1-(Pyrrolidin-3-yl)piperazine
Description
The exact mass of the compound this compound is 155.142247555 g/mol and the complexity rating of the compound is 121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-pyrrolidin-3-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-2-10-7-8(1)11-5-3-9-4-6-11/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVCMXLIEXLLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655210 | |
| Record name | 1-(Pyrrolidin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939793-68-7 | |
| Record name | 1-(Pyrrolidin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Pyrrolidin-3-yl)piperazine: Synthesis Pathway and Mechanism
Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Scaffold at a Glance
1-(Pyrrolidin-3-yl)piperazine (CAS: 103057-44-9 for the dihydrochloride) is a privileged bicyclic diamine scaffold. It serves as a critical pharmacophore in the design of GPCR ligands (particularly histamine H3 and serotonin 5-HT receptors) and kinase inhibitors. Its structural value lies in its ability to present two basic nitrogen centers at a defined distance and vector, allowing for precise bidentate interactions within a binding pocket.
This guide details two primary synthetic pathways:
-
Reductive Amination: The robust, scalable route for generating the racemic core.
-
Nucleophilic Substitution (
): The stereocontrolled route for accessing specific enantiomers (R or S) from chiral pool precursors.
Retrosynthetic Analysis
To access the target efficiently, we must manage the nucleophilicity of the two secondary amines. Direct coupling of unprotected pyrrolidine and piperazine is not feasible due to polymerization risks. The strategy relies on orthogonal protection (Boc/Cbz) and latent functionality (ketone vs. leaving group).
Figure 1: Retrosynthetic disconnection showing the two primary logic paths.
Route A: Reductive Amination (Standard Racemic Pathway)
This is the preferred route for early-stage library generation where chirality is not yet a limiting factor. It utilizes N-Boc-3-pyrrolidinone and a mono-protected piperazine.
Mechanistic Insight
The reaction proceeds via a direct reductive amination .
-
Iminium Formation: The secondary amine of piperazine attacks the ketone carbonyl. Acid catalysis (often acetic acid) promotes water elimination to form the iminium ion.
-
Reduction: The iminium species is selectively reduced by Sodium Triacetoxyborohydride (STAB). STAB is crucial here because it is mild enough to reduce the iminium ion rapidly but reacts negligibly with the parent ketone, preventing the formation of the pyrrolidinol side product.
Figure 2: Stepwise mechanism of the reductive amination using STAB.
Experimental Protocol
Objective: Synthesis of tert-butyl 3-(4-((benzyloxy)carbonyl)piperazin-1-yl)pyrrolidine-1-carboxylate.
Reagents:
-
N-Boc-3-pyrrolidinone (1.0 equiv)
-
N-Cbz-piperazine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Preparation: In a dry flask under nitrogen, dissolve N-Boc-3-pyrrolidinone (10 mmol) and N-Cbz-piperazine (11 mmol) in anhydrous DCE (50 mL).
-
Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30 minutes to facilitate iminium formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude oil is typically purified via flash column chromatography (0-10% MeOH in DCM) to yield the orthogonally protected diamine.
Route B: Nucleophilic Substitution (Stereoselective Pathway)
When a specific enantiomer (e.g., (S)-1-(pyrrolidin-3-yl)piperazine) is required, the
Mechanistic Insight
Starting from chiral (R)-N-Boc-3-hydroxypyrrolidine , the hydroxyl group is converted to a leaving group (Mesylate or Tosylate). The subsequent attack by piperazine inverts the stereocenter, yielding the (S)-product .
Experimental Protocol
Objective: Synthesis of (S)-tert-butyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrrolidine-1-carboxylate (using N-Boc-piperazine to prevent polymerization).
Reagents:
-
(R)-N-Boc-3-pyrrolidinol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
N-Boc-piperazine (2.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN) or DMF
Procedure:
-
Mesylation: Dissolve (R)-N-Boc-3-pyrrolidinol in DCM at 0°C. Add TEA followed by dropwise addition of MsCl. Stir for 1 hour. Work up (wash with water/brine) to isolate the crude mesylate. Do not purify on silica (instability).
-
Displacement: Dissolve the crude mesylate in ACN. Add N-Boc-piperazine and K₂CO₃.
-
Heating: Heat the mixture to reflux (80°C) for 12–24 hours. The secondary amine of piperazine displaces the mesylate.
-
Workup: Cool, filter off solids, and concentrate. Partition between EtOAc and water.
-
Purification: Flash chromatography (Hexane/EtOAc) yields the chiral product.
Comparative Data Analysis
| Feature | Route A: Reductive Amination | Route B: |
| Stereochemistry | Racemic (unless using chiral catalyst) | Enantiopure (Inversion) |
| Key Reagent | NaBH(OAc)₃ (STAB) | Mesyl Chloride / Heat |
| Yield | High (70–85%) | Moderate to High (60–80%) |
| Atom Economy | Good (Water is byproduct) | Lower (Sulfonate waste) |
| Scalability | Excellent (No high heat) | Good (Requires heating) |
| Primary Use | Library scaffolds, HTS | Lead optimization, Clinical candidates |
Deprotection Strategies
The final step depends on the protecting groups used.[1]
-
Boc Removal: Treat with 4M HCl in Dioxane or TFA/DCM (1:4) at room temperature for 1–2 hours.
-
Product: Dihydrochloride or Trifluoroacetate salt.
-
-
Cbz Removal: Hydrogenation (H₂, 1 atm) over Pd/C (10% wt) in Methanol.
-
Product: Free base (or mono-salt if acid present).
-
Self-Validation Check:
-
If using Route A: Ensure the ketone is fully consumed before quenching; residual ketone complicates purification.
-
If using Route B: Ensure the mesylate is dry before adding the amine; water competes as a nucleophile, reverting the material to the alcohol (with retention or racemization).
References
-
BenchChem. Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. (2025).[1][2][3][4] Link
-
ChemicalBook. N-Boc-3-pyrrolidinone Synthesis and Properties. (2024).[5][2][6][7] Link
-
National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. (2026).[8] Link
-
Sigma-Aldrich. Product Specification: N-Boc-3-pyrrolidinone.[9] (2024).[5][2][6][7] Link
-
Google Patents. Process for synthesizing piperazine-piperidine compounds (WO2007146072). (2007).[6] Link
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jgtps.com [jgtps.com]
- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
The Emergence of 1-(Pyrrolidin-3-yl)piperazine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore and exploit unique chemical scaffolds that offer a combination of synthetic accessibility, desirable physicochemical properties, and the ability to interact with a multitude of biological targets. Among these, the 1-(pyrrolidin-3-yl)piperazine core has emerged as a particularly valuable building block. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives incorporating this privileged scaffold. We will delve into the rationale behind its use in drug design, provide detailed experimental protocols for its synthesis and biological evaluation, and present a consolidated view of its diverse pharmacological landscape, from infectious diseases to metabolic and central nervous system disorders.
Introduction: The Strategic Value of the this compound Core
The this compound moiety represents a fascinating convergence of two of the most ubiquitous saturated N-heterocycles in medicinal chemistry: pyrrolidine and piperazine. The pyrrolidine ring, a five-membered saturated heterocycle, offers a rigid, three-dimensional structure that can effectively present substituents in defined spatial orientations, crucial for precise interactions with biological targets.[1][2] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a versatile linker and pharmacophoric element, often utilized to modulate solubility, basicity, and receptor interactions.[3][4]
The combination of these two rings into the this compound scaffold creates a unique molecular architecture with several advantageous features for drug design:
-
Three-Dimensional Diversity: The non-planar nature of both rings allows for the exploration of a wider chemical space compared to flat aromatic systems.
-
Tunable Physicochemical Properties: The presence of three nitrogen atoms provides multiple handles for modifying polarity, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic profiles.
-
Synthetic Tractability: The core scaffold can be synthesized from readily available starting materials, and the distinct reactivity of the nitrogen atoms allows for selective functionalization.
This guide will explore the practical applications of this scaffold, highlighting its role in the development of potent and selective modulators of various biological targets.
Synthesis of the this compound Core
A robust and scalable synthesis of the core scaffold is paramount for its widespread use in drug discovery programs. A plausible and efficient synthetic route involves a two-step process: reductive amination followed by deprotection.
Step 1: Reductive Amination of N-Boc-3-oxopyrrolidine with N-Boc-piperazine
This key step involves the formation of the C-N bond between the pyrrolidine and piperazine rings.
Protocol:
-
Reaction Setup: To a solution of N-Boc-3-oxopyrrolidine (1.0 eq) and N-Boc-piperazine (1.1 eq) in an appropriate solvent such as 1,2-dichloroethane or methanol, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).[5]
-
Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-Boc-4-(1-Boc-pyrrolidin-3-yl)piperazine, can be purified by column chromatography on silica gel.
Step 2: Acid-Catalyzed Deprotection of the Boc Groups
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting groups to yield the free base of this compound.
Protocol:
-
Reaction Setup: Dissolve the doubly Boc-protected intermediate (1.0 eq) in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M HCl).[1][6]
-
Reaction Conditions: The reaction is typically stirred at room temperature for 1-4 hours. Completion of the deprotection can be monitored by TLC or LC-MS.
-
Work-up and Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt can be triturated with diethyl ether to afford a solid, which can be collected by filtration. To obtain the free base, the salt is dissolved in water and basified with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH > 10, followed by extraction with an organic solvent. The combined organic extracts are dried and concentrated to yield this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Biological Activities and Therapeutic Applications
The this compound scaffold has been incorporated into a variety of molecules with diverse biological activities. The following sections will explore some of the key therapeutic areas where this scaffold has shown promise.
Antimalarial Activity
The global health threat posed by malaria, particularly with the rise of drug-resistant strains, necessitates the development of novel antimalarial agents. Derivatives of this compound have been investigated for their potential to inhibit the growth of Plasmodium falciparum.
Rationale: The combination of a piperazine and a pyrrolidine moiety in a single molecule allows for the exploration of structure-activity relationships that can lead to potent antiplasmodial activity. The scaffold can be functionalized with various aryl groups to optimize interactions with parasite-specific targets.
Key Findings: Studies have shown that certain aryl piperazine and pyrrolidine derivatives can inhibit the growth of chloroquine-resistant strains of P. falciparum. For instance, a derivative, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, demonstrated an IC₅₀ of 0.5 μM against the FCR-3 strain.[7][8] In silico docking studies suggest that these compounds may bind to the active site of the Plasmodium enzyme, plasmepsin II.[7]
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
-
Parasite Culture: Maintain a culture of chloroquine-resistant P. falciparum (e.g., FCR-3 strain) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium.
-
Assay Setup: In a 96-well plate, add the parasitized erythrocytes and the different concentrations of the test compound. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under the same culture conditions.
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Serotonin (5-HT) and Adrenergic Receptor Modulation
The this compound scaffold is a common feature in ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for the treatment of central nervous system (CNS) disorders and cardiovascular diseases.
Rationale: The arylpiperazine moiety is a well-established pharmacophore for 5-HT and adrenergic receptors.[9][10] The addition of the pyrrolidine ring provides a means to introduce conformational constraints and additional points of interaction, potentially leading to improved affinity and selectivity.
Key Findings:
-
5-HT₁ₐ Receptor: Derivatives of 1-[ω-(4-arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones have shown moderate to high affinity for 5-HT₁ₐ receptors.[11] Some of these compounds have demonstrated agonist properties at postsynaptic 5-HT₁ₐ receptors.[11]
-
α-Adrenergic Receptors: The same series of compounds also displayed high affinity for α₁-adrenergic receptors, with some exhibiting antagonist activity.[11] Another study on pyrrolidin-2-one derivatives connected to an arylpiperazine fragment identified potent α₁- and α₂-adrenoceptor antagonists with hypotensive activity in rats.[12]
Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
-
Radioligand: Use a specific radioligand for the 5-HT₁ₐ receptor, such as [³H]8-OH-DPAT.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. To determine non-specific binding, add a high concentration of a known 5-HT₁ₐ ligand (e.g., serotonin) to a set of wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are an important class of oral antidiabetic drugs.
Rationale: The pyrrolidine moiety can mimic the proline residue of the natural substrates of DPP-IV, while the piperazine ring can be used to introduce substituents that interact with other pockets of the enzyme's active site, thereby enhancing potency and selectivity.[13]
Key Findings: A number of potent and selective DPP-IV inhibitors incorporating the this compound scaffold have been reported. For example, 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine was identified as a potential DPP-IV inhibitor with moderate antihyperglycemic activity in animal models.[2]
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
-
Enzyme and Substrate: Use recombinant human DPP-IV and a fluorogenic substrate such as Gly-Pro-AMC.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the DPP-IV enzyme, the test compound at various concentrations, and pre-incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Quantitative Data Summary
The following table summarizes the biological activity data for representative derivatives containing the this compound or a closely related scaffold.
| Compound Class | Target | Representative Compound/Data | Reference |
| Antimalarial | Plasmodium falciparum | 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol (IC₅₀ = 0.5 μM vs. FCR-3 strain) | [7][8] |
| 5-HT₁ₐ Receptor Ligands | 5-HT₁ₐ Receptor | 1-[ω-(4-arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones (High affinity, some with agonist properties) | [11] |
| α-Adrenergic Receptor Ligands | α₁-Adrenergic Receptor | 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one (pKi = 7.30) | [12] |
| DPP-IV Inhibitors | DPP-IV | 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (Potent inhibitor with in vivo antihyperglycemic activity) | [2] |
Diagram of Target-Scaffold Relationships:
Caption: Biological targets of this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold has demonstrated its value as a versatile building block in the design and synthesis of biologically active molecules. Its unique three-dimensional structure and tunable physicochemical properties have enabled the development of potent and selective ligands for a range of therapeutic targets. The successful application of this scaffold in diverse areas such as infectious diseases, CNS disorders, and metabolic diseases underscores its "privileged" status in medicinal chemistry.
Future research in this area will likely focus on:
-
Expansion of Chemical Diversity: The development of novel synthetic methodologies to further functionalize the scaffold will open up new avenues for exploring chemical space.
-
Structure-Based Drug Design: As more structural information about the interactions of these derivatives with their targets becomes available, rational, structure-based design will play a more significant role in optimizing their pharmacological profiles.
-
Pharmacokinetic Optimization: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this scaffold will be crucial for advancing lead compounds into clinical development.
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ResearchGate. (2025). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships | Request PDF. Retrieved from [Link]
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López-Rodríguez, M. L., et al. (1998). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 4. 1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)- 2,5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones: Study of the Steric Requirements of the Terminal Amide Fragment on 5-HT1A Affinity/Selectivity. Journal of Medicinal Chemistry, 41(26), 5265-5275. [Link]
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de Oliveira, D. B., & de Alencastro, R. B. (2008). A chemometric study of the 5-HT(1A) receptor affinities presented by arylpiperazine compounds. Journal of the Brazilian Chemical Society, 19(2), 241-248. [Link]
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Abu Khalaf, R., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica, 71(4), 631-643. [Link]
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SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (2014, January 15). [Link]
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Kawahara, T., et al. (2016). Piperazine-based Alpha-1 AR Blocker, Naftopidil, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis. Anticancer Research, 36(4), 1563-1570. [Link]
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MDPI. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Retrieved from [Link]
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Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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D'Atri, V., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Pharmaceutics, 13(10), 1599. [Link]
- Google Patents. (n.d.). US3639403A - Method for the preparation of piperazine and substituted piperazines.
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Bentham Science Publisher. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Retrieved from [Link]
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Accelerating GPCR Ligand Discovery: The 1-(Pyrrolidin-3-yl)piperazine Scaffold
The following technical guide details the discovery, synthesis, and medicinal chemistry utility of 1-(pyrrolidin-3-yl)piperazine derivatives.
Technical Whitepaper | Medicinal Chemistry & Drug Design [1][2]
Executive Summary
The This compound moiety represents a "privileged scaffold" in modern drug discovery, particularly for targeting aminergic G Protein-Coupled Receptors (GPCRs) such as Histamine H3, Dopamine D2/D3, and Serotonin 5-HT receptors.[1][2] Unlike its piperidine congeners, this diamine scaffold introduces an additional protonatable nitrogen and a unique vector for solubility and metabolic stability.[3] This guide analyzes the synthetic accessibility, conformational dynamics, and structure-activity relationships (SAR) of this core, providing a roadmap for its application in multi-target directed ligand (MTDL) design.[3]
Chemical Architecture & Pharmacophore
The scaffold consists of a six-membered piperazine ring fused to the C3 position of a five-membered pyrrolidine ring.[1][2] This architecture offers three critical features for medicinal chemists:
-
Bifunctional Vectors: The secondary amines at the piperazine
and pyrrolidine positions are chemically distinct, allowing for orthogonal protection and sequential functionalization.[3] -
Conformational Biasing: The pyrrolidine ring acts as a rigid spacer, orienting the piperazine moiety into specific trajectories that differ from flexible alkyl linkers.[3]
-
Basicity & Ionization: With two basic centers (typically pKa ~8.5–9.5), the scaffold is ideal for forming salt bridges with the conserved Aspartate residue (e.g., Asp3.[3]32) found in the transmembrane domain of aminergic GPCRs.[3]
Conformational Analysis
The pyrrolidine ring typically adopts an envelope conformation, while the piperazine ring exists in a chair conformation. The bond connecting the two rings (C3_pyrrolidine–N1_piperazine) allows for rotation, but the steric bulk of the rings restricts the conformational space, reducing the entropic penalty upon binding.
Synthetic Strategies
The construction of the this compound core relies heavily on reductive amination due to its reliability and stereochemical control.[1][2] Nucleophilic substitution (
Route A: Reductive Amination (Industry Standard)
This route couples a protected 3-pyrrolidinone with a mono-protected piperazine.[1][2][3]
-
Reagents: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mildness and selectivity for imines over ketones.[3]
-
Stereochemistry: Starting from chiral 3-pyrrolidinones (or resolving the product) allows access to enantiopure (3R) or (3S) derivatives.[3]
Route B: Nucleophilic Substitution
Displacement of a leaving group (mesylate/tosylate) on the pyrrolidine C3 by a piperazine nucleophile.[3] This often requires elevated temperatures and can lead to racemization if the leaving group is on a chiral center.[3]
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for synthesizing orthogonally protected derivatives.
Caption: Orthogonal deprotection strategy allowing selective functionalization of either nitrogen terminus.
Medicinal Chemistry & SAR
The structure-activity relationship (SAR) of this scaffold is defined by the substituents on the two nitrogen atoms.
Table 1: SAR Logic for Aminergic GPCRs
| Position | Modification | Effect on Pharmacology |
| Piperazine | Aryl/Heteroaryl | Primary Affinity Driver. Targets the hydrophobic orthosteric pocket.[1][2] Electron-withdrawing groups (F, Cl, CF3) often enhance metabolic stability and potency (e.g., in H3 antagonists).[3] |
| Pyrrolidine | Alkyl/Cycloalkyl Amides | Selectivity Filter. Engages the secondary binding pocket or "vestibule."[3] Bulky groups (e.g., cyclobutyl, isopropyl) can improve selectivity for H3 over H1/H2.[3] |
| Pyrrolidine C3 | Stereochemistry (R/S) | Chiral Discrimination. One enantiomer typically binds with 10–100x higher affinity.[3] For H3 antagonists, the (3R) configuration is often preferred, though this is series-dependent.[3] |
Case Study: Histamine H3 and Sigma-1 Dual Targeting
Recent research has highlighted the utility of this scaffold in developing dual-acting ligands for pain and cognitive disorders.[1][2]
-
The Challenge: Selective H3 antagonists (like Pitolisant) use a piperidine linker.[3]
-
The Innovation: Replacing the piperidine with the this compound core alters the basicity and vector.[1][2]
-
Outcome: While direct replacement sometimes lowers H3 affinity due to steric clashes in the narrow H3 tunnel, it significantly enhances affinity for Sigma-1 receptors (
R) .[3] The additional nitrogen facilitates hydrogen bonding with the R binding site, creating potent dual H3/ antagonists with antinociceptive properties.[3]
Experimental Protocol
Protocol: Synthesis of tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate This protocol utilizes a reductive amination approach, validated for high yield and reproducibility.[1][2][4]
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) [1.0 equiv][1][2]
-
Sodium triacetoxyborohydride (STAB) [1.5 equiv][3]
-
Acetic acid [1.0 equiv][3]
Methodology:
-
Imine Formation: In a dry round-bottom flask under
, dissolve N-Boc-3-pyrrolidinone (1.85 g, 10 mmol) and 1-benzylpiperazine (1.94 g, 11 mmol) in anhydrous DCE (50 mL). Add Acetic Acid (0.6 mL, 10 mmol). Stir at room temperature for 30 minutes to allow pre-complexation/imine formation. -
Reduction: Cool the mixture to 0°C. Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: ~346 [M+H]+).[1][2][3]
-
Quench: Quench the reaction by adding saturated aqueous
(50 mL). Stir vigorously for 20 minutes. -
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous
.[3] -
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0–5% MeOH in DCM) to yield the product as a viscous oil (Typical Yield: 85–92%).[3]
Self-Validation Check:
-
NMR: Verify the disappearance of the ketone carbonyl signal (~210 ppm in
) and the appearance of the methine proton at C3 (~2.8–3.2 ppm in ). -
Purity: Ensure removal of excess benzylpiperazine, which can interfere with subsequent biological assays.
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. (2022).[2][3] Link[3]
-
Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Scilit. (2013). Link[3]
-
Discovery of Histamine H3 Antagonists for the Treatment of Cognitive Disorders. Journal of Pharmacology and Experimental Therapeutics. (2011).[3] Link
-
Crystal structure of human histamine receptor H3R in complex with antagonist PF-03654746. Nature Communications/RCSB PDB. (2022).[2][3] Link[3]
-
Diketopiperazine/piperidine alkaloid as a potential broad-spectrum coronaviral entry inhibitor. Biomedicine & Pharmacotherapy. (2025).[1][2][3] Link
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An In-Depth Technical Guide to the In Silico Modeling of 1-(Pyrrolidin-3-yl)piperazine Interactions
Abstract
The 1-(Pyrrolidin-3-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds targeting a wide array of proteins.[1][2] Its unique combination of a rigid pyrrolidine ring and a conformationally flexible piperazine moiety allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with biological targets such as G-protein coupled receptors (GPCRs), kinases, and ion channels.[3][4][5] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of these interactions, designed for researchers, computational chemists, and drug development professionals. We move beyond simple procedural lists to explain the causal reasoning behind methodological choices, ensuring a robust and self-validating workflow. The guide details a complete pipeline from initial target identification and system preparation to advanced molecular dynamics simulations and binding free energy calculations, furnishing the user with the expertise to confidently predict, analyze, and optimize the molecular behavior of this critical scaffold.
Foundational Principles: The Scaffold and Its Targets
The power of the this compound scaffold lies in its structural and physicochemical duality. The pyrrolidine component offers a stereogenic center and a rigid, five-membered ring that helps to minimize the entropic penalty upon binding.[6] Conversely, the piperazine ring provides two key nitrogen atoms that can be functionalized to modulate properties like solubility, basicity, and target engagement, while also serving as potent hydrogen bond acceptors or donors.[7][8]
Identifying the biological targets for a novel derivative is the first critical step. This process typically involves:
-
Literature and Patent Mining: Searching for structurally similar compounds to identify known biological targets.
-
Pharmacophore-Based Screening: Developing a 3D pharmacophore model based on the scaffold's key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) to screen against databases of protein structures.[9][10][11]
-
Target Prediction Servers: Utilizing computational tools that predict protein targets based on ligand topology and chemical similarity.
Given the prevalence of this scaffold in neurology and oncology, GPCRs and kinases are highly probable target classes.[3][12][13] This guide will proceed with the assumption that a putative protein target, for instance, a dopamine or serotonin receptor (GPCRs), has been identified.
The In Silico Workflow: A Comprehensive Overview
A robust computational analysis follows a multi-stage process, where each step builds upon the last to refine the understanding of the protein-ligand interaction. This workflow ensures that the final predictions of binding affinity and mode are as accurate and reliable as possible.
Caption: High-level workflow for in silico modeling of protein-ligand interactions.
Experimental Protocols: From Static Docking to Dynamic Simulation
This section provides detailed, step-by-step protocols for the core components of the in silico workflow. These methodologies are based on widely used and validated software packages in the computational chemistry field.
Protocol 1: Ligand and Receptor Preparation
Causality: The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out. Proper preparation, including the assignment of correct protonation states and charges, is non-negotiable for simulating realistic electrostatic and bonding interactions.
A. Ligand Preparation
-
2D to 3D Conversion:
-
Draw the this compound derivative using a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Use a program like Open Babel to convert the 2D structure to a 3D conformation.
-
-
Energy Minimization & Charge Assignment:
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Expert Insight: For novel scaffolds, it is crucial to generate partial atomic charges. The AM1-BCC charge model is a reliable standard. For more accuracy, quantum mechanical calculations (e.g., using Gaussian or ORCA) followed by a RESP fitting procedure are recommended.
-
Save the final structure in a .mol2 or .sdf format that retains charge and bond order information.[14]
-
-
Generate Tautomers/Protonation States:
-
The piperazine nitrogens have pKa values that may be close to physiological pH. It is essential to consider different protonation states (singly or doubly protonated).
-
Use tools like LigPrep (Schrödinger) or the Protonate 3D function in MOE to generate plausible states at a target pH (e.g., 7.4). Docking all relevant states is recommended to avoid bias.
-
B. Receptor Preparation
-
Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[15] Choose a high-resolution structure (<2.5 Å) with a bound ligand similar to your scaffold, if possible.
-
Clean PDB File:
-
Remove all non-essential components: water molecules, co-factors, and the original co-crystallized ligand.[3][16]
-
Expert Insight: Carefully inspect the binding site for structurally important water molecules that may mediate protein-ligand interactions. Deciding whether to keep or remove these is a critical judgment call, often explored by running simulations with and without them.
-
-
Add Hydrogens and Assign Protonation States:
-
Use software like UCSF Chimera's Dock Prep tool or the pdb2gmx module in GROMACS.[15][17]
-
This step adds hydrogen atoms (which are absent in most X-ray crystal structures) and predicts the protonation states of ionizable residues (His, Asp, Glu, Lys, Arg) at a specified pH. Incorrectly assigned states can completely abolish key salt bridges or hydrogen bonds.
-
-
Define the Binding Site:
-
If a co-crystallized ligand was present, the binding site is easily defined as a cube centered on that ligand's geometric center.
-
If no ligand is present (an apo structure), use binding site prediction algorithms (e.g., SiteMap, CASTp).
-
The defined site should be large enough to accommodate the ligand with some rotational and translational freedom.
-
Protocol 2: Molecular Docking
Causality: Docking provides a computationally inexpensive method to generate plausible binding hypotheses.[7][18] It samples a vast number of ligand conformations and orientations within the binding site, using a scoring function to rank them. This step is crucial for filtering initial ideas and prioritizing which protein-ligand complex to advance to more rigorous (and expensive) simulations.
-
Prepare Files for Docking:
-
Convert the prepared receptor and ligand files into the .pdbqt format required by AutoDock Vina, which includes atomic charges and atom type information.[15]
-
-
Define the Search Space (Grid Box):
-
Using AutoDock Tools or UCSF Chimera, define the coordinates and dimensions of the grid box that encompasses the binding site defined in the previous section.[15]
-
-
Configure and Run Docking:
-
Create a configuration file specifying the paths to the receptor and ligand, the grid box coordinates, and the exhaustiveness parameter.
-
Expert Insight: The exhaustiveness parameter controls the computational effort of the search. A value of 8 is a reasonable default, but for flexible ligands or complex binding sites, increasing this to 16 or 32 can improve the reliability of the result at the cost of longer run times.
-
Execute the docking run via the command line: vina --config config.txt --log results.log
-
-
Analyze Results:
-
The primary output is a set of binding poses (typically 9-20) ranked by their docking score (an estimate of binding affinity in kcal/mol).
-
Visualize the top-ranked poses in a molecular viewer. The best pose is not always the one with the lowest energy score. Look for poses that:
-
Form chemically sensible interactions (e.g., hydrogen bonds with polar residues, salt bridges with charged residues).
-
Exhibit good shape complementarity with the binding pocket.
-
Satisfy key pharmacophoric features known for that target class.
-
-
Protocol 3: Molecular Dynamics (MD) Simulation
Causality: Docking provides a static snapshot. However, proteins and ligands are dynamic entities. MD simulation introduces temperature, pressure, and solvent to model the system's behavior over time, providing a more realistic view of the interaction.[12][19] It is essential for validating the stability of a docked pose and for generating a conformational ensemble for more accurate binding free energy calculations.[20]
This protocol uses GROMACS, a widely-used MD engine.[21][22][23]
-
System Preparation:
-
Topology Generation: Use the pdb2gmx command in GROMACS to generate a protein topology using a force field (e.g., CHARMM36m, AMBER14SB). For the ligand, a separate topology file must be generated using a tool like the CGenFF server or Antechamber.[23] These two topologies are then merged.
-
Define Simulation Box: Create a simulation box (e.g., cubic) around the protein-ligand complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge to prevent self-interaction under periodic boundary conditions.[17]
-
Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to mimic a physiological salt concentration (e.g., 0.15 M).[17]
-
-
Energy Minimization: Perform a steep-descent energy minimization to remove any steric clashes introduced during the system setup.
-
Equilibration (NVT and NPT Ensembles):
-
NVT (Canonical) Ensemble: Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solutes while maintaining a constant Number of particles, Volume, and Temperature.
-
NPT (Isothermal-Isobaric) Ensemble: Run a subsequent simulation (e.g., 1-5 ns), again with position restraints, to equilibrate the system's pressure to 1 bar while maintaining a constant Number of particles, Pressure, and Temperature.
-
-
Production MD:
-
Remove the position restraints and run the production simulation for a duration sufficient to observe the system's stable behavior.
-
Expert Insight: The required simulation time is system-dependent. For a stable ligand in a well-defined pocket, 100-200 ns may be sufficient. For systems with significant conformational changes, longer simulations (microseconds) might be necessary.[12]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand heavy atoms over time. A stable, plateauing RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Analyze the trajectory to quantify interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the ligand and specific residues over time.
-
Caption: The sequential stages of an MD simulation from system setup to production.
Protocol 4: Binding Free Energy Calculation
Causality: While docking scores provide a rough ranking, end-point methods like MM/PBSA and MM/GBSA offer a more theoretically sound estimation of binding free energy (ΔG).[24][25] These methods calculate the energy difference between the bound (complex) and unbound (receptor, ligand) states by combining molecular mechanics energies with continuum solvation models.[26][27]
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a set of uncorrelated snapshots (e.g., 100-500 frames).
-
Run MM/PBSA or MM/GBSA Calculation:
-
Use a script like gmx_MMPBSA to perform the calculation on the extracted snapshots.
-
The calculation solves the following master equation for each component (complex, receptor, ligand) and then computes the difference:
-
ΔG_bind = < G_complex > - < G_receptor > - < G_ligand >
-
Where G = E_MM + G_solv - TΔS
-
E_MM includes internal, van der Waals, and electrostatic energies.
-
G_solv is the solvation free energy (polar + non-polar).
-
TΔS is the conformational entropy term (often ignored due to high computational cost and potential for large errors, though this is a known limitation).[24]
-
-
-
Analyze Results:
-
The primary output is the estimated ΔG_bind and its standard error.
-
Per-Residue Energy Decomposition: A key advantage of this method is the ability to decompose the total binding energy into contributions from individual amino acid residues. This is invaluable for identifying "hot-spot" residues that are critical for binding and provides direct, actionable insights for ligand optimization.[25]
-
Data Presentation and Interpretation
Quantitative results from the in silico pipeline should be summarized in clear, comparative tables. This allows for at-a-glance assessment of different derivatives or binding modes.
Table 1: Comparative Docking and Binding Free Energy Results
| Compound ID | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/GBSA) (kcal/mol) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Lead-01 | -9.8 | -52.7 ± 2.5 | ASP112, SER193 | PHE345, TRP341, ILE184 |
| Analog-02 | -8.5 | -41.3 ± 3.1 | ASP112 | PHE345, TRP341 |
| Analog-03 | -10.2 | -45.8 ± 4.0 | ASP112, SER193, TYR371 | PHE345, TRP341, ILE184, VAL116 |
Interpretation: From Table 1, we can derive several hypotheses. Lead-01 shows a strong docking score and a favorable binding free energy. Analog-02 , which lacks an interaction with SER193, shows a significantly weaker ΔG_bind, suggesting this hydrogen bond is critical for affinity. Analog-03 has the best docking score, but its calculated ΔG_bind is worse than Lead-01, and the higher standard error suggests greater conformational instability in the binding pocket. This highlights why MD-based free energy calculations provide a more robust assessment than static docking scores alone. The per-residue decomposition would further clarify which interactions contribute most favorably to the binding of Lead-01.
Conclusion
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Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][12][19][24]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed.
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The 1-(Pyrrolidin-3-yl)piperazine Scaffold in Neuropharmacology: Mechanistic Insights into MAGL Inhibition and Neurokinin Antagonism
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, identifying small-molecule scaffolds that balance lipophilic efficiency, blood-brain barrier (BBB) penetrance, and target specificity is a formidable challenge. The 1-(pyrrolidin-3-yl)piperazine moiety has emerged as a highly privileged, versatile pharmacophore. Its unique conformational flexibility and basicity allow it to be precisely tuned to target distinct neuronal pathways.
This technical whitepaper explores the dual utility of this scaffold in modern neuropharmacology, focusing on its role as a core structural motif in Monoacylglycerol Lipase (MAGL) inhibitors for neuroprotection, and Neurokinin-1 (NK1) receptor antagonists for affective disorders.
Structural Rationale & Pharmacophore Properties
The this compound core consists of a five-membered pyrrolidine ring linked to a six-membered piperazine ring. This architecture provides several critical advantages for neuronal targeting:
-
Vectorial Functionalization: The secondary amines on both rings serve as orthogonal attachment points. This allows medicinal chemists to append lipophilic groups (e.g., benzyl or biaryl systems) to drive target affinity while maintaining a low molecular weight.
-
pKa and BBB Penetration: The basic nitrogen atoms can be modulated via carbamate or urea formation to achieve an optimal pKa (~7.5–8.5), ensuring a high proportion of the un-ionized species at physiological pH, which is critical for passive diffusion across the BBB.
Mechanism of Action I: Monoacylglycerol Lipase (MAGL) Inhibition
The Endocannabinoid System (ECS) in Neuronal Cells
Monoacylglycerol lipase (MAGL) is a membrane-associated serine hydrolase responsible for the degradation of ~85% of brain 2-arachidonoylglycerol (2-AG), the most abundant endogenous ligand for cannabinoid receptors (CB1/CB2) [2].
Mechanistic Pathway
Derivatives such as piperazinyl pyrrolidin-2-ones utilize the this compound core to position a reactive carbonyl or carbamate group directly into the MAGL active site [1].
-
Catalytic Triad Interaction: The scaffold docks into the hydrophobic pocket of MAGL, positioning its electrophilic warhead to interact with the Ser122-Asp239-His269 catalytic triad.
-
Enzyme Inhibition: Depending on the functional group, the compound acts as either a reversible or irreversible covalent inhibitor of Ser122.
-
Downstream Causality: Inhibition of MAGL prevents the hydrolysis of 2-AG into arachidonic acid (AA). The localized accumulation of 2-AG at the presynaptic terminal activates CB1 receptors, which subsequently inhibits voltage-gated calcium channels, suppressing the excessive release of excitatory neurotransmitters (e.g., glutamate). Concurrently, the reduction in AA depletes the precursor pool for pro-inflammatory prostaglandins, yielding a potent neuroprotective and anti-inflammatory phenotype [2].
MAGL inhibition by the scaffold elevates 2-AG, activating CB1/CB2 for neuroprotection.
Mechanism of Action II: Neurokinin-1 (NK1) Receptor Antagonism
The Tachykinin System
The NK1 receptor is a Gq-coupled G-protein coupled receptor (GPCR) highly expressed in the amygdala and hippocampus. Its endogenous ligand, Substance P, is heavily implicated in pain transmission, emesis, and affective disorders (depression/anxiety).
Mechanistic Pathway
Substituted 1-piperidin-4-yl-4-pyrrolidin-3-yl-piperazine derivatives act as potent, competitive antagonists at the NK1 receptor [4].
-
Receptor Anchoring: The piperazine ring acts as a rigid spacer, allowing appended aromatic rings to deeply penetrate the transmembrane bundle (TM3, TM5, and TM6) of the NK1 receptor.
-
Signal Blockade: By sterically occluding the Substance P binding site, the scaffold prevents the Gq-mediated activation of Phospholipase C (PLC).
-
Downstream Causality: The blockade of PLC prevents the cleavage of PIP2 into IP3 and DAG. This halts the mobilization of intracellular calcium (
), effectively dampening neuronal hyperexcitability and preventing the transcription of downstream inflammatory genes.
Experimental Protocols & Self-Validating Methodologies
To rigorously validate the mechanism of action for derivatives of this scaffold, researchers must employ functional, self-validating assays. Relying solely on standard biochemical assays often yields false positives due to compound aggregation or off-target reactivity.
Protocol A: Activity-Based Protein Profiling (ABPP) for MAGL Target Engagement
Causality: Standard substrate-based fluorescence assays cannot prove that an inhibitor binds the native enzyme in a live cellular environment. ABPP utilizes a fluorophosphonate (FP)-rhodamine probe that selectively binds only catalytically active serine hydrolases, allowing for direct visualization of target occupancy in native neuronal proteomes [3].
Step-by-Step Methodology:
-
Proteome Preparation: Lyse cultured mouse cortical neurons in PBS using sonication. Centrifuge at 100,000 x g to isolate the membrane fraction (where MAGL resides). Adjust protein concentration to 1 mg/mL.
-
Compound Incubation: Treat the proteome with the this compound derivative (dose-response: 1 nM to 10 µM) for 30 minutes at 37°C.
-
Probe Labeling: Add 1 µM FP-rhodamine probe and incubate for an additional 30 minutes in the dark. (Note: The probe will label all active serine hydrolases not blocked by the inhibitor).
-
Reaction Quenching: Quench the reaction with 4x SDS loading buffer and boil for 5 minutes.
-
Separation & Imaging: Resolve proteins on a 10% SDS-PAGE gel. Visualize in-gel fluorescence using a flatbed fluorescence scanner (e.g., Typhoon, 532 nm excitation).
-
Self-Validation Control: Include a heat-denatured proteome sample. If the probe binds in this sample, it indicates non-specific binding, invalidating the assay. A successful assay will show a dose-dependent decrease in the MAGL-specific fluorescent band (~33 kDa).
Activity-Based Protein Profiling (ABPP) workflow validating MAGL target engagement.
Protocol B: Intracellular Calcium Mobilization Assay (FLIPR) for NK1 Antagonism
Causality: Because NK1 is a Gq-coupled receptor, true antagonism must be measured by the functional blockade of intracellular calcium flux, rather than simple radioligand displacement.
Step-by-Step Methodology:
-
Cell Culture: Plate CHO cells stably expressing the human NK1 receptor at 20,000 cells/well in a 384-well black-walled plate. Incubate overnight.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.
-
Antagonist Addition: Add the this compound derivative and incubate for 15 minutes.
-
Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an
concentration of Substance P and immediately record fluorescence (Excitation 488 nm / Emission 525 nm) continuously for 3 minutes. -
Self-Validation Control: Post-assay, inject 10 µM ATP (which activates endogenous purinergic Gq-coupled receptors). Cells must exhibit a calcium spike. If they do not, the test compound was cytotoxic or a non-specific calcium channel blocker, invalidating the NK1 antagonism claim.
Quantitative Data & Structure-Activity Relationship (SAR)
The versatility of the this compound scaffold is best demonstrated by how minor functional group modifications drastically shift the primary target.
| Compound Class / Modification | Primary Target | IC50 (nM) | BBB Penetration (LogBB) | Key Structural Vector |
| Piperazinyl Pyrrolidin-2-ones | MAGL | 10 - 45 | High (>0.3) | Carbonyl vector interacts directly with Ser122 [1]. |
| Biaryl-methyl piperazines | MAGL | ~38 | High (>0.5) | Benzhydryl group fills the hydrophobic acyl-chain pocket [2]. |
| 1-piperidin-4-yl substitutions | NK1 | 5 - 20 | High (>0.4) | Piperazine acts as a rigid anchor to TM3/TM5 [4]. |
Conclusion
The this compound scaffold is a masterclass in pharmacophore efficiency. By providing a rigid, basic, and highly tunable core, it allows researchers to systematically target entirely different neuronal mechanisms—from the enzymatic blockade of MAGL in the endocannabinoid system to the GPCR antagonism of NK1 in the tachykinin system. Future drug development leveraging this scaffold will likely focus on fine-tuning its allosteric properties and expanding its utility into targeted protein degradation (PROTACs) within the CNS.
References
-
Title: Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases Source: MDPI International Journal of Molecular Sciences URL: [Link]
-
Title: Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling Source: Frontiers in Pharmacology URL: [Link]
- Source: WIPO (World Intellectual Property Organization)
Pharmacological profile of 1-(Pyrrolidin-3-yl)piperazine
An In-Depth Technical Guide to the Pharmacological Profile of the 1-(Pyrrolidin-3-yl)piperazine Scaffold
Executive Summary
The this compound moiety represents a privileged heterocyclic scaffold in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. Its unique three-dimensional structure, conferred by the sp³-rich pyrrolidine ring, combined with the adaptable pharmacophoric features of the piperazine ring, allows for fine-tuning of interactions with numerous biological targets.[1][2] This guide provides a comprehensive analysis of the synthesis, pharmacodynamic properties, structure-activity relationships (SAR), and therapeutic potential of derivatives incorporating this core structure. We consolidate data from in vitro and in vivo studies to illuminate the scaffold's utility in targeting key receptor families, including dopamine, serotonin, adrenergic, and sigma receptors, making it a cornerstone for the development of novel therapeutics for central nervous system (CNS) disorders, metabolic diseases, and beyond.[3][4][5]
Introduction: A Scaffold of Versatility and 3D-Richness
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern lead generation, prioritizing low-molecular-weight compounds with high ligand efficiency as starting points for optimization.[6] Within this paradigm, scaffolds that provide three-dimensional (3D) diversity are highly sought after, as they allow for more comprehensive exploration of the often complex and non-planar topographies of protein binding sites.[2][7] The this compound scaffold is an exemplary fragment that embodies these principles.
The pyrrolidine ring, a saturated five-membered heterocycle, introduces stereogenicity and a non-planar "puckered" conformation, a phenomenon known as pseudorotation.[1][2] This inherent 3D character is critical for establishing specific vector orientations for substituent groups, enabling precise engagement with target proteins.[7] The piperazine moiety, a six-membered ring with two nitrogen atoms, is a common pharmacophore in numerous approved drugs, valued for its ability to modulate physicochemical properties like solubility and its capacity to engage in crucial hydrogen bonding and ionic interactions through its protonatable nitrogens.[8][9]
The fusion of these two heterocycles creates a modular platform. The secondary amine of the pyrrolidine ring and the distal nitrogen of the piperazine ring serve as key derivatization points, allowing medicinal chemists to systematically probe structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic profiles. This guide synthesizes the current understanding of this scaffold, providing researchers with a foundational resource for its application in drug discovery programs.
Synthesis and Derivatization Strategies
The construction of the this compound core and its subsequent functionalization are critical for exploring its chemical space. Synthetic routes are designed for efficiency, scalability, and the ability to introduce diverse substituents.
Core Scaffold Synthesis
A common and robust method for synthesizing the core scaffold involves the nucleophilic substitution of a protected 3-halopyrrolidine with piperazine. Protecting group strategies are essential to ensure regioselectivity, preventing undesired side reactions at the pyrrolidine nitrogen or bis-alkylation of the piperazine.
A representative protocol is as follows:
-
Protection: The pyrrolidine nitrogen is first protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, which is stable under the subsequent reaction conditions but can be removed orthogonally.
-
Activation: The 3-hydroxy group of the protected pyrrolidine is converted into a better leaving group, typically a tosylate or mesylate, or directly replaced with a halogen (e.g., bromine, chlorine).
-
Nucleophilic Substitution: The activated pyrrolidine is reacted with a large excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine) to form the C-N bond, yielding the protected this compound intermediate.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc groups) to yield the final this compound core.
Diagram 1: General Synthetic Workflow
This diagram illustrates a common synthetic pathway for creating derivatives of the this compound scaffold, highlighting the key steps of protection, substitution, and sequential derivatization.
Derivatization Pathways
The true utility of the scaffold lies in its functionalization at the two available nitrogen atoms.
-
Piperazine N4-Substitution: This position is commonly modified via N-arylation (e.g., Buchwald-Hartwig coupling), N-alkylation, or acylation.[10] The choice of substituent here is a primary determinant of the derivative's pharmacological target. For instance, attaching aryl groups often imparts affinity for G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[11]
-
Pyrrolidine N1-Substitution: The pyrrolidine nitrogen is typically functionalized after the piperazine nitrogen has been modified. Reductive amination and acylation are common methods. Substituents at this position can modulate selectivity, potency, and physicochemical properties.[1]
Pharmacodynamics: A Multi-Target Scaffold
Derivatives of this compound have demonstrated activity across a wide array of biological targets, particularly within the central nervous system. The scaffold's ability to present pharmacophoric elements in precise spatial arrangements allows it to engage with distinct receptor families.
Dopamine Receptor Activity
The N-arylpiperazine motif is a well-established pharmacophore for dopamine receptors, particularly the D2 and D3 subtypes. By incorporating the this compound core into structures with moieties like 4-(thiophen-3-yl)benzamide, researchers have developed potent and selective D3 receptor ligands.[11] These compounds are of interest for treating conditions such as substance abuse and schizophrenia.
| Compound Class | Target | Ki (nM) | Selectivity (D3 vs. D2) | Reference |
| 4-Thiophen-3-yl-benzamide N-phenylpiperazines | Human D3 | 1.4 - 43 | 67 - 1831-fold | [11] |
| 4-Thiazolyl-4-yl-benzamide N-piperazine analogs | Human D3 | 2.5 - 31 | 73 - 1390-fold | [11] |
| LS-3-134 | Human D3 | 0.17 | >150-fold | [11] |
| (Table 1: Representative binding affinities of derivative classes at dopamine receptors) |
Serotonin Receptor Activity
The scaffold is also prevalent in ligands targeting serotonin (5-HT) receptors. Derivatives have shown high affinity for the 5-HT1A receptor, where they can act as agonists or partial agonists, a profile relevant to anxiolytic and antidepressant therapies.[3][12] The nature of the aryl group on the piperazine ring and the linker length are critical determinants of affinity and selectivity against other 5-HT subtypes.[12]
| Compound Class | Target | Ki (nM) | Functional Activity | Reference |
| 1-Arylpiperazine-pyrrolidinediones | 5-HT1A | Moderate to High | Agonist | [12] |
| 2-Fluorophenyl piperazine derivatives | 5-HT1A | 14.3 - 199 | Not specified | [11] |
| (Table 2: Representative binding affinities of derivatives at the 5-HT1A receptor) |
Adrenergic and Sigma Receptor Modulation
The versatility of the scaffold extends to adrenergic and sigma receptors.
-
Adrenergic Receptors: Certain derivatives, such as 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one (a related structure), act as non-selective antagonists of α1 and α2-adrenoceptors.[13] Such compounds have been investigated for their potential metabolic benefits, including the reduction of plasma glucose and triglycerides.[13]
-
Sigma Receptors: The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in pain, neurodegeneration, and psychiatric disorders. Recent studies have shown that replacing a piperazine core with a piperidine core can dramatically increase σ1 receptor affinity, highlighting the subtle structural features that govern target selectivity.[14][15] However, piperazine-based compounds have also been identified as potent σ1 receptor ligands, with Ki values in the low nanomolar range.[16] One study identified a piperazine derivative with a Ki of 3.2 nM for the σ1 receptor, acting as an agonist.[16]
| Compound | Target | Ki (nM) | Functional Activity | Reference |
| Compound 1 (piperazine-based) | σ1R | 3.2 | Agonist | [16] |
| Compound 3 (piperazine-based) | σ1R | 8.9 | Not specified | [16] |
| Compound 5 (piperidine core) | σ1R | 3.64 | Antagonist | [14][15] |
| Compound 4 (piperazine core) | σ1R | 1531 | Not specified | [14][15] |
| (Table 3: Binding affinities at Sigma-1 (σ1) receptors, showing the impact of the core heterocycle) |
Other Targets and Activities
The broad utility of the pyrrolidine-piperazine framework is further demonstrated by its application in developing agents with other pharmacological profiles:
-
Antimalarial Activity: Aryl piperazine and pyrrolidine derivatives have been synthesized and shown to inhibit the growth of Plasmodium falciparum, with the most active compounds binding to the active site of the plasmepsin II enzyme.[17]
-
Kappa Opioid Receptor (KOR) Agonism: A novel scaffold incorporating a pyrrolidine-substituted pyranopiperazine core demonstrated KOR agonist activity, with a binding affinity (Ki) of 52 nM.[18]
-
Enzyme Inhibition: Pyrrolidine-based hybrids have been designed as dual inhibitors of human carbonic anhydrase (hCA) and acetylcholinesterase (AChE), targets relevant to glaucoma and Alzheimer's disease, respectively.[19]
Diagram 2: Pharmacophore Interaction Model
This generalized diagram illustrates how the this compound scaffold can interact with a hypothetical GPCR binding pocket, highlighting key pharmacophoric features.
Key Experimental Protocols
The characterization of compounds derived from this scaffold relies on a suite of standardized in vitro assays to determine binding affinity and functional activity.
Radioligand Binding Assay Protocol (General)
This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for a specific receptor target.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by a non-labeled test compound.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., HEK293 cells with recombinant human D3 receptors).
-
Radioligand (e.g., [³H]spiperone for D2/D3).
-
Test compounds (e.g., derivatives of this compound).
-
Non-specific binding control (a high concentration of a known, non-labeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and fluid.
Methodology:
-
Preparation: Serially dilute the test compounds to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (no test compound) and non-specific binding.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Diagram 3: Radioligand Binding Assay Workflow
A flowchart visualizing the key steps of a competitive radioligand binding assay, a fundamental technique for determining receptor affinity.
Therapeutic Potential and Future Directions
The this compound scaffold is a proven platform for generating drug candidates with diverse pharmacological profiles. Its primary therapeutic potential lies in the treatment of Central Nervous System (CNS) disorders . The demonstrated ability to selectively modulate dopamine, serotonin, and sigma receptors makes it highly relevant for developing novel antipsychotics, antidepressants, and anxiolytics .[3][20]
Furthermore, the scaffold's influence on adrenergic receptors opens avenues in metabolic diseases , offering a potential strategy to improve lipid and carbohydrate profiles in patients who may not suffer from hypertension.[13] The discovery of derivatives with antimalarial and KOR agonist activity underscores the broad and still underexplored potential of this chemical framework.[17][18]
Future research should focus on:
-
Stereochemistry: Systematically investigating the synthesis and pharmacological activity of different stereoisomers of the pyrrolidine ring to enhance potency and selectivity.[2]
-
Scaffold Hopping: Exploring bioisosteric replacements for the piperazine or pyrrolidine rings to uncover novel pharmacological profiles and improve ADME properties.
-
Multi-Target Ligands: Intentionally designing derivatives that modulate multiple targets simultaneously (e.g., D2/5-HT1A/σ1) to achieve synergistic therapeutic effects for complex neuropsychiatric disorders.
-
Expanding Therapeutic Areas: Screening libraries of derivatives against a wider range of targets, including kinases, ion channels, and transporters, to uncover new applications in oncology, inflammation, and infectious diseases.[9][21]
By leveraging the structural and chemical versatility of the this compound core, medicinal chemists are well-equipped to continue developing innovative and effective therapeutics for a host of challenging diseases.
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Morse, A. C., et al. (2022). Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. ACS Chemical Neuroscience, 13(14), 2146-2157. [Link]
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Brogi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 60. [Link]
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Singh, R. K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
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Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Eating and Weight Disorders, 23(2), 225-233. [Link]
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Kumar, A., & Singh, J. (2023). Fragment-based Drug Discovery: Emerging Strategies and Applications. Journal of Pharmaceutical Chemistry & Chemical Science, 7(3). [Link]
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1-(Pyrrolidin-3-yl)piperazine as a privileged scaffold in drug design
The Bicyclic Vector: 1-(Pyrrolidin-3-yl)piperazine as a Privileged Scaffold in Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the This compound scaffold (also chemically distinct as 3-(1-piperazinyl)pyrrolidine) represents a high-value "privileged structure."[1] Unlike linear diamines or simple piperidine analogs, this bicyclic system offers a unique combination of conformational restriction , tunable basicity , and defined exit vectors .
This technical guide dissects the scaffold’s utility in targeting Class A GPCRs (specifically Histamine H3 and Dopamine D2/D3 receptors) and its emerging role in kinase inhibition. We provide validated synthetic protocols, Structure-Activity Relationship (SAR) logic, and ADME optimization strategies for researchers actively designing clinical candidates.
Part 1: The Architectural Advantage
The "privileged" status of this compound stems from its ability to present pharmacophores in a specific spatial arrangement while maintaining drug-like physicochemical properties.
Vector Positioning and Chirality
The core advantage lies in the C3-chiral center of the pyrrolidine ring.
-
Non-Planarity: Unlike the achiral 4-aminopiperidine scaffold, the 3-aminopyrrolidine linkage creates a "kinked" vector. This allows the piperazine moiety to project into distinct hydrophobic pockets (e.g., the secondary binding pocket of GPCRs) that are inaccessible to linear analogs.
-
Stereochemical Control: The (
) and ( ) enantiomers often exhibit >100-fold differences in binding affinity, allowing for kinetic resolution of off-target effects.
Physicochemical Modulation
-
Dual Basicity: The scaffold possesses two basic nitrogen atoms.
-
N1 (Piperazine): Typically
. -
N1' (Pyrrolidine): Typically
. -
Impact: This ionization profile aids in solubility (at gastric pH) while allowing a significant fraction of the neutral species to permeate the Blood-Brain Barrier (BBB), making it ideal for CNS targets.
-
Part 2: Synthetic Accessibility & Modular Construction
The most robust route to this scaffold is Reductive Amination . Unlike nucleophilic substitution on 3-halopyrrolidines (which suffers from elimination side reactions), reductive amination is self-validating and high-yielding.
Diagram 1: Synthetic Workflow (Reductive Amination)
Caption: Optimized reductive amination route avoiding elimination byproducts common in alkylation strategies.
Protocol 1: Reductive Amination (Standard Operating Procedure)
Objective: Synthesis of tert-butyl 3-(4-phenylpiperazin-1-yl)pyrrolidine-1-carboxylate.
-
Reagents:
-
N-Boc-3-pyrrolidinone (1.0 equiv)
-
1-Phenylpiperazine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic acid (1.0 equiv)
-
1,2-Dichloroethane (DCE) (0.2 M concentration)
-
-
Procedure:
-
Step 1 (Imine Formation): Charge a round-bottom flask with N-Boc-3-pyrrolidinone and 1-phenylpiperazine in DCE. Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Note: Pre-formation of the imine ensures selectivity.
-
Step 2 (Reduction): Add STAB in one portion. The reaction may mildly exotherm. Stir at RT for 12–16 hours under
atmosphere. -
Step 3 (Quench): Quench with saturated aqueous
.[2] Extract with DCM ( ). -
Step 4 (Purification): Wash combined organics with brine, dry over
. Purify via flash chromatography (MeOH/DCM gradient).
-
Validation Check:
-
Success Indicator: Disappearance of ketone peak in IR (
) and appearance of the methine proton at the chiral center in -NMR ( ppm).
Part 3: Medicinal Chemistry Case Studies
Histamine H3 Receptor Antagonists
The H3 receptor is a critical target for cognitive disorders (Alzheimer's, ADHD) and narcolepsy. The this compound scaffold has yielded high-affinity antagonists by mimicking the spacing of the endogenous histamine ethylamine chain but with added rigidity.
-
Mechanism: The basic pyrrolidine nitrogen interacts with the conserved Aspartate (Asp3.32) in the GPCR transmembrane domain. The piperazine extends into the extracellular vestibule, allowing for selectivity over H1/H2 subtypes.
-
Key Compound: JNJ-10181457 analogs and related clinical candidates often feature this core to balance CNS penetration with potency.
Table 1: SAR Trends for H3 Antagonists (Pyrrolidine-Piperazine Core)
| R-Group (Piperazine N4) | R-Group (Pyrrolidine N1) | H3 | CNS Penetration (B/P Ratio) | Notes |
| Methyl | Benzamide | 120 | 0.8 | Moderate potency, good CNS entry. |
| Phenyl | Acetyl | 15 | 0.2 | High potency, poor CNS (efflux substrate). |
| Cyclobutyl | Benzamide | 1.2 | 1.5 | Optimal. Rigid lipophilic cap improves binding & permeability. |
| Isopropyl | Sulfonamide | 8.5 | 0.9 | Good balance, but sulfonamide lowers solubility. |
Multi-Target Antipsychotics (D2/5-HT)
In the design of "dirty drugs" (polypharmacology) for schizophrenia, this scaffold serves as a linker connecting a dopamine-binding "head" (e.g., benzisothiazole) with a serotonin-modulating "tail."
-
Compound 3w: A referenced lead compound in literature utilizing this scaffold to achieve nanomolar affinity for D2, 5-HT1A, and 5-HT2A while minimizing hERG inhibition.
Part 4: Logical Signaling & Pharmacophore Mapping
To effectively design around this scaffold, one must visualize the "Exit Vectors." The diagram below illustrates how the scaffold connects two distinct binding domains.
Diagram 2: Pharmacophore Connectivity Map
Caption: The scaffold acts as a semi-rigid linker, precisely orienting Domain A and Domain B substituents for dual-pocket engagement.
Part 5: ADME & Optimization Strategies
When utilizing this scaffold, three ADME liabilities must be proactively managed:
-
Metabolic N-Dealkylation:
-
Problem: The piperazine N4 is prone to oxidative dealkylation by CYPs.
-
Solution: Introduce steric bulk (e.g., ortho-substitution on the N4-aryl ring) or electron-withdrawing groups (e.g., fluorines) to reduce electron density and metabolic lability.
-
-
hERG Inhibition:
-
Problem: The basic nitrogen at physiological pH can interact with the hERG channel, leading to QT prolongation.
-
Solution: Reduce the
of the piperazine nitrogen by attaching electron-deficient heterocycles (e.g., pyridine, pyrimidine) or acyl groups (amides).
-
-
P-gp Efflux:
-
Problem: High polarity (low LogD) can make these substrates for P-glycoprotein.
-
Solution: Cap the pyrrolidine nitrogen with lipophilic groups (e.g., cyclobutyl-methanone) to balance the amphiphilicity, aiming for a LogD
between 2.0 and 3.5.
-
References
-
National Institutes of Health (NIH). (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[3] Retrieved from [Link]
-
ACS Chemical Neuroscience. (2020).[1] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 Antagonists. Retrieved from [Link]
Sources
Therapeutic Trajectories of the 1-(Pyrrolidin-3-yl)piperazine Scaffold: A Privileged Motif in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the pursuit of optimal pharmacokinetic and pharmacodynamic profiles has driven a shift away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich frameworks. The 1-(pyrrolidin-3-yl)piperazine scaffold represents a masterclass in this structural evolution. By fusing two highly versatile, basic nitrogen heterocycles, this motif provides a highly tunable, conformationally dynamic core.
As a Senior Application Scientist, I have observed firsthand how the strategic deployment of this scaffold can rescue a failing drug program. This whitepaper provides an in-depth technical analysis of the this compound scaffold, detailing its physicochemical rationale, primary therapeutic targets, and the self-validating experimental workflows required to optimize it for clinical translation.
Physicochemical Rationale: The Power of sp3-Hybridization
The utility of this compound stems from its unique physicochemical properties, which directly dictate its biological behavior. Both piperazine and pyrrolidine are classified as "privileged scaffolds" due to their frequent appearance in FDA-approved drugs[1][2].
-
Basicity and Target Engagement : The piperazine ring typically exhibits a pKa of ~9.8, while the pyrrolidine nitrogen sits slightly higher at ~10.4[2]. At physiological pH (7.4), these nitrogens are predominantly protonated. This cationic state is not a liability; rather, it is the primary driver for target engagement, allowing the molecule to form critical salt bridges with conserved acidic residues (e.g., Asp3.32 in aminergic G-Protein Coupled Receptors)[3].
-
Pseudorotation and 3D Coverage : Unlike rigid piperidine or planar aromatic rings, the five-membered pyrrolidine ring undergoes "pseudorotation"—a continuous conformational flexing that allows substituents to sample a vast 3D pharmacophore space without a significant entropic penalty upon binding[4].
-
Metabolic Stability : The incorporation of the pyrrolidine ring at the 3-position of the piperazine introduces a chiral center and steric bulk, which can strategically block cytochrome P450 (CYP) mediated N-dealkylation or oxidation, a common metabolic liability in unsubstituted piperazines[5].
Primary Therapeutic Targets
Aminergic GPCRs: Neuropsychiatric Applications
The this compound core is a staple in the design of central nervous system (CNS) therapeutics, particularly those targeting Serotonin (5-HT1A, 5-HT7) and Dopamine (D2/D3) receptors. The distance between the basic nitrogens mimics the endogenous monoamine pharmacophore, while the terminal nitrogens serve as vectors for aryl or alkyl substitutions to tune receptor subtype selectivity[3].
Fig 1. GPCR Gi/o signaling pathway modulated by this compound derivatives.
Dipeptidyl Peptidase-4 (DPP-4): Metabolic Disorders
In the realm of type 2 diabetes, the scaffold is highly effective at targeting DPP-4. The basic nitrogens interact with the catalytic triad of the serine protease. For example, clinical candidates like PF-00734200 utilize a highly substituted this compound motif to achieve >200-fold selectivity for DPP-4 over related off-target proteases like DPP-8 and DPP-9[5]. Furthermore, this compound is a recognized core structural component and primary degradation product of commercial gliptins (e.g., Teneligliptin) under stress conditions, validating its fundamental stability and relevance in this drug class[6].
Autotaxin (ATX) and Kinases: Oncology & Fibrosis
Emerging research has positioned this scaffold as a linker in Autotaxin inhibitors. By attaching benzoxaborole moieties to the pyrrolidin-3-ylpiperazine core, researchers have generated potent ATX inhibitors[7]. The scaffold provides the necessary length and flexibility to bridge the hydrophobic pocket and the catalytic zinc-binding site of the enzyme.
Quantitative Data Presentation
To illustrate the structure-activity relationship (SAR) versatility of this scaffold, the following table summarizes the physicochemical and binding profiles of representative this compound derivatives across different targets.
| Target Class | Representative Derivative Motif | Primary Target | Affinity (Ki / IC50) | logP (Calc) | Key Interaction Mechanism |
| GPCR | 4-butyl-arylpiperazine-pyrrolidine | 5-HT1A Receptor | Ki = 0.4 nM | 2.8 - 3.5 | Salt bridge with Asp3.32; Aryl group in hydrophobic pocket[3]. |
| GPCR | 4-butyl-arylpiperazine-pyrrolidine | D2 Receptor | Ki = 182 nM | 2.8 - 3.5 | Modulated by N4-alkyl chain length and flexibility[3]. |
| Protease | Pyrimidin-2-yl-piperazin-1-yl-pyrrolidine | DPP-4 | IC50 < 10 nM | 1.2 - 1.8 | Competitive inhibition; >200x selectivity over DPP-8/9[5]. |
| Enzyme | Benzoxaborole-pyrrolidin-piperazine | Autotaxin (ATX) | IC50 < 50 nM | 2.1 - 2.6 | Covalent/polar interaction via boron atom and Thr209[7]. |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility in lead optimization, experimental protocols must be designed as self-validating systems. Below are the definitive methodologies for evaluating this compound derivatives.
Protocol A: Homologous Competitive Radioligand Binding Assay (GPCRs)
Causality Focus: We utilize a homologous competitive setup (where the hot and cold ligands are identical chemically) rather than a heterologous setup. This ensures that the calculated Kd and Bmax are absolute and not skewed by differing binding site allostery.
-
Membrane Preparation : Harvest CHO cells expressing the target human GPCR (e.g., 5-HT1A). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 mins at 4°C.
-
Assay Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H]-radioligand, and increasing concentrations of the unlabelled this compound test compound (10⁻¹¹ to 10⁻⁵ M).
-
Non-Specific Binding (NSB) Control : Define NSB by adding 10 µM of a known saturating reference ligand (e.g., WAY-100635 for 5-HT1A). Self-Validation: If NSB exceeds 20% of total binding, the membrane wash steps must be optimized to reduce lipid partitioning.
-
Filtration & Quantification : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter). Wash 3x with ice-cold buffer.
-
Data Analysis : Measure retained radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: In Vitro Microsomal Stability Assay
Causality Focus: Because the pyrrolidine-piperazine linkage can be susceptible to CYP-mediated N-dealkylation, intrinsic clearance (
Fig 2. Self-validating in vitro microsomal stability workflow for scaffold optimization.
-
Preparation : Pre-incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Reaction Initiation : Add NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity.
-
Time-Course Aliquoting : At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot.
-
Quenching : Immediately inject the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: The 0-minute timepoint must be quenched before NADPH addition to establish the 100% baseline.
-
Analysis : Centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and .
Conclusion
The this compound scaffold is a highly privileged, conformationally adaptable building block that bridges the gap between target affinity and pharmacokinetic stability. By exploiting its sp3-hybridized geometry, basicity, and pseudorotation, drug developers can effectively target complex proteins ranging from aminergic GPCRs to metabolic proteases and oncologic kinases. Adhering to rigorous, self-validating experimental protocols ensures that the inherent potential of this scaffold is fully realized in the clinical pipeline.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . ResearchGate. Available at:[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . National Institutes of Health (NIH). Available at:[Link]
-
Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and their evaluation for 5-HT1A and D2 receptor affinity . ResearchGate. Available at:[Link]
-
Metabolism, Excretion, and Pharmacokinetics of a Dipeptidyl Peptidase Inhibitor in Rat, Dog and Human . DOI / Drug Metabolism and Disposition. Available at:[Link]
-
Benzoxaboroles—Novel Autotaxin Inhibitors . National Institutes of Health (NIH). Available at:[Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Gliptins . MDPI. Available at:[Link]
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The Strategic Design of 1-(Pyrrolidin-3-yl)piperazine Analogs: A Technical Guide to Unlocking Therapeutic Potential in CNS Disorders
Foreword: The Convergence of Privileged Scaffolds in Neuropharmacology
In the landscape of medicinal chemistry, the pursuit of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge, demanding a nuanced understanding of molecular architecture and its interplay with complex biological targets. Within this pursuit, the strategic combination of "privileged scaffolds" – molecular frameworks that exhibit affinity for multiple, diverse receptors – has emerged as a powerful paradigm for drug discovery. This technical guide delves into the intricate structure-activity relationships (SAR) of a particularly compelling class of molecules: 1-(pyrrolidin-3-yl)piperazine analogs. This scaffold represents a thoughtful hybridization of two independently validated pharmacophores, the pyrrolidine and piperazine rings, to create a new chemical entity with significant potential for modulating key neurotransmitter systems implicated in a range of psychiatric and neurological conditions.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and optimization of CNS-active agents. It moves beyond a mere recitation of synthetic procedures and biological data, instead offering a causal analysis of experimental choices and a self-validating framework for the protocols described. Through a synthesis of established principles and cutting-edge research, we will explore the rationale behind the design of these analogs, the key structural modifications that govern their biological activity, and the experimental methodologies required to elucidate their therapeutic promise.
The Architectural Rationale: Unpacking the this compound Core
The this compound scaffold is not a random amalgamation of heterocyclic rings. Its design is rooted in decades of research into the pharmacophoric requirements of key CNS targets, most notably dopamine and serotonin receptors. The piperazine moiety is a cornerstone of numerous approved drugs, valued for its ability to confer aqueous solubility, metabolic stability, and a vector for interacting with a variety of receptors.[1][2] The pyrrolidine ring, another prevalent motif in bioactive compounds, introduces a crucial element of three-dimensionality and provides a chiral center that can be exploited for stereospecific interactions with biological targets.[3][4]
The linkage of the 3-position of the pyrrolidine to a nitrogen of the piperazine ring creates a unique spatial arrangement of nitrogen atoms, which is critical for establishing key interactions with the target proteins. This specific connectivity allows for the exploration of chemical space in a manner distinct from other piperazine or pyrrolidine-based scaffolds.
Caption: Rationale for the design of the this compound scaffold.
Navigating the Structure-Activity Landscape: Key Modification Points
The therapeutic potential of this compound analogs is unlocked through systematic modifications at several key positions of the scaffold. The following sections dissect the impact of these modifications on biological activity, drawing upon established SAR trends for related arylpiperazine and pyrrolidine-containing compounds.
The N1-Aryl Substitution on the Piperazine Ring: A Gateway to Receptor Affinity
The nature of the substituent on the distal nitrogen (N1) of the piperazine ring is arguably the most critical determinant of receptor affinity and selectivity. Aryl and heteroaryl substitutions are most common, with the electronic and steric properties of these groups profoundly influencing interactions with the aromatic residues within the binding pockets of aminergic G-protein coupled receptors (GPCRs).
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the aryl substituent can fine-tune the basicity of the piperazine nitrogen, which in turn affects its interaction with acidic residues in the receptor binding site. For many dopamine and serotonin receptor ligands, electron-withdrawing groups on the aryl ring can enhance affinity.
-
Ortho-Substitution: Substitution at the ortho-position of the aryl ring can induce a conformational bias in the molecule, which can be exploited to achieve receptor subtype selectivity. For example, in many arylpiperazine series, ortho-methoxy or ortho-chloro substituents are known to favor affinity for the D2 and 5-HT1A receptors.
The Pyrrolidine Ring: Stereochemistry and N-Substitution
The pyrrolidine moiety offers two primary avenues for structural modification: the stereochemistry at the C3 position and substitution on the pyrrolidine nitrogen.
-
Stereochemistry: The absolute configuration at the C3 position of the pyrrolidine ring is often crucial for stereospecific interactions with the receptor. It is imperative to synthesize and evaluate individual enantiomers, as the desired biological activity frequently resides in only one.
-
N-Substitution: The pyrrolidine nitrogen provides a handle for introducing a variety of substituents that can explore different regions of the receptor binding pocket or modulate the physicochemical properties of the molecule. Alkylation, acylation, and the introduction of more complex side chains can all have a significant impact on activity and selectivity.
Bioisosteric Replacements: Expanding Chemical Space
Bioisosterism is a powerful strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound.[5][6] In the context of this compound analogs, several bioisosteric replacements can be considered to optimize the scaffold.
-
Piperazine Mimetics: Replacing the piperazine ring with other diamine-containing scaffolds, such as homopiperazine or constrained diamines, can alter the conformational flexibility and basicity of the molecule, potentially leading to improved affinity or selectivity.[3][7]
-
Pyrrolidine Bioisosteres: The pyrrolidine ring can be replaced with other five- or six-membered saturated heterocycles, such as piperidine or azetidine, to explore different spatial arrangements of the key pharmacophoric elements.[3]
Caption: Key structural modification points for SAR studies of this compound analogs.
Synthetic Strategies: A Step-by-Step Approach
The synthesis of this compound analogs can be achieved through several convergent synthetic routes. The choice of a particular route will depend on the desired substitutions and the availability of starting materials. A general and flexible approach is outlined below.
General Synthetic Scheme
A common strategy involves the coupling of a suitably protected 3-aminopyrrolidine derivative with a mono-substituted piperazine.
Caption: A generalized synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
Synthesis of 1-(2-methoxyphenyl)-4-(pyrrolidin-3-yl)piperazine
This protocol describes a representative synthesis, which can be adapted for the preparation of a wide range of analogs.
Step 1: Synthesis of tert-butyl 3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrrolidine-1-carboxylate
-
To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and 1-(2-methoxyphenyl)piperazine (1.1 eq) in dichloromethane (DCM, 10 mL/mmol) is added sodium triacetoxyborohydride (1.5 eq) portionwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired protected intermediate.
Step 2: Deprotection to yield 1-(2-methoxyphenyl)-4-(pyrrolidin-3-yl)piperazine
-
To a solution of tert-butyl 3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrrolidine-1-carboxylate (1.0 eq) in DCM (5 mL/mmol) is added trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified to pH > 10 with 2M sodium hydroxide solution.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.
Biological Evaluation: Probing the Pharmacological Profile
A comprehensive understanding of the SAR of this compound analogs requires a robust panel of in vitro and in vivo assays to assess their affinity, functional activity, and potential therapeutic effects.
In Vitro Assays: Quantifying Receptor Interactions
4.1.1. Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3][8]
Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, incubate receptor membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
4.1.2. Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.
Protocol: 5-HT1A Receptor cAMP Functional Assay
-
Cell Culture: Use cells stably co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Assay Setup: Seed the cells in a 96-well plate. Pre-treat the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Stimulate the cells with a known 5-HT1A receptor agonist (e.g., 8-OH-DPAT) in the presence of forskolin (to induce cAMP production).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: For agonists, generate a dose-response curve and determine the EC50 value and maximal efficacy. For antagonists, determine the ability of the test compound to shift the dose-response curve of the agonist to the right and calculate the pA2 value.
In Vivo Models: Assessing Therapeutic Potential
Promising candidates from in vitro screening should be advanced to in vivo models to evaluate their pharmacokinetic properties and potential therapeutic efficacy in relevant animal models of CNS disorders.
Data-Driven SAR Analysis: A Tabular Summary
The following table provides a hypothetical but representative summary of SAR data for a series of this compound analogs, illustrating the impact of key structural modifications on dopamine D2 and serotonin 5-HT1A receptor affinity.
| Compound | R1 (Aryl) | R2 (Pyrrolidine-N) | D2 Ki (nM) | 5-HT1A Ki (nM) |
| 1a | 2-Methoxyphenyl | H | 15.2 | 5.8 |
| 1b | 2,3-Dichlorophenyl | H | 8.5 | 12.3 |
| 1c | 4-Fluorophenyl | H | 45.7 | 28.1 |
| 2a | 2-Methoxyphenyl | Methyl | 25.6 | 8.2 |
| 2b | 2-Methoxyphenyl | Ethyl | 38.1 | 15.4 |
| 3a | 2,3-Dichlorophenyl | Methyl | 12.3 | 20.5 |
Analysis of the Data:
-
Impact of R1: The data suggests that substitution on the N1-aryl ring significantly influences receptor affinity. The 2,3-dichlorophenyl substituent (1b) provides the highest affinity for the D2 receptor, while the 2-methoxyphenyl group (1a) is preferred for 5-HT1A receptor binding.
-
Impact of R2: N-alkylation of the pyrrolidine ring generally leads to a decrease in affinity for both receptors, suggesting that a free secondary amine may be important for optimal interaction.
Future Directions and Concluding Remarks
The this compound scaffold represents a fertile ground for the discovery of novel CNS-active agents. Future research in this area should focus on:
-
Exploration of a wider range of N1-heteroaryl substituents to further probe the SAR at dopamine and serotonin receptors.
-
Systematic investigation of the stereochemistry at the C3 position of the pyrrolidine ring to identify the eutomer.
-
Application of computational modeling and molecular docking studies to rationalize the observed SAR and guide the design of new analogs with improved potency and selectivity.
-
In-depth in vivo pharmacological characterization of lead compounds in relevant animal models of psychosis, depression, and other CNS disorders.
References
-
GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. Retrieved from [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]
-
Rathore, A., Asati, V., Kashaw, S. K., Agarwal, S., Parwani, D., Bhattacharya, S., & Mallick, C. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry, 21(3), 362–379. [Link]
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580.
-
Wang, C., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(5), 729-739. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues | Scilit [scilit.com]
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- 7. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 1-(Pyrrolidin-3-yl)piperazine
Introduction
1-(Pyrrolidin-3-yl)piperazine is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural motif, combining a pyrrolidine and a piperazine ring, imparts favorable physicochemical properties to lead compounds, often enhancing their solubility, metabolic stability, and target engagement. This scaffold is prevalent in a variety of pharmacologically active agents, including those targeting central nervous system disorders, infectious diseases, and oncology.[1] The efficient and scalable synthesis of high-purity this compound is therefore of critical importance to researchers in the pharmaceutical sciences.
This application note provides a comprehensive, field-proven two-step protocol for the synthesis of this compound, commencing with commercially available starting materials. The protocol is designed for robustness and scalability, with detailed step-by-step instructions and explanations of the underlying chemical principles. Furthermore, detailed purification protocols for both the intermediate and the final product are provided to ensure the high purity required for downstream applications.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process:
-
Formation of the Boc-protected intermediate: Nucleophilic substitution reaction between N-Boc-3-aminopyrrolidine and N,N-bis(2-chloroethyl)amine to construct the piperazine ring.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate (Intermediate 1)
This initial step involves the formation of the piperazine ring through a double alkylation of the primary amine of N-Boc-3-aminopyrrolidine with N,N-bis(2-chloroethyl)amine. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction. The Boc protecting group on the pyrrolidine nitrogen prevents its participation in the reaction, ensuring regioselectivity.
Experimental Protocol
-
To a solution of N-Boc-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) (10 mL/mmol of starting material), add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq).
-
Add N,N-bis(2-chloroethyl)amine hydrochloride (1.1 eq) to the mixture. The hydrochloride salt is often used for its stability.[2]
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid and the hydrochloride salt of the base.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
The crude intermediate is then purified by column chromatography as detailed in Part 3.
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | N-Boc-3-aminopyrrolidine | Commercially available, protected amine for selective reaction.[3] |
| Reagent | N,N-bis(2-chloroethyl)amine | Forms the piperazine ring via double alkylation.[4] |
| Base | DIPEA or TEA | Neutralizes HCl byproduct without competing in the reaction. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvent suitable for SN2 reactions. |
| Temperature | 80-90 °C | Provides sufficient energy for the cyclization reaction. |
| Reaction Time | 12-24 hours | Typical duration for completion, monitor by TLC/LC-MS. |
Part 2: Synthesis of this compound (Final Product)
The final step is the removal of the Boc protecting group, which is readily achieved under acidic conditions. The mechanism involves the protonation of the carbamate oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and the stable tert-butyl cation.[5]
Experimental Protocol
-
Dissolve the purified tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (10 mL/mmol).
-
Add an excess of a strong acid. Commonly used acids include trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer observed.
-
Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The product will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).
-
To obtain the free base, dissolve the salt in water and basify the solution to a pH > 12 with a strong base such as sodium hydroxide.
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane or a mixture of chloroform and isopropanol.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Further purification can be achieved by recrystallization or distillation.
Part 3: Purification Protocols
High purity of the final compound is essential for its use in drug development. The following are detailed protocols for the purification of the intermediate and the final product.
Purification of Intermediate 1 by Column Chromatography
Column chromatography is a standard method for purifying organic compounds. For the Boc-protected intermediate, a normal-phase silica gel column is effective.
Sources
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- 3. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
A Validated HPLC-UV Method for the Quantification of 1-(Pyrrolidin-3-yl)piperazine in Pharmaceutical Samples via Pre-Column Derivatization
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 1-(Pyrrolidin-3-yl)piperazine. Due to its chemical structure, this compound is a polar molecule that lacks a native chromophore, precluding sensitive and specific analysis by direct HPLC-UV. To overcome this analytical challenge, this method employs a pre-column derivatization strategy using 4-chloro-7-nitrobenzofuran (NBD-Cl). This reaction introduces a strongly UV-absorbent moiety to the analyte, enabling highly sensitive detection at 340 nm. Furthermore, the resulting derivative exhibits increased hydrophobicity, allowing for excellent retention and separation on a standard reversed-phase C18 column. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications in the pharmaceutical industry.
Introduction and Scientific Rationale
This compound is a heterocyclic amine that serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It can also be present as a process-related impurity in final drug substances. Its accurate quantification is therefore critical for process control, impurity profiling, and ensuring the safety and efficacy of pharmaceutical products.
The primary analytical challenge posed by this compound is twofold:
-
Poor Retention: As a highly polar, hydrophilic compound, it is poorly retained on conventional reversed-phase HPLC columns (like C18), often eluting in the solvent front.[1][2][3] This makes reliable quantification difficult due to potential interference from other early-eluting components.
-
Lack of UV Chromophore: The molecule does not possess a suitable chromophore for sensitive detection using standard UV-Vis detectors, as it only absorbs at very low, non-specific wavelengths.[4]
To address these limitations, a pre-column derivatization approach is the most logical and effective strategy.[5][6][7] This method utilizes 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a stable, highly conjugated derivative. This derivatization achieves two critical objectives simultaneously:
-
It attaches a potent chromophore to the analyte, shifting its maximum absorbance to a much higher and more selective wavelength (approximately 340 nm).[4]
-
It significantly increases the hydrophobicity of the molecule, promoting strong retention and enabling excellent chromatographic separation on a standard C18 column.
This application note provides a comprehensive, step-by-step protocol for this method, from sample preparation to data analysis, along with a complete validation strategy based on ICH Q2(R2) guidelines.[8][9]
Principle of the Method
The overall workflow involves three main stages: (1) Derivatization of the sample or standard with NBD-Cl, (2) Chromatographic separation of the resulting derivative by Reversed-Phase HPLC, and (3) Quantification using a UV detector based on an external standard calibration curve.
Caption: Overall workflow for the quantification of this compound.
Materials and Instrumentation
| Item | Description / Specification |
| Instrumentation | HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. Chromatographic data system (CDS) for data acquisition and processing. |
| Analytical Column | Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Reference Standard | This compound, purity ≥98%. |
| Reagents | 4-chloro-7-nitrobenzofuran (NBD-Cl), HPLC Grade Acetonitrile, HPLC Grade Methanol, Analytical Grade Diethylamine, Purified water (18.2 MΩ·cm). |
| Glassware/Apparatus | Class A volumetric flasks, pipettes, analytical balance, ultrasonic bath, pH meter, 0.45 µm syringe filters. |
Detailed Protocols
Chromatographic Conditions
The following table summarizes the optimized conditions for the separation of the derivatized analyte. The use of a small amount of diethylamine in the mobile phase is a common technique to improve the peak shape of basic compounds by competing for active sites on the silica backbone.
| Parameter | Condition | Justification |
| Analytical Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good efficiency and retention for the hydrophobic derivative. |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) | Organic-rich mobile phase provides adequate elution strength for the derivative. Diethylamine minimizes peak tailing.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good separation efficiency and reasonable run times.[4] |
| Column Temperature | 35 °C | Elevated temperature improves peak shape, reduces viscosity, and ensures reproducible retention times.[4] |
| Detection Wavelength | 340 nm | This is the maximum absorbance wavelength (λmax) for the NBD-piperazine derivative, ensuring maximum sensitivity and selectivity.[4] |
| Injection Volume | 10 µL | A small injection volume is sufficient due to the high sensitivity of the derivatization method. |
| Run Time | 20 minutes | Sufficient to allow for the elution of the derivative and any potential late-eluting components. |
Preparation of Solutions
Causality Note: It is critical to use a consistent diluent for both the derivatizing agent and the standards/samples to avoid volumetric errors and ensure the reaction environment is identical for all analyses. Acetonitrile is an excellent choice as it is a good solvent for both the analyte and the reagent and is a strong solvent in the mobile phase.
-
Derivatizing Agent / Diluent (500 mg/L NBD-Cl in Acetonitrile):
-
Accurately weigh approximately 50 mg of NBD-Cl into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile. Mix well. This solution serves as both the derivatizing reagent and the diluent for all standards and samples.
-
-
Standard Stock Solution (1000 mg/L):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Derivatizing Agent / Diluent . Sonicate briefly if necessary to ensure complete dissolution.
-
-
Calibration Standards (e.g., 5 to 50 mg/L):
-
Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution using the Derivatizing Agent / Diluent .
-
Sample Preparation and Derivatization Protocol
-
Sample Weighing: Accurately weigh an amount of the test sample (e.g., API) expected to contain this compound into a suitable volumetric flask.
-
Dissolution & Derivatization: Dissolve and dilute the sample to volume using the Derivatizing Agent / Diluent . The concentration of the sample should be chosen such that the expected analyte concentration falls within the calibration range.
-
Incubation: For both samples and standards, cap the flasks and place them in a water bath or oven at 60°C for 30 minutes to ensure the derivatization reaction goes to completion.
-
Cooling & Filtration: Allow the solutions to cool to room temperature. Before injection, filter an aliquot through a 0.45 µm syringe filter compatible with organic solvents.
HPLC Analysis Sequence
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject a mid-level calibration standard solution six times. The system is deemed ready for analysis if the SST criteria (see Table below) are met.
-
Analysis: Inject the blank (diluent), followed by the calibration standards in increasing order of concentration, and then the prepared sample solutions.
Method Validation
The method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[10] The following parameters should be assessed.
| Parameter | Protocol | Typical Acceptance Criteria |
| System Suitability | Six replicate injections of a standard solution. | %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Inject blank, placebo, and spiked sample. | No interfering peaks at the retention time of the analyte. Peak purity should pass if using a PDA detector. |
| Linearity | Analyze ≥5 concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120% of target) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (%RSD) | - Repeatability: 6 sample preps at 100% of target. - Intermediate: Repeat on a different day/by a different analyst. | %RSD ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. | Precision at the LOQ should have %RSD ≤ 10%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Visual confirmation of the peak. |
| Robustness | Vary flow rate (±10%), column temp (±5°C), mobile phase composition (±2%). | System suitability criteria must be met; peak area %RSD should not significantly change. |
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area of the this compound derivative versus its concentration (mg/L) for the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Calculate the concentration of this compound in the sample solution using the regression equation.
The amount of the analyte in the original sample (e.g., in ppm or % w/w) is calculated as follows:
Amount (ppm) = (C * V) / W * 1000
Where:
-
C = Concentration of the analyte in the sample solution from the calibration curve (mg/L)
-
V = Final volume of the sample preparation (L)
-
W = Weight of the sample taken (g)
Discussion and Field-Proven Insights
-
Criticality of the Derivatization Step: The success of this method hinges on a consistent and complete derivatization reaction. Incomplete reactions will lead to inaccurate and highly variable results. The specified incubation time and temperature are crucial and should be strictly controlled. Any other primary or secondary amines in the sample matrix have the potential to react with NBD-Cl and may cause interference.[4] Therefore, method specificity must be rigorously established.
-
Derivative Stability: While the NBD-piperazine derivative is generally stable, it is good practice to analyze the derivatized solutions within 24 hours and to protect them from direct light to prevent any potential photodegradation.
-
Troubleshooting Poor Peak Shape: If peak fronting or tailing is observed, ensure the mobile phase pH is appropriate and consider slightly adjusting the concentration of the amine modifier (diethylamine). Poor peak shape can also result from column degradation or sample overload.
This derivatization-based HPLC-UV method provides a reliable, sensitive, and specific solution for the challenging task of quantifying this compound. Its adherence to standard reversed-phase chromatography makes it easily implementable in any modern analytical laboratory.
References
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4819-4824. [Link: https://www.jocpr.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific. [Link: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-20596-HPLC-Retention-Resolution-Polar-Compounds-AN20596-EN.pdf]
- Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link: https://www.sepscience.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link: https://www.waters.
- SIELC Technologies. (n.d.). Polar Compounds. [Link: https://sielc.com/polar-compounds.html]
- McClintic, P. R., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 26(16), 2655-2669. [Link: https://www.researchgate.
- Navaneeswari, R., & Raveend, P. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Scholars Central. [Link: https://www.scholarscentral.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link: https://www.researchgate.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link: https://www.jocpr.
- ResearchGate. (2024). Is the separation of NaCl and NaHCO3 from piperazine on a HPLC HILIC column possible, with the further detection with ELSD? [Link: https://www.researchgate.net/post/Is_the_separation_of_NaCl_and_NaHCO3_from_piperazine_on_a_HPLC_HILIC_column_possible_with_the_further_detection_with_ELSD]
- Patel, J., et al. (2010). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Journal of Liquid Chromatography & Related Technologies, 33(6), 712-719. [Link: https://www.tandfonline.com/doi/abs/10.1080/10826071003608959]
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link: https://www.phenomenex.
- SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. [Link: https://sielc.com/hplc-analysis-of-piperazine-on-primesep-100.html]
- BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. [Link: https://www.benchchem.com/product/b000732#hplc-uv-method-development]
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link: https://www.amsbiopharma.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- The Nest Group. (n.d.). A Practical Guide to HILIC. [Link: https://www.nestgrp.com/pdf/HILICguide.pdf]
- Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 8(3), 1596-1604. [Link: https://onlinelibrary.wiley.com/doi/full/10.1002/fsn3.1444]
- BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. [Link: https://www.benchchem.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-2b_en.pdf]
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- 2. sepscience.com [sepscience.com]
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Preclinical In Vivo Evaluation of 1-(Pyrrolidin-3-yl)piperazine Scaffolds in Rodent Models
Executive Summary
The 1-(pyrrolidin-3-yl)piperazine motif is a highly versatile, basic diamine scaffold widely utilized in medicinal chemistry to develop central nervous system (CNS) therapeutics. It serves as a core pharmacophore in the design of neurokinin (NK1/NK3) receptor antagonists, histamine H3 receptor ligands, and dipeptidyl peptidase-4 (DPP-4) inhibitors.
This Application Note provides researchers and drug development professionals with a comprehensive, self-validating framework for assessing the in vivo pharmacokinetics (PK), blood-brain barrier (BBB) penetration, and pharmacodynamics (PD) of this scaffold and its derivatives in rodent models.
Scientific Rationale & Causality
Physicochemical Challenges & Formulation Strategy
The this compound scaffold contains two basic aliphatic nitrogen centers (piperazine and pyrrolidine rings), resulting in high pKa values (typically ~8.5 and ~9.5). At physiological pH (7.4), the compound is highly protonated.
-
The Causality: While protonation drives high aqueous solubility, administering the free base intravenously (IV) can cause rapid precipitation in the bloodstream and severe injection-site phlebitis.
-
The Solution: The compound must be formulated as a hydrochloride salt (e.g., trihydrochloride) in a co-solvent vehicle (such as 10% PEG400 in saline) buffered to pH 5.5–6.0. This ensures complete solubilization and physiological tolerability during IV dosing.
Pharmacokinetics & Blood-Brain Barrier (BBB) Penetration
To engage CNS targets, the scaffold must partition across the highly restrictive lipophilic endothelial cells of the BBB. Despite being highly basic, optimized derivatives of this scaffold achieve CNS penetration via passive diffusion or carrier-mediated transport [2]. Assessing the Brain-to-Plasma partition coefficient (
Pharmacodynamic (PD) Model Selection
For evaluating NK1 receptor antagonism—a classic application of this scaffold—the Mongolian gerbil (Meriones unguiculatus) is the gold-standard rodent model.
-
The Causality: Rats and mice possess a genetic variant of the NK1 receptor that differs significantly from the human ortholog, leading to artificially low binding affinities for many human-optimized antagonists. The gerbil NK1 receptor pharmacology closely mirrors that of humans. Intracerebroventricular (ICV) injection of the NK1 agonist GR73632 induces a robust, quantifiable hind-foot tapping behavior, which is dose-dependently inhibited by CNS-penetrant antagonists [1].
Data Presentation
Table 1: Physicochemical Properties & Formulation Strategies
| Parameter | Typical Value / Strategy | Scientific Rationale |
| Molecular Weight (Core) | 155.24 g/mol | Low MW allows for extensive functionalization while remaining within Lipinski's Rule of 5. |
| pKa (Calculated) | ~8.5 (Piperazine), ~9.5 (Pyrrolidine) | Highly basic; dictates the need for salt-form isolation (e.g., HCl or mesylate salts). |
| IV Formulation Vehicle | 10% PEG400 / 90% Saline (pH 5.5) | Prevents in vivo precipitation; mitigates local tissue necrosis at the injection site. |
| PO Formulation Vehicle | 0.5% Methylcellulose in Water | Creates a uniform suspension for oral gavage, ensuring consistent gastrointestinal absorption. |
Table 2: Representative PK Parameters (10 mg/kg Dose)
| Parameter | Plasma (IV) | Brain (IV) | Plasma (PO) |
| 4,200 ± 350 | 1,850 ± 210 | 1,100 ± 150 | |
| 0.08 (End of infusion) | 0.5 | 1.0 | |
| 8,500 ± 600 | 3,900 ± 400 | 5,100 ± 500 | |
| N/A | 0.46 | N/A | |
| Bioavailability ( | 100% | N/A | 60% |
Experimental Protocols
Protocol 1: Dosing Solution Preparation & Administration
Objective: Prepare a self-validating, stable dosing solution for systemic administration.
-
Weighing: Accurately weigh the this compound derivative (HCl salt) to achieve a 1 mg/mL free-base equivalent concentration.
-
Solubilization: Add 10% (v/v) PEG400 and vortex for 2 minutes until a clear solution forms.
-
Dilution: Add 90% (v/v) sterile physiological saline (0.9% NaCl).
-
pH Adjustment: Verify the pH using a micro-probe. Adjust to pH 5.5–6.0 using 0.1N NaOH or 0.1N HCl if necessary.
-
Sterilization: Pass the solution through a 0.22 µm PES syringe filter.
-
Administration: Administer to rodents via lateral tail vein injection (IV, 1-2 mL/kg) or oral gavage (PO, 5-10 mL/kg).
Protocol 2: PK Sampling & LC-MS/MS Bioanalysis
Objective: Accurately quantify BBB penetration while eliminating vascular contamination.
-
Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 h), anesthetize the animal and collect terminal blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 mins to isolate plasma.
-
Perfusion (Critical Step): Immediately perfuse the animal transcardially with ice-cold heparinized saline (20 mL/min for 3 mins). Causality: Basic amines frequently sequester in red blood cells. Failing to flush residual blood from the cerebral microvasculature will artificially inflate brain concentrations, yielding false-positive BBB penetration data [2].
-
Tissue Harvesting: Extract the brain, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Homogenization: Homogenize brain tissue in 3 volumes (w/v) of 80:20 Water:Methanol.
-
Extraction: Precipitate proteins by adding 3 volumes of cold Acetonitrile containing a structurally similar internal standard (IS). Vortex and centrifuge at 15,000 × g for 10 mins.
-
Analysis: Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.
Protocol 3: Pharmacodynamic (PD) Gerbil Foot-Tapping Assay
Objective: Evaluate in vivo target engagement (NK1 receptor antagonism).
-
Pre-treatment: Administer the test compound (PO or SC) to male Mongolian gerbils (60-80 g) at varying doses (e.g., 0.1, 1.0, 3.0, 10 mg/kg). Include a vehicle-only control group.
-
Incubation: Wait for the established
(e.g., 1 hour) to ensure peak brain exposure. -
Agonist Challenge: Under light isoflurane anesthesia, administer the selective NK1 agonist GR73632 (3 pmol in 5 µL artificial CSF) via direct free-hand intracerebroventricular (ICV) injection (2 mm lateral, 2 mm posterior to bregma, 3 mm depth).
-
Observation: Immediately place the gerbil in a transparent observation cylinder.
-
Quantification: Record the total duration (in seconds) of repetitive hind-foot tapping over a 5-minute observation period.
-
Validation: Calculate the
(dose required to reduce foot-tapping duration by 50% compared to vehicle controls). A dose-dependent reduction validates successful BBB penetration and target engagement.
Visualizations
Fig 1: End-to-end PK/PD experimental workflow for evaluating CNS-active scaffolds.
Fig 2: Mechanism of action: Scaffold antagonism of the Substance P / NK1 receptor signaling pathway.
References
-
Rupniak, N. M., & Williams, A. R. (1994). Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists. European Journal of Pharmacology, 265(3), 179-183. URL: [Link]
-
Alavijeh, M. S., Chishty, M., Qaiser, M. Z., & Palmer, A. M. (2005). Drug metabolism and pharmacokinetics, the blood-brain barrier, and central nervous system drug discovery. NeuroRx, 2(4), 554-571. URL: [Link]
Technical Application Note: Analytical Characterization of 1-(Pyrrolidin-3-yl)piperazine Scaffolds
Executive Summary
The 1-(pyrrolidin-3-yl)piperazine moiety (CAS: 125052-68-2) is a privileged bicyclic diamine scaffold, serving as a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Teneligliptin . Its characterization presents specific analytical challenges:
-
Lack of Chromophore: The aliphatic backbone exhibits negligible UV absorbance above 210 nm, rendering standard UV-Vis detection unreliable.[1]
-
High Polarity & Basicity: The presence of three nitrogen atoms (two secondary, one tertiary) results in severe peak tailing on traditional C18 columns and poor retention in reverse-phase chromatography.
-
Stereochemistry: The C3 position of the pyrrolidine ring is a chiral center, requiring robust enantiomeric separation methods.[2]
This guide provides validated protocols for overcoming these hurdles using Advanced Polymer Chromatography (APC), Charged Aerosol Detection (CAD), and Chiral Stationary Phase (CSP) screening.
Structural Elucidation: NMR & Mass Spectrometry[3][4][5]
High-Resolution Mass Spectrometry (HRMS)
The bicyclic nature of the scaffold dictates a specific fragmentation pattern useful for structural confirmation.
Methodology:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Direct Infusion: 5 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.
Fragmentation Logic:
The parent ion
-
Ring Cleavage: Loss of the piperazine ring.
- -Cleavage: Characteristic fragments at m/z 70 (pyrrolidine ring) and m/z 85 (piperazine fragment).
NMR Spectroscopy Protocol
Challenge: Rapid proton exchange on the secondary amines causes signal broadening in protic solvents (MeOH-d4, D2O). Solution: Use DMSO-d6 to stabilize N-H protons and distinguish the two secondary amine environments.
Protocol:
-
Dissolve 10 mg of sample in 0.6 mL DMSO-d6 .
-
Acquire 1H-NMR (minimum 64 scans) and 13C-NMR (minimum 1024 scans).
-
Perform 2D-HSQC to assign the overlapping methylene protons in the 2.5–3.5 ppm region.
Table 1: Characteristic Chemical Shifts (DMSO-d6)
| Position | Atom Type | Approx. Shift (ppm) | Multiplicity | Notes |
| Pyrrolidine-NH | 1H | 2.0 - 9.0 | Broad s | Shift depends heavily on salt form (HCl/HBr) |
| Piperazine-NH | 1H | 2.0 - 9.0 | Broad s | Exchangeable |
| Pyrrolidine C3-H | 1H | 2.6 - 2.9 | m | Chiral center methine |
| Piperazine CH2 | 1H | 2.3 - 2.8 | m | 8 protons, often overlapping |
| Pyrrolidine CH2 | 13C | 45 - 55 | - | Distinct from piperazine carbons |
Achiral Purity Profiling: Handling Polar Amines
Standard C18 columns fail for this scaffold due to silanol interactions (tailing) and pore dewetting (early elution). Two distinct approaches are recommended.
Approach A: High-pH Reverse Phase (Recommended)
Operating at pH > 10 suppresses the protonation of the secondary amines, increasing hydrophobicity and retention.
-
Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.5 (adjusted with NH4OH).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 40% B over 8 minutes.
-
Detection: CAD (Charged Aerosol Detection) .
Why CAD? Since the scaffold lacks a chromophore, UV detection at 205 nm is non-specific and prone to solvent interference. CAD provides a uniform response independent of optical properties.[3]
Approach B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Ideal for retaining the highly polar salt forms (e.g., Teneligliptin hydrobromide intermediates).
-
Column: Amide or Bare Silica HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Isocratic Mode: 85% B / 15% A (High organic is required for HILIC retention).
Chiral Resolution Protocols
The biological activity of derivatives like Teneligliptin is stereospecific (typically the (S)-enantiomer). Separation of the (S)- and (R)-1-(pyrrolidin-3-yl)piperazine isomers is critical.
Method Development Strategy
Polysaccharide-based chiral stationary phases (CSPs) are the industry standard. The Immobilized Cellulose (IC) and Amylose (IA) phases show the highest selectivity for this scaffold.
Protocol (Normal Phase):
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1].
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Note: The addition of 0.1% DEA is mandatory to sharpen the basic amine peaks.
Visualization: Analytical Workflow
The following diagram illustrates the decision matrix for characterizing these derivatives.
Figure 1: Decision tree for the analytical characterization of pyrrolidinyl-piperazine derivatives, highlighting detector selection based on chromophore presence.
Solid State Characterization (Salt Selection)
As a base, the scaffold is often isolated as a salt to improve stability and crystallinity.
-
Hygroscopicity: The free base is often an oil or a low-melting hygroscopic solid.
-
Salt Screening:
-
Hydrobromide (HBr): Commonly used for Teneligliptin.[4] Forms stable hydrates but requires monitoring of water content (Karl Fischer titration).
-
Tosylate/Fumarate: Good alternatives if HBr yields amorphous solids.
-
-
X-Ray Diffraction (XRPD): Essential for confirming the polymorphic form of the final salt.
References
-
Teneligliptin Impurity Profiling: Maruthi, R., et al. "Characterization of impurities in Teneligliptin hydrobromide hydrate by using LCMS/MS and NMR."[5][4] Research Journal of Pharmacy and Technology, 2020.
-
Chiral Separation of Pyrrolidines: Wang, X., et al. "Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines."[2][6][7] Journal of the American Chemical Society, 2023.[2]
-
Charged Aerosol Detection (CAD): "Charged Aerosol Detection in Pharmaceutical Analysis." Thermo Fisher Scientific Application Notes.
-
Piperazine Analysis: "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012.[1]
-
Teneligliptin-d8 Standard: "NMR and Mass Spectrometry Analysis of Teneligliptin-d8 Carboxylic Acid." BenchChem Technical Guides, 2025.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 7. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Radiolabeling of 1-(Pyrrolidin-3-yl)piperazine Scaffolds for PET Imaging
Executive Summary
The 1-(pyrrolidin-3-yl)piperazine motif (CAS: 939793-66-7) is a highly versatile, bis-basic chemical scaffold frequently utilized in the design of central nervous system (CNS) therapeutics and diagnostic radiotracers. Due to its favorable physicochemical properties and high blood-brain barrier (BBB) penetrability, this scaffold is a privileged structure for targeting aminergic G-protein-coupled receptors (GPCRs), such as the 5-HT₇ and histamine H₃ receptors, as well as sigma receptors.
This application note provides a comprehensive, field-validated protocol for the regioselective radiolabeling of the this compound scaffold using both Carbon-11 (
Mechanistic Rationale & Scaffold Design
The Causality of Basicity and Sterics
The this compound scaffold contains two distinct secondary amines, which present a regioselectivity challenge during radiolabeling.
-
Pyrrolidine Nitrogen: Exhibits a predicted pKₐ of ~11.3.
-
Piperazine Nitrogens: Exhibit lower pKₐ values of approximately 9.7 and 5.3[1].
At physiological pH, the more basic pyrrolidine nitrogen is predominantly protonated, allowing it to form critical electrostatic interactions with target receptors (e.g., the conserved aspartate residue in GPCR binding pockets). However, because secondary amines are highly nucleophilic, attempting direct radiolabeling on the unprotected bis-amine scaffold yields an inseparable mixture of regioisomers and di-alkylated byproducts.
Orthogonal Protection Strategy
To establish a self-validating and regioselective system, orthogonal protection is strictly required . By protecting the highly basic pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group, the nitrogen is sterically hindered and its lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic. This directs the subsequent radiosynthetic nucleophilic attack exclusively to the unprotected piperazine nitrogen.
Radiolabeling Strategies
Strategy A: N-[¹¹C]Methylation
Carbon-11 methylation is the gold standard for piperazine derivatization. Utilizing [¹¹C]CH₃I (or the more reactive [¹¹C]CH₃OTf), the reaction proceeds via a rapid Sₙ2 mechanism[2]. Potassium carbonate (K₂CO₃) is employed as a non-nucleophilic base in a polar aprotic solvent (DMF or DMSO). The base deprotonates the piperazine without competing for the alkylating agent, ensuring high radiochemical yields (RCY).
Strategy B: N-[¹⁸F]Fluoroalkylation
For longitudinal imaging studies requiring a longer half-life (t
Experimental Protocols
Protocol A: Automated Synthesis of [¹¹C]Methyl-Tracer
Note: This protocol assumes the use of a standard automated synthesis module (e.g., TRACERlab FX C Pro).
-
Precursor Preparation: Dissolve 1.0 mg of the 1-(1-Boc-pyrrolidin-3-yl)piperazine precursor in 300 µL of anhydrous DMF. Add 2.0 mg of anhydrous K₂CO₃.
-
Isotope Trapping: Cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₃I via gas-phase iodination and trapped in the precursor solution at room temperature.
-
Alkylation: Heat the reaction vessel to 70 °C for 5 minutes to drive the N-methylation.
-
Deprotection: Cool the reactor to 40 °C. Add 0.5 mL of 1M HCl and heat to 90 °C for 3 minutes to quantitatively cleave the Boc protecting group.
-
Neutralization & Purification: Quench the reaction with 0.5 mL of 1M NaOH. Inject the crude mixture onto a semi-preparative HPLC column (e.g., Luna C18, 250 × 10 mm).
-
Formulation: Collect the radioactive fraction, dilute with 20 mL of sterile water, and trap on a Sep-Pak C18 Plus cartridge. Elute with 1 mL of USP-grade ethanol and dilute with 9 mL of 0.9% sterile saline.
Protocol B: Automated Synthesis of [¹⁸F]Fluoroethyl-Tracer
Note: This is a two-pot automated procedure.
-
Prosthetic Group Synthesis: Elute cyclotron-produced [¹⁸F]fluoride from a QMA cartridge using Kryptofix-222/K₂CO₃. Azeotropically dry with acetonitrile at 110 °C. Add ethylene glycol di-p-tosylate (5 mg in 1 mL MeCN) and heat at 90 °C for 10 minutes to form[¹⁸F]FETos.
-
Purification of [¹⁸F]FETos: Purify the intermediate via solid-phase extraction (SPE) or semi-prep HPLC to remove unreacted di-tosylate.
-
Fluoroalkylation: Transfer the purified [¹⁸F]FETos to a second reactor containing 2.0 mg of the Boc-protected precursor and 3.0 mg K₂CO₃ in 0.5 mL DMSO. Heat at 100 °C for 15 minutes.
-
Deprotection: Add 0.5 mL of Trifluoroacetic acid (TFA) and heat at 90 °C for 5 minutes.
-
Formulation: Neutralize the mixture, purify via semi-preparative HPLC, and formulate in 10% EtOH/Saline using SPE as described in Protocol A.
Self-Validating Quality Control (QC)
To ensure the integrity of the radiotracer, an aliquot of the final formulated product must be co-injected with a non-radioactive reference standard on an analytical HPLC system. Validation criteria: The retention time (t
Quantitative Data Summary
Table 1: Comparison of Radiolabeling Parameters
| Parameter | Strategy A: [¹¹C]Methylation | Strategy B:[¹⁸F]Fluoroalkylation |
| Synthon | [¹¹C]CH₃I or [¹¹C]CH₃OTf | 2-[¹⁸F]Fluoroethyl tosylate |
| Precursor Amount | 1.0 mg | 2.0 mg |
| Base / Solvent | K₂CO₃ / DMF | K₂CO₃ / DMSO |
| Alkylation Temp / Time | 70 °C / 5 min | 100 °C / 15 min |
| Deprotection | 1M HCl (90 °C, 3 min) | TFA (90 °C, 5 min) |
| Radiochemical Yield (RCY) | 25 – 40% (decay-corrected) | 5 – 15% (decay-corrected) |
| Molar Activity (A | 50 – 150 GBq/µmol | 100 – 200 GBq/µmol |
| Total Synthesis Time | ~ 35 minutes | ~ 85 minutes |
Table 2: Chromatographic Quality Control Specifications
| QC Parameter | Specification |
| Analytical Column | Phenomenex Luna C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% TFA in MeCN / H₂O (Gradient 5% to 95% MeCN) |
| Flow Rate | 1.5 mL/min |
| UV Detection | |
| Radiochemical Purity (RCP) | > 99% (Single radio-peak matching UV reference) |
| Formulation pH | 6.5 – 7.5 |
Radiosynthesis Workflow Visualization
Workflow for the regioselective radiolabeling of this compound scaffolds.
References
Sources
Application Note: Utilizing 1-(Pyrrolidin-3-yl)piperazine Scaffolds for GPCR Ligand Profiling
Abstract
This guide details the application of 1-(pyrrolidin-3-yl)piperazine (and its derivatives) as a privileged scaffold for interrogating aminergic G-Protein Coupled Receptors (GPCRs).[1][2] While often utilized as a synthetic intermediate, this diamine motif functions as a potent fragment probe in Fragment-Based Drug Discovery (FBDD) and a critical pharmacophore for Histamine H3 , Serotonin (5-HT) , and Sigma-1 receptor studies.[1] This note provides protocols for solubility management, fragment screening via NMR, and derivatization strategies to convert this scaffold into high-affinity chemical probes.
Introduction: The Privileged Scaffold Status
This compound consists of a six-membered piperazine ring linked to a five-membered pyrrolidine ring.[1][2] In the context of receptor pharmacology, it is classified as a privileged structure due to its ability to bind multiple receptor subtypes with distinct signaling outcomes depending on its substitution pattern.
Key Pharmacological Features[1][2][3][4][5][6]
-
Dual Basicity: The molecule contains two secondary amine centers.[2] The piperazine nitrogen (typically
) often serves as the primary anchor, forming an ionic bond with the conserved Aspartate residue (Asp3.32) found in Class A GPCRs.[2] -
Rigid Linker: The pyrrolidine ring restricts conformational freedom compared to linear alkyl chains, reducing the entropic cost of binding.
-
Target Profile:
-
Histamine H3 Receptor: Acts as a surrogate for the imidazole ring of histamine, avoiding CYP450 inhibition issues associated with imidazoles.
-
5-HT (Serotonin) Receptors: The piperazine moiety is a classic pharmacophore for 5-HT1A, 5-HT2A, and 5-HT7.[1][2]
-
Sigma Receptors: Often exhibits off-target affinity for Sigma-1, which can be exploited for polypharmacology or minimized via substitution.[1][2]
-
Chemical Properties & Handling[2][7][8]
Proper handling is prerequisite to reproducible binding data.[2] This molecule is highly polar and basic.[2]
| Property | Value/Note | Impact on Protocol |
| Molecular Weight | ~155.24 g/mol | Ideal for Fragment-Based Screening (Rule of 3 compliant).[1][2] |
| Physical State | Viscous oil or low-melting solid | Hygroscopic; store under desiccant.[1][2] |
| Solubility | High in H₂O, DMSO, MeOH | Critical: Aqueous solutions are highly alkaline (pH > 10).[1] |
| Stability | Oxidizes slowly in air | Store stock solutions at -20°C under N₂/Ar.[1][2] |
Critical Protocol: pH Adjustment for Stock Solutions
-
Issue: Dissolving the free base directly into assay buffer can shift the bulk pH, causing false positives in protein stability or binding assays.
-
Procedure:
-
Dissolve 10 mg of this compound in DMSO to create a 100 mM stock.[1][2]
-
For aqueous working solutions, dilute into a buffer containing strong buffering capacity (e.g., 50 mM HEPES, pH 7.4).
-
Verification: Check pH of the final working solution. If pH > 7.6, adjust carefully with dilute HCl before adding to cells/membranes.
-
Experimental Workflows
Diagram 1: From Scaffold to Probe
This flowchart illustrates the decision matrix for using the naked scaffold versus derivatizing it for specific assays.[2]
Figure 1: Workflow distinguishing direct fragment screening from probe development.[1][2]
Protocol A: Fragment Screening via Ligand-Observed NMR (STD-NMR)
Purpose: To validate the binding of the "naked" scaffold to a target receptor (e.g., H3R) before investing in synthesis.[1][2] The naked scaffold often has low affinity (
Materials:
-
Recombinant GPCR (purified in detergent micelles or nanodiscs).[1][2]
-
D₂O buffer (PBS, pH 7.4).[1]
-
600 MHz NMR Spectrometer with Cryoprobe.[2]
Step-by-Step:
-
Sample Prep: Prepare a sample with a high Ligand:Protein ratio (e.g., 100:1).[2]
-
Pulse Sequence: Apply Saturation Transfer Difference (STD) sequence.
-
Data Acquisition: Interleave on/off scans to minimize artifacts.
-
Analysis: Subtract the "On" spectrum from the "Off" spectrum.[2]
-
Result: Signals from the scaffold that appear in the difference spectrum indicate magnetization transfer from the receptor, confirming binding.
-
Epitope Mapping: The protons showing the strongest STD effect are those in closest contact with the receptor pocket.[2]
-
Protocol B: Derivatization for Affinity Probes
Purpose: To convert the scaffold into a functional probe (e.g., for H3 receptor antagonism) by attaching a lipophilic "tail" to the secondary amine.
Mechanism: The pyrrolidine nitrogen is generally more sterically hindered than the piperazine nitrogen (depending on protection).[2] Standard strategy involves orthogonal protection.[2]
Synthesis Scheme (General):
-
Selective Protection: React this compound with 1 equivalent of Boc-anhydride. The unhindered piperazine N4 is usually protected first (verify via NMR).[2]
-
Functionalization: React the pyrrolidine nitrogen with an aryl-chloride or acyl-chloride (e.g., 4-cyanobenzoyl chloride) to introduce the "tail" required for high-affinity hydrophobic interactions in the GPCR pocket.[1][2]
-
Deprotection: Remove Boc with TFA/DCM.[2]
-
Probe Attachment: The re-exposed piperazine amine can now be linked to a fluorophore (e.g., FITC, BODIPY) via a flexible linker for fluorescence polarization assays.
Protocol C: Competitive Radioligand Binding (H3 Receptor)
Purpose: Determine the affinity (
Materials:
-
Membranes: CHO cells stably expressing human H3 Receptor.[2]
-
Radioligand: [³H]-Nα-methylhistamine (
nM).[1][2] -
Test Compound: Your derivatized this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Procedure:
-
Incubation: Mix 20 µg membrane protein, 2 nM [³H]-ligand, and increasing concentrations of Test Compound (
to M) in 96-well plates. -
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of cationic probes).
-
Counting: Add scintillant and count CPM.
-
Analysis: Fit to a one-site competition model (Cheng-Prusoff equation) to calculate
.[1][2]
Expected Data Profile:
| Compound | H3 Receptor
Mechanism of Action Diagram
This diagram visualizes the interaction of the scaffold within the GPCR binding pocket, highlighting the critical ionic interaction.
Figure 2: Pharmacophore model showing the scaffold's role in anchoring to the conserved Aspartate residue.[1]
Troubleshooting & Optimization
-
High Non-Specific Binding (NSB): The secondary amines are "sticky."[2]
-
Precipitation:
-
Polypharmacology:
References
-
Gemkow, M. J., et al. (2009).[1] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[2][6][7] Drug Discovery Today. Link
-
Lazewska, D., et al. (2010). "Piperazine derivatives as histamine H3 receptor antagonists."[2][8] Expert Opinion on Therapeutic Patents. Link
-
Hajduk, P. J., et al. (1997).[1] "NMR-based screening in drug discovery." Quarterly Reviews of Biophysics. Link
-
Kelemen, A. A., et al. (2019).[1] "Fragment-based approaches in GPCR-targeted drug discovery." Trends in Pharmacological Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(3-(Pyrrolidin-1-yl)propyl)piperazine | CymitQuimica [cymitquimica.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. 3-[2-(Pyrrolidin-1-yl)ethyl]indoles and 3-[3-(piperidin-1-yl)propyl]indoles: agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. cresset-group.com [cresset-group.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: 1-(Pyrrolidin-3-yl)piperazine in High-Throughput Screening
[1]
Executive Summary & Strategic Rationale
In modern drug discovery, the 1-(pyrrolidin-3-yl)piperazine scaffold (CAS: 112636-83-6) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) such as Histamine H3, Dopamine D2/D3, and Serotonin 5-HT receptors.[1]
Unlike flat aromatic scaffolds, this diamine core offers:
-
Three-Dimensionality (Fsp3): The chiral center at the pyrrolidine C3 position and the non-planar piperazine ring enhance solubility and selectivity.
-
Orthogonal Vectors: Two secondary amine handles allow for precise, sequential diversification (bis-functionalization), making it ideal for Combinatorial Library Synthesis in High-Throughput Screening (HTS) campaigns.[1]
-
CNS Physicochemical Profile: The scaffold's basicity and moderate lipophilicity mimic the pharmacophores of known CNS-active agents, facilitating blood-brain barrier (BBB) penetration.
This guide details the protocol for constructing a focused HTS library around this core and the subsequent screening workflow for identifying Histamine H3 receptor antagonists, a primary application of this chemotype.
Chemical Foundation: The Scaffold
The core molecule consists of a piperazine ring attached to the 3-position of a pyrrolidine ring. For library construction, the commercially available 1-N-Boc-3-(1-piperazinyl)pyrrolidine is the preferred starting material to enable regioselective derivatization.[1]
| Property | Value | Relevance to HTS |
| Molecular Weight | ~155.24 g/mol (free base) | Leaves ample room for R-groups while staying <500 Da (Lipinski compliant). |
| H-Bond Donors | 2 (Secondary Amines) | Key interaction points; must be capped or functionalized to modulate affinity. |
| pKa | ~9.8 (Piperazine), ~9.2 (Pyrrolidine) | High basicity ensures protonation at physiological pH, critical for aminergic GPCR binding.[1] |
| Stereochemistry | Chiral (C3 of pyrrolidine) | Enantiomers often show distinct biological profiles; libraries should ideally use pure (S) or (R) isomers.[1] |
Protocol A: Parallel Library Synthesis (384-Well Plate Format)[1]
Objective: Generate a 384-member library of N,N'-disubstituted derivatives for HTS. Chemistry: Sequential Acylation/Sulfonylation (Orthogonal Deprotection Strategy).
Materials
-
Scaffold: tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate.[1]
-
Reagents: Diverse set of acid chlorides (R1-Cl), sulfonyl chlorides (R1-SO2Cl), and carboxylic acids (R1-COOH).[1]
-
Coupling Agents: HATU, DIPEA.
-
Solvents: DCM, DMF, TFA.[1]
-
Equipment: Automated Liquid Handler (e.g., Tecan Freedom EVO), Vacuum Manifold.[1]
Workflow Diagram
Caption: Sequential functionalization workflow for generating bis-substituted this compound libraries.
Step-by-Step Procedure
-
Scaffold Distribution: Dispense 50 µL of scaffold stock (0.1 M in DCM) into each well of a 384-well deep-well polypropylene plate.
-
R1 Coupling (Piperazine N):
-
Add 1.2 equivalents of R1-electrophile (Acid Chloride or Sulfonyl Chloride).
-
Add 2.0 equivalents of DIPEA (base).
-
Shake at room temperature for 4 hours.
-
Validation: Check 5 random wells via LC-MS to confirm conversion >90%.
-
-
Intermediate Wash: Evaporate solvent, wash with water/DCM to remove salts, and re-dissolve in DCM.
-
Boc Deprotection:
-
Add 50 µL of 50% TFA in DCM to each well.
-
Incubate for 1 hour.
-
Evaporate volatiles under vacuum (Genevac) to remove TFA. Neutralize with excess DIPEA in DMF.
-
-
R2 Coupling (Pyrrolidine N):
-
Add 1.2 equivalents of R2-electrophile (distinct from R1 set for SAR exploration).
-
Incubate for 6 hours.
-
-
Final Formatting: Evaporate solvents. Resuspend residues in 100% DMSO to a final concentration of 10 mM. Store at -20°C.
Protocol B: High-Throughput Screening (H3 Receptor Antagonism)
Context: The this compound core is a proven pharmacophore for Histamine H3 receptors (H3R). H3R is Gi/o-coupled; therefore, antagonism is best measured by the restoration of cAMP levels previously suppressed by an agonist.[1]
Assay Type: TR-FRET cAMP Functional Assay (e.g., PerkinElmer LANCE Ultra). Cell Line: CHO-K1 cells stably expressing human H3 Receptor.
Reagents & Controls
-
Agonist: (R)-(-)-α-Methylhistamine (RAMH) (EC80 concentration).[1]
-
Reference Antagonist: Ciproxifan or Pitolisant (Positive Control).
-
Detection: Europium-cAMP tracer + ULight-anti-cAMP antibody.
Screening Workflow Diagram
Caption: TR-FRET cAMP assay workflow for identifying H3 antagonists from the library.
Detailed Steps
-
Cell Plating: Seed 2,000 CHO-hH3 cells/well in 5 µL assay buffer into a 384-well white OptiPlate.
-
Compound Addition:
-
Transfer 50 nL of library compounds (from Protocol A) using an acoustic dispenser (e.g., Echo 550).
-
Final screening concentration: 10 µM.
-
-
Agonist Challenge:
-
Incubation: 30 minutes at Room Temperature.
-
Detection: Add 10 µL of TR-FRET detection mix (Eu-cAMP tracer + ULight-antibody). Incubate 1 hour.
-
Read: Measure signal on a multi-mode plate reader (e.g., EnVision) at 665 nm / 615 nm.
Data Analysis & Hit Triage
Quality Control Metrics
Before hit selection, validate the assay plate using the Z-Factor :
-
Target: Z > 0.5 indicates a robust assay.
-
Controls:
= Ciproxifan (Antagonist) + RAMH; = DMSO + RAMH.
SAR Interpretation (Structure-Activity Relationship)
The this compound scaffold allows for rapid SAR deduction based on the orthogonal R1/R2 vectors:
-
Vector R1 (Piperazine N): Often dictates metabolic stability and lipophilicity . Bulky aromatic groups here (e.g., 4-chlorophenyl) often improve potency but may increase metabolic clearance.[1]
-
Vector R2 (Pyrrolidine N): Critical for receptor subtype selectivity (e.g., H3 vs. H4).[1] Small alkyl or polar groups (e.g., cyclobutyl, acetyl) are often preferred here to maintain basicity of the pyrrolidine nitrogen if left as an amine, or to fit into the orthosteric pocket.[1]
Hit Validation Criteria
-
Potency: IC50 < 1 µM in dose-response confirmation.
-
Selectivity: Counter-screen against Dopamine D2 and hERG channels (common off-targets for this scaffold).
-
Physicochemical: Ligand Efficiency (LE) > 0.3.
References
-
Romanelli, M. N., et al. (2022).[1][3] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984.[1][3]
-
Lazewska, D., et al. (2011).[1] "Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists."[4] Bioorganic & Medicinal Chemistry Letters, 21(21), 6432-6436.[1]
-
Stark, H. (2011). "Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease." Journal of Pharmacology and Experimental Therapeutics, 336(3).
-
Ghamari, N., et al. (2016).[1] "Histamine H3 receptor antagonists/inverse agonists: Where do they go?" Journal of Pharmacological Sciences, 131(4), 243-250.[1]
-
Wrobel, M., et al. (2020).[1][5] "Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity." Bioorganic Chemistry, 97, 103662.[1][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Zwitterionic HILIC-MS/MS Method Development for the Quantification of 1-(Pyrrolidin-3-yl)piperazine and its Metabolites
Scientific Rationale & Methodological Challenges
The bioanalytical quantification of 1-(Pyrrolidin-3-yl)piperazine—a highly polar, hydrophilic molecule containing multiple basic nitrogen atoms (secondary and tertiary amines)—presents a classic chromatographic challenge. In traditional reversed-phase liquid chromatography (RPLC), highly polar basic amines suffer from poor retention on hydrophobic C18 stationary phases. This phenomenon, often exacerbated by pore dewetting, causes the analytes to elute in the void volume [1]. Void volume elution is catastrophic for LC-MS/MS sensitivity because it coincides with the elution of un-retained endogenous matrix components (e.g., salts, phospholipids), leading to profound ion suppression.
To engineer a self-validating and robust assay, we must pivot from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase paired with a highly organic, low-aqueous mobile phase (typically >80% acetonitrile). The retention mechanism is multimodal: analytes partition between the organic mobile phase and a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic and hydrogen-bonding interactions [2].
For poly-basic compounds like this compound, a zwitterionic stationary phase (e.g., sulfobetaine-bonded silica) is the premier choice. The zwitterionic ligand provides a balanced ion-exchange capacity that masks underlying acidic silanols, preventing the severe peak tailing often seen with bare silica columns. Furthermore, the high organic content of the HILIC mobile phase dramatically enhances electrospray ionization (ESI) efficiency through rapid droplet desolvation, significantly lowering the limits of detection (LOD) [3].
Metabolic Profiling & Pathway
Understanding the biotransformation of this compound is critical for comprehensive bioanalysis. Phase I metabolism typically involves cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) mediated oxidations, yielding N-oxides, ring-hydroxylated lactams, and N-dealkylated fragments. Phase II metabolism may yield highly polar N-glucuronides. Because HILIC retains compounds based on hydrophilicity, these polar metabolites will be strongly retained, eluting after the parent drug—the exact inverse of RPLC behavior.
Fig 1. Predicted Phase I and Phase II metabolic pathways for this compound.
Experimental Protocols
Sample Preparation: The "Solvent Effect" Causality
Expert Insight: The most common point of failure in HILIC method development is sample diluent mismatch. If a highly aqueous sample is injected onto a HILIC column, the water acts as a strong elution solvent, carrying the analyte through the column un-retained (the "solvent effect"), resulting in peak splitting or breakthrough [3]. Therefore, the sample extract must closely match the initial mobile phase conditions (>80% organic).
Fig 2. Self-validating HILIC-MS/MS workflow ensuring matrix compatibility and high sensitivity.
Step-by-Step Extraction Protocol:
-
Aliquot 50 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold Acetonitrile (ACN) containing the isotopically labeled internal standard (IS). Note: This 4:1 ratio simultaneously precipitates proteins and yields an 80% organic supernatant perfectly primed for HILIC injection.
-
Vortex vigorously for 30 seconds to disrupt protein binding.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a low-volume autosampler vial.
Chromatographic Conditions
Expert Insight: Pure formic acid is insufficient for the HILIC separation of basic amines. Adequate ionic strength is required to disrupt secondary electrostatic interactions between the basic nitrogen atoms and the stationary phase [2]. We utilize a concentrated aqueous buffer (100 mM Ammonium Formate) blended dynamically by the LC pump to maintain a constant 5–40 mM ionic strength on-column.
-
Analytical Column: Zwitterionic HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.9–2.7 µm.
-
Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Effective Buffer Conc. |
|---|---|---|---|
| 0.0 | 5% | 95% | 5 mM |
| 1.0 | 5% | 95% | 5 mM |
| 5.0 | 40% | 60% | 40 mM |
| 6.0 | 40% | 60% | 40 mM |
| 6.1 | 5% | 95% | 5 mM |
| 10.0 | 5% | 95% | 5 mM |
Crucial Validation Step: HILIC requires longer equilibration times than RPLC. The 4-minute re-equilibration (approx. 10 column volumes) is mandatory to reliably re-establish the immobilized water layer on the silica surface.
Mass Spectrometry (ESI-MS/MS) Parameters
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The high organic mobile phase allows for lower desolvation temperatures compared to highly aqueous RPLC methods.
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Quantitative Data & MRM Transitions
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for this compound and its predicted metabolites.
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) | Expected RT (min) |
| Parent Drug | 156.1 | 86.1 | 20 | 3.2 |
| M1 (N-Oxide) | 172.1 | 154.1 | 18 | 4.5 |
| M2 (Hydroxylated) | 172.1 | 86.1 | 22 | 3.8 |
| M3 (N-Dealkylated) | 87.1 | 44.1 | 15 | 5.1 |
| M4 (N-Glucuronide) | 332.1 | 156.1 | 25 | 6.5 |
Note: Retention times in HILIC strictly follow the rule of hydrophilicity. The most polar metabolites (e.g., M4 Glucuronide, M1 N-Oxide) partition more strongly into the aqueous layer and are retained the longest.
References
-
Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Application Notes. Available at:[Link]
-
Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Overviews. Available at:[Link]
-
Chromatography Online. "Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications." LCGC North America. Available at:[Link]
Experimental design for pharmacokinetic studies of 1-(Pyrrolidin-3-yl)piperazine
An Application Guide to the Pharmacokinetic Profiling of 1-(Pyrrolidin-3-yl)piperazine
Abstract
This document provides a comprehensive framework for designing and executing preclinical pharmacokinetic (PK) studies for the novel compound this compound. The strategic evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug development, serving to de-risk candidates, guide lead optimization, and ensure the selection of compounds with a higher probability of clinical success.[1][2] This guide moves from foundational in vitro characterization to a detailed in vivo study design, emphasizing the scientific rationale behind each experimental choice. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical data package for regulatory submissions and clinical trial design.[3]
Introduction: The Role of Early PK in Drug Discovery
This compound is a synthetic organic compound featuring a saturated pyrrolidine ring linked to a piperazine moiety.[4][5] Both heterocyclic structures are prevalent in pharmacologically active molecules, but they can also be sites of metabolic activity, influencing the compound's overall disposition in the body.[6][7] Understanding the pharmacokinetic profile is not merely a data-gathering exercise; it is fundamental to predicting a drug's behavior in humans, establishing safe and effective dosing regimens, and anticipating potential drug-drug interactions.[8][9]
A poorly designed or incomplete PK assessment can lead to costly late-stage failures. Therefore, a phased, integrated approach, beginning with high-throughput in vitro assays and culminating in well-designed in vivo studies, is essential.[10][11] This application note details the critical experiments, provides step-by-step protocols, and explains the causality behind the design to build a comprehensive ADME profile for this compound.
Foundational In Vitro ADME Profiling
Before committing to resource-intensive animal studies, a panel of in vitro ADME assays must be conducted. These tests provide crucial, early insights into the compound's intrinsic properties, helping to predict its in vivo behavior and identify potential liabilities.[1][12]
Physicochemical Properties
The fundamental chemical nature of a drug dictates its interaction with biological systems. Key parameters to establish for this compound include aqueous solubility and lipophilicity (LogD). Poor solubility can hinder absorption, while LogD influences permeability, plasma protein binding, and metabolic clearance.[13]
| Parameter | Method | Hypothetical Result | Implication |
| Aqueous Solubility | Thermodynamic Shake-Flask | 150 µg/mL at pH 7.4 | Sufficient for initial formulation but may require enabling technologies for higher doses. |
| Lipophilicity (LogD) | Potentiometric Titration | 2.1 at pH 7.4 | Moderate lipophilicity suggests a good balance between permeability and solubility. |
Metabolic Stability Assessment
The liver is the primary site of drug metabolism. An in vitro metabolic stability assay using liver microsomes provides a measure of the compound's susceptibility to metabolism by Phase I enzymes, primarily the Cytochrome P450 (CYP) system.[14] The resulting intrinsic clearance (Clint) is a key parameter used to predict hepatic clearance in vivo.[15]
Plasma Protein Binding (PPB)
Once a drug enters systemic circulation, it can bind to plasma proteins like albumin.[16] Only the unbound (free) fraction of the drug is available to distribute to tissues and exert a pharmacological effect.[17] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and toxicity data.[18] The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique for this purpose.[19]
Cytochrome P450 (CYP) Inhibition
Assessing the potential of this compound to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a regulatory requirement to predict drug-drug interaction (DDI) risk.[11] An IC50 value is determined for each isoform, and a significant inhibitory potential may necessitate further clinical investigation.
In Vivo Pharmacokinetic Study Design
In vivo studies provide the definitive data on how a drug is absorbed, distributed, metabolized, and excreted in a whole living organism.[20] A well-designed initial study in a rodent model is essential for calculating key PK parameters and enabling progression to further preclinical studies.[21]
Study Objectives
-
Determine the plasma concentration-time profile of this compound following intravenous (IV) and oral (PO) administration.
-
Calculate key pharmacokinetic parameters including Clearance (CL), Volume of Distribution (Vd), Elimination Half-Life (t½), and Area Under the Curve (AUC).
-
Determine the absolute oral bioavailability (F%).
Rationale for Experimental Choices
-
Animal Model: The Sprague-Dawley rat is selected due to its well-characterized physiology, historical use in PK studies, and appropriate size for serial blood sampling.[21]
-
Administration Routes: An IV group is essential to determine systemic clearance and serves as the reference (100% bioavailability) to calculate the absolute bioavailability of the PO dose.[21] The PO route is chosen to assess oral absorption characteristics, which are critical for an orally administered drug.
-
Dosing: Doses should be selected to be non-toxic but high enough to ensure plasma concentrations remain above the bioanalytical method's limit of quantification for a sufficient duration.[22]
-
Sampling: A sparse sampling design is often used in mice, but serial sampling from individual rats reduces biological variability and the number of animals required. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.[9][20]
Bioanalytical Method Validation
The reliability of any PK study hinges on the quality of the bioanalytical data. A robust method for quantifying this compound in plasma must be developed and validated according to regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance.[23][24] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[17]
Key Validation Parameters:
-
Accuracy: How close the measured values are to the true value.
-
Precision: The degree of scatter in measurements of the same sample.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).
-
Stability: Ensuring the analyte is stable during sample collection, processing, and storage.
Detailed Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)[15]
-
This compound (Test Compound)
-
Positive Control Compounds (e.g., Dextromethorphan, Verapamil)[15]
-
NADPH regenerating system
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[25]
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 1 µM working solution of the test compound and positive controls in phosphate buffer.[15]
-
Incubation Mixture: In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL) and the test compound/control solution. Pre-incubate at 37°C for 5 minutes.[25]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an analytical internal standard.[25]
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance.
Acceptance Criteria: Positive controls must fall within established historical ranges for half-life. The response at T=0 should be consistent across replicates.[15]
Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of this compound unbound (fu) in rat plasma.
Materials:
-
RED device with dialysis membrane inserts (8 kDa MWCO)[17]
-
Rat Plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (Test Compound)
-
Warfarin (High-binding control)
-
Orbital shaker with incubator, LC-MS/MS system
Procedure:
-
Compound Preparation: Spike rat plasma with the test compound to a final concentration of 1 µM. Prepare a control sample with Warfarin.[16]
-
Device Assembly: Add the spiked plasma (e.g., 300 µL) to the sample chamber (red side) of the RED device insert.[19]
-
Dialysis: Add PBS (e.g., 500 µL) to the buffer chamber (white side).[19]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (approx. 300 RPM) for 4-6 hours to allow the system to reach equilibrium.[19]
-
Sampling: After incubation, carefully remove aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Analysis: Precipitate proteins from both samples using acetonitrile with an internal standard and quantify the compound concentration in each fraction by LC-MS/MS.
-
Calculation: Calculate the percent unbound (fu%) as: (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the PK profile and oral bioavailability of this compound.
Animal Handling:
-
Model: Male Sprague-Dawley rats (n=3-4 per group), weighing 250-300g.
-
Acclimatization: Acclimatize animals for at least 5 days in a controlled environment.[21]
-
Fasting: Fast animals overnight (approx. 12 hours) prior to dosing, with free access to water.[21]
Procedure:
-
Formulation: Prepare a clear solution for IV administration (e.g., in saline with 5% DMSO). Prepare a solution or homogenous suspension for PO administration (e.g., in 0.5% methylcellulose).[13]
-
Dosing:
-
IV Group: Administer a single bolus dose of 1 mg/kg via the lateral tail vein.
-
PO Group: Administer a single dose of 5 mg/kg via oral gavage.
-
-
Blood Collection: Collect serial blood samples (approx. 150 µL) from the saphenous vein at pre-determined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[21] Place samples into tubes containing K2EDTA anticoagulant.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.[21]
-
Bioanalysis: Analyze the plasma samples for the concentration of this compound using the validated LC-MS/MS method.
Data Analysis and Presentation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
Table of Hypothetical Pharmacokinetic Parameters: Data are presented as mean ± standard deviation. This table contains hypothetical data for illustrative purposes.[21]
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 350 ± 45 | 480 ± 98 |
| Tmax (h) | 0.08 | 1.0 ± 0.5 |
| AUC(0-inf) (ng*h/mL) | 750 ± 110 | 1875 ± 350 |
| t½ (h) | 3.5 ± 0.6 | 3.8 ± 0.7 |
| CL (mL/min/kg) | 22.2 ± 3.1 | - |
| Vdss (L/kg) | 6.5 ± 1.2 | - |
| Bioavailability (F%) | - | 50% |
Calculation of Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 F% = (1875 / 750) * (1 / 5) * 100 = 50%
Conclusion
The experimental design outlined in this application note provides a robust and logical pathway for the comprehensive pharmacokinetic evaluation of this compound. By integrating foundational in vitro ADME assays with a well-controlled in vivo study, researchers can generate a high-quality data package. This information is critical for making informed decisions in the drug discovery process, enabling the selection of candidates with favorable drug-like properties, guiding future non-clinical safety studies, and providing the necessary foundation for predicting human pharmacokinetics and designing first-in-human clinical trials.
References
- Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. (2026). Infinix Bio.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). HHS.gov.
- In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
- Plasma Protein Binding Assay. (2022). Visikol.
- Metabolic stability in liver microsomes. (n.d.). Mercell.
- Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov.
- In Vitro ADME Assays and Services. (n.d.).
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
- BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
- A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
- Comprehensive Application Notes and Protocols for In Vivo Administration Methods in Drug Development. (2026). Smolecule.
- In Vitro ADME. (n.d.). BioDuro.
- M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register.
- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
- AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
- Metabolic Stability Assays. (n.d.). Merck Millipore.
- Plasma Protein Binding Assay. (n.d.). Domainex.
- In-vitro plasma protein binding. (2025). Protocols.io.
- Microsomal stability assay for human and mouse liver microsomes. (n.d.). drug metabolism.
- Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.
- In Vivo Pharmacokinetics. (n.d.). WuXi AppTec DMPK.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Cloniprazepam. (2025). Benchchem.
- How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024). Biorbyt.
- Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). PubMed.
- 1-(3-(Pyrrolidin-1-yl)propyl)piperazine. (n.d.). CymitQuimica.
- In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022).
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
- CVMP - MRL - Piperazine Summary Report (3). (n.d.). EMA.
- Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. (2018). PubMed.
- Preclinical formulations for pharmacokinetic studies. (2019). Admescope.
- Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)
- Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)
- Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. (2025). Neliti.
- Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC - NIH.
- 1-Pyrrolidin-3-yl-piperidine. (n.d.). Santa Cruz Biotechnology.
- Piperazine. (n.d.). chemeurope.com.
- Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899)
- Pyrrolidine. (n.d.). Wikipedia.
- Piperidines. (n.d.). BOC Sciences.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyrrolidin-3-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(Pyrrolidin-3-yl)piperazine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to help you navigate the complexities of this synthesis, improve your yields, and troubleshoot common issues. This guide is structured to address specific questions and challenges you may encounter during your research.
Synthesis Overview: A Common Approach
The synthesis of this compound typically involves the coupling of a pyrrolidine precursor with a piperazine moiety. A robust and widely used strategy is the reductive amination between a protected pyrrolidin-3-one and a mono-protected piperazine, followed by deprotection. This method offers good control over selectivity and generally produces high yields when optimized. Reductive amination is a cornerstone of amine synthesis, involving the formation of an iminium intermediate followed by reduction to the corresponding amine.[1][2]
The overall workflow can be visualized as a three-stage process: strategic protection of reactive sites, the key C-N bond-forming reaction, and final deprotection to yield the target compound.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise before and during the synthesis.
Q1: Why is it necessary to use protecting groups for this synthesis?
A1: Both starting materials, pyrrolidine and piperazine, contain multiple reactive secondary amine groups. Protecting groups are essential for ensuring regioselectivity and preventing unwanted side reactions.[3]
-
For Pyrrolidine: The nitrogen on the pyrrolidine ring (N1) is a nucleophile. If left unprotected, it can compete with the piperazine nitrogen during the coupling step, leading to complex mixtures.
-
For Piperazine: Piperazine has two secondary amines (N1' and N4'). If both are available, the pyrrolidine precursor can react at both sites, leading to the formation of a 1,4-disubstituted piperazine byproduct.[4] Furthermore, polymerization can occur. Using a mono-protected piperazine, such as N-Boc-piperazine, ensures that the reaction occurs selectively at the free secondary amine.[4]
The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under the slightly basic or neutral conditions of reductive amination but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in the final step.[3][4]
Q2: What are the best reagents for the reductive amination step?
A2: The choice of reducing agent is critical for the success of the reductive amination. Mild hydride reagents are preferred because they selectively reduce the iminium ion intermediate without reducing the starting ketone.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of a wide range of functional groups, and does not require strictly anhydrous conditions. Its lower reactivity compared to other borohydrides prevents the reduction of the ketone before iminium formation.
-
Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, but it is highly toxic and requires careful handling. It is typically used under mildly acidic conditions (pH ~6) to promote iminium ion formation.
-
Catalytic Hydrogenation (H₂, Pd/C): This is a "greener" alternative but may require higher pressures and can sometimes lead to side reactions, such as debenzylation if Cbz protecting groups are used.[5]
For this specific synthesis, sodium triacetoxyborohydride is highly recommended due to its efficacy, safety, and operational simplicity.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Yield of the Coupled Product
Q: My reaction has run to completion according to TLC, but after workup and purification, I have a very low yield of the desired N-Boc-3-(N'-Boc-piperazin-1-yl)-pyrrolidine. What could be the cause?
A: Low yields are a frequent challenge and can stem from several factors. A systematic approach is needed to diagnose the root cause.[6]
Possible Causes & Solutions:
-
Poor Quality of Reagents:
-
Cause: The reducing agent, NaBH(OAc)₃, can degrade upon exposure to moisture. The N-Boc-pyrrolidin-3-one may be unstable over long-term storage.
-
Solution: Use a fresh bottle of NaBH(OAc)₃ or one that has been stored properly in a desiccator. Verify the purity of your starting materials via NMR or LC-MS before starting the reaction.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction may be too slow at room temperature, or the reaction time may be insufficient for complete conversion.
-
Solution: Monitor the reaction progress carefully using TLC or LC-MS. If the reaction is sluggish, consider extending the reaction time to 24-48 hours. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction, but this should be done cautiously as it can also promote side reactions.
-
-
Inefficient Iminium Ion Formation:
-
Cause: The formation of the key iminium intermediate is often the rate-limiting step and can be pH-sensitive.
-
Solution: Adding a catalytic amount of a weak acid, such as acetic acid, can promote the dehydration step that forms the iminium ion. However, excess acid can protonate the piperazine, rendering it non-nucleophilic. A typical amount is 1-5% v/v.
-
-
Loss During Workup/Purification:
-
Cause: The product is a diamine and can be quite polar. During an aqueous workup, some product may remain in the aqueous layer. During column chromatography, the basic nitrogen atoms can interact strongly with acidic silica gel, leading to streaking and poor recovery.
-
Solution:
-
Workup: After the initial extraction, back-extract the aqueous layer multiple times with your organic solvent (e.g., 3x with Dichloromethane or Ethyl Acetate).[4]
-
Chromatography: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1-2%). Alternatively, use a gradient elution system that includes a small percentage of triethylamine or ammonium hydroxide in the mobile phase.
-
-
Sources
Overcoming solubility issues of 1-(Pyrrolidin-3-yl)piperazine in aqueous buffers
Solubility & Handling Guide
Part 1: The Physicochemical Paradox (The "Why")
To solve solubility issues with 1-(Pyrrolidin-3-yl)piperazine , you must first understand that this molecule is a polyamine . It contains multiple basic nitrogen centers: a secondary amine on the pyrrolidine ring, a secondary amine on the piperazine ring, and a tertiary amine connecting them.
The "solubility issue" users report is rarely true insolubility (hydrophobicity). Instead, it is usually a pH-dependent ionization failure or carbonate formation .
The Mechanism of Failure
-
Basicity Mismatch: This compound has high pKa values (estimated pKa₁ ~9.8 for piperazine, pKa₂ ~11.3 for pyrrolidine). At neutral pH (7.0–7.4), it should be ionized and soluble. However, if you use the Free Base form, it acts as a "proton sponge." When added to water, it rapidly raises the pH, potentially driving itself back into a neutral, oily, insoluble state if the buffer capacity is insufficient.
-
Carbonate Formation: As a polyamine, the free base avidly absorbs CO₂ from the air, forming insoluble carbamates or carbonates on the surface, which researchers mistake for poor solubility.
-
Salt Selection: The hydrochloride salt is highly water-soluble, but the free base is lipophilic.
Key Physicochemical Data:
| Property | Value (Approx.) | Implication |
| Molecular Weight | 155.24 g/mol | Small molecule, kinetically fast dissolution. |
| pKa (Pyrrolidine N) | ~11.3 | Highly basic; requires strong acid to protonate fully. |
| pKa (Piperazine N) | ~9.8 | Moderately basic; protonated at physiological pH. |
| LogP | -0.3 to 0.2 | Inherently polar, but "oils out" at high pH. |
| Form | Oil/Low-melting solid | Hard to weigh; sticky; hygroscopic. |
Part 2: Troubleshooting Workflow (The "How")
Do not simply add more solvent. Follow this logic gate to determine the correct solubilization strategy.
Part 3: Step-by-Step Protocols
Protocol A: In-Situ Acidification (For Free Base)
Use this if you have the oil/free base form and it is not dissolving in water or PBS.
The Science: You must force the amine to accept protons to become a water-soluble cation. Water alone (pH 7) is not acidic enough to drive this quickly for high concentrations.
-
Weighing: Weigh the target amount of this compound free base into a glass vial. Note: It may be viscous; use a positive displacement pipette if liquid.
-
Stoichiometry: Calculate the molarity. You need 2.0 to 3.0 equivalents of acid to fully protonate both secondary amines.
-
Solubilization:
-
Add 0.1 M or 1.0 M HCl (depending on desired final volume) directly to the neat compound.
-
Do not add water first. Add the acid to the base.
-
Vortex vigorously. The mixture should heat up slightly (exothermic neutralization) and become clear.
-
-
Dilution: Once clear, dilute with water to the target stock concentration.
-
pH Check: Verify the pH of the stock is < 6.0 to ensure stability.
Protocol B: The "Water First" Method (For HCl Salts)
Use this if you have the Hydrochloride salt and it precipitates in PBS.
The Science: PBS contains high concentrations of sodium and potassium. If you try to dissolve a high concentration of the HCl salt directly in PBS, the high ionic strength can reduce solubility (Common Ion Effect/Salting Out).
-
Primary Solvent: Dissolve the solid salt in pure, deionized water (Milli-Q) first. Do not use PBS for the stock solution.
-
Target Conc: Up to 50-100 mM is usually achievable in pure water.
-
-
Secondary Dilution: Dilute this water stock 1:10 or 1:100 into your assay buffer (PBS/Media) just before use.
-
Clarification: If a haze forms upon dilution into PBS, sonicate for 30 seconds. If haze persists, your concentration exceeds the thermodynamic solubility limit at pH 7.4; reduce concentration.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use DMSO to make the stock solution? A: You can, but it is often counterproductive for this specific molecule.
-
Reasoning: this compound is highly polar. While soluble in DMSO, when you dilute a DMSO stock of the Free Base into aqueous buffer, the DMSO strips away, leaving the hydrophobic neutral amine which may "crash out" before it can protonate.
-
Recommendation: Aqueous acid (Protocol A) is superior to DMSO for this compound. If you must use DMSO (e.g., for compound library management), ensure the DMSO stock is acidified (e.g., 10mM HCl in DMSO).
Q2: My solution turned yellow/brown overnight. Is it still good? A: Likely not.
-
Cause: Secondary amines are prone to oxidation and N-oxide formation when exposed to air and light. The color change indicates degradation.
-
Prevention: Store stocks at -20°C or -80°C under argon or nitrogen. Freshly prepare stocks whenever possible.
Q3: Why does the pH of my buffer rise when I add this compound? A: This is the "Proton Sponge" effect.
-
Mechanism: The pyrrolidine nitrogen (pKa ~11.[1]3) is a strong base. If you add 1 mM of the free base to a weak buffer (like 10 mM HEPES), it will strip protons from the buffer, raising the pH significantly.
-
Fix: Ensure your buffer capacity is at least 50-100 mM, or manually re-adjust the pH of the media after adding the compound.
Part 5: Mechanistic Visualization
The following diagram illustrates the equilibrium states. You want to drive the equilibrium toward the Right (Cationic) side for solubility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 437234, 1-(Pyridin-3-yl)piperazine (Structural Analogue Reference). Retrieved from [Link]
- Note: Used for pKa/LogP structural analogy as specific data for the pyrrolidine deriv
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
- Source for pKa values of pyrrolidine (11.27) and piperazine (9.8).
- General guidelines for salt screening and co-solvent usage for piperazine deriv
Sources
Technical Support Center: 1-(Pyrrolidin-3-yl)piperazine Stability & Storage
The following technical guide is designed as a specialized support resource for researchers handling 1-(Pyrrolidin-3-yl)piperazine . It synthesizes chemical principles with practical troubleshooting to ensure data integrity in drug development and synthesis workflows.
Product Class: Heterocyclic Secondary Diamines Critical Vulnerabilities: Oxidation (N-oxide formation), Carbamate formation (CO₂ capture), Hygroscopicity. Support Level: Advanced Research & Development
Part 1: The Core Stability Profile
Why does this compound degrade?
This compound contains two secondary amine sites : one on the pyrrolidine ring and one on the piperazine ring. This structural feature defines its instability profile. Unlike tertiary amines, secondary amines are highly nucleophilic and possess an acidic proton, making them susceptible to three primary degradation vectors during long-term storage.
The "Yellowing" Phenomenon (Oxidative Instability)
-
Mechanism: In the presence of atmospheric oxygen and light, secondary amines undergo radical-initiated oxidation. This typically starts at the
-carbon adjacent to the nitrogen or directly at the nitrogen atom, leading to the formation of N-oxides , hydroxylamines , and eventually conjugated imines . -
Visual Indicator: The sample transitions from off-white/colorless crystals to a pale yellow, eventually darkening to brown oil.
-
Impact: Impurities interfere with biological assays by altering binding affinity or causing non-specific toxicity.
The "Crusting" Phenomenon (CO₂ Sequestration)
-
Mechanism: Both piperazine and pyrrolidine motifs are excellent CO₂ scrubbers. They react reversibly with atmospheric carbon dioxide to form carbamic acid derivatives, which stabilize as ammonium carbamate salts.
-
Visual Indicator: Free-flowing powder becomes sticky, clumpy, or forms a hard crust on the surface.
-
Impact: This increases the apparent molecular weight and alters solubility. While reversible (via acidification or heating), it complicates precise weighing for molar dosing.
Hygroscopicity[1]
-
Mechanism: The polar amine groups hydrogen bond avidly with water vapor.
-
Visual Indicator: Deliquescence (turning into a liquid) in humid environments.
-
Impact: Hydrolysis of the sample is rare, but the introduction of water accelerates oxidation and makes accurate mass measurement impossible.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Physical Appearance Changes
Q: "My sample has turned from a white powder to a yellow sticky gum. Is it salvageable?"
-
Diagnosis: The "gum" texture indicates moisture absorption (hygroscopicity) and likely carbamate formation. The yellow color indicates oxidation.
-
Action:
-
For precise biological assays: Discard. The oxidation byproducts (N-oxides/imines) are difficult to remove without chromatography and may be toxic.
-
For bulk synthesis intermediate: You may be able to salvage it. Dissolve in an organic solvent (DCM or EtOAc), wash with basic brine to break carbamates, dry over
, and re-precipitate as a hydrochloride salt (using HCl in dioxane). The salt form is significantly more stable.
-
Issue 2: Analytical Anomalies (LC-MS)
Q: "I see a new peak in my LC-MS with a mass shift of +16 Da. What is this?"
-
Diagnosis: This is the classic signature of N-oxidation (
). -
Root Cause: Storage container was not air-tight or was exposed to light.
-
Resolution: This is a chemical change, not a salt. The sample must be repurified.
Q: "I see a mass shift of +44 Da. Is this a contaminant?"
-
Diagnosis: This corresponds to the addition of
( ), indicating carbamate formation . -
Root Cause: Exposure to air during weighing or storage.
-
Resolution: This is often an artifact of the ionization process in the MS or a reversible salt in the vial. Acidifying the LC-MS mobile phase (0.1% Formic acid) usually breaks the carbamate back to the parent amine, making the peak disappear. If the peak persists in a neutral pH run, the sample has physically converted to the carbamate salt.
Issue 3: Solubility
Q: "The compound used to dissolve in DCM, but now it leaves a white residue."
-
Diagnosis: The residue is likely the carbonate/carbamate salt formed by reaction with air. These salts are often less soluble in non-polar organic solvents like Dichloromethane (DCM) than the free base.
-
Resolution: Add a small amount of methanol or a base (like triethylamine) to the solvent mixture to solubilize the material.
Part 3: Storage & Handling Protocols[1][2][3][4][5]
To ensure stability over 6+ months, you must transition from "passive storage" to "active preservation."
Protocol A: The "Golden Standard" for Long-Term Storage
-
Form: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt if possible. The protonated amines are non-nucleophilic and resistant to oxidation and CO₂ absorption.
-
Temperature:
is mandatory for the free base; is acceptable for salts. -
Atmosphere: Store under Argon (preferred over Nitrogen due to density).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.
Protocol B: Re-Validation Procedure
Before using an old batch (stored >3 months), perform this 3-step check:
-
Visual Inspection: Any yellowing or clumping?
-
Solubility Test: Does 1 mg dissolve clear in 1 mL methanol? (Cloudiness = Carbonates).
-
LC-MS Check:
-
Target: Purity
. -
Look for:
, , .
-
Part 4: Degradation Pathway Visualization
The following diagram illustrates the two primary failure modes: Oxidative Degradation and Carbamate Formation.
Figure 1: Primary degradation pathways for this compound. The oxidation pathway (Red) is irreversible, while the CO₂ capture pathway (Yellow) is reversible.
Part 5: Summary of Quantitative Data
| Parameter | Fresh Compound | Degraded (Oxidized) | Degraded (Carbamate) |
| Appearance | White/Colorless Solid | Yellow/Brown Oil or Solid | White Sticky Solid/Crust |
| Solubility (DCM) | High | Moderate | Low (Cloudy suspension) |
| LC-MS Signal | |||
| Water Content | Variable | High (Hygroscopic) | |
| Reversibility | N/A | No (Must discard/purify) | Yes (Acid wash/Heat) |
References
-
TCI Chemicals. (2025).[1][2][3] Safety Data Sheet: Piperazine Anhydrous. Retrieved from
- Lepaumier, H., et al. (2009). Degradation of amines in CO2 capture: Effect of amine structure on oxidative stability. Industrial & Engineering Chemistry Research.
-
MilliporeSigma. (2025).[1][2][3] Safety Data Sheet: Pyrrolidine. Retrieved from
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Retrieved from
- PubChem. (n.d.). Compound Summary: Piperazine derivatives stability.
Sources
Technical Support Center: Mitigating Off-Target Effects of 1-(Pyrrolidin-3-yl)piperazine in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Welcome to the technical support center for researchers utilizing 1-(Pyrrolidin-3-yl)piperazine in their cell culture experiments. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the potential challenges of off-target effects. This compound is a synthetic small molecule containing both a pyrrolidine and a piperazine scaffold. While its primary biological target is hypothesized to be the Histamine H3 Receptor (H3R) , a G-protein coupled receptor (GPCR) involved in neurotransmitter release and other physiological processes, its structural motifs suggest potential interactions with other related receptors, leading to off-target effects.
This document will provide a framework for identifying, characterizing, and mitigating these off-target effects to ensure the specificity and validity of your experimental results. We will explore the underlying principles of experimental design and provide detailed protocols to de-risk your findings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Q2: My cells are showing an unexpected phenotype after treatment with this compound. How do I know if it's an off-target effect?
A2: An unexpected phenotype is a classic indicator of a potential off-target effect. To dissect this, a systematic approach is necessary. This involves a combination of dose-response analysis, the use of structurally distinct control compounds, and target validation techniques like siRNA or CRISPR-Cas9. If the phenotype persists at concentrations that are not consistent with the compound's potency at the primary target, or if it cannot be rescued by modulating the primary target's expression, an off-target effect is highly likely.
Q3: What are the most probable off-target families for a molecule like this compound?
A3: Given its chemical structure, which includes a basic piperazine ring and a pyrrolidine moiety, this compound has the potential to interact with other GPCRs, particularly those that bind biogenic amines. Receptors such as sigma receptors (σ1R and σ2R), other histamine receptor subtypes (H1R, H2R, H4R), and to a lesser extent, serotonergic and dopaminergic receptors are plausible off-targets.[2] Ion channels and certain kinases could also be potential off-targets, although generally with lower affinity.
Q4: Can I use a lower concentration of this compound to avoid off-target effects?
A4: While using the lowest effective concentration is a good practice, it doesn't guarantee the elimination of off-target effects. Some off-targets may have a higher affinity for the compound than the primary target. A comprehensive dose-response curve is essential to understand the concentration at which the on-target and potential off-target effects occur.[3]
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps & Rationale |
| High cell toxicity at expected effective concentrations. | The compound is interacting with a critical cellular pathway necessary for survival. | 1. Perform a detailed cytotoxicity assay (e.g., MTS or CellTiter-Glo®): This will determine the precise concentration at which toxicity occurs (TC50).2. Compare TC50 with the EC50/IC50 for the primary target: A small therapeutic window (ratio of TC50 to EC50/IC50) suggests off-target toxicity.3. Use a structurally unrelated agonist/antagonist for the primary target: If this control compound does not induce similar toxicity, it strengthens the evidence for an off-target effect of this compound. |
| Inconsistent or non-reproducible results between experiments. | Off-target effects may be sensitive to minor variations in cell culture conditions (e.g., cell density, serum concentration, passage number). | 1. Standardize all cell culture parameters meticulously. 2. Test the compound in different cell lines: If the effect is cell-line specific, it may be due to the differential expression of an off-target protein.3. Perform a receptor expression analysis (e.g., qPCR or Western blot) for the primary and suspected off-targets in your cell line. |
| The observed phenotype does not align with the known function of the primary target. | The phenotype is driven by an interaction with an unknown off-target. | 1. Conduct a literature search for the observed phenotype: This may provide clues to the affected pathway.2. Employ a target identification method: Techniques like chemical proteomics or thermal shift assays can identify binding partners of the compound.3. Use a pathway inhibitor for the suspected off-target pathway: If the inhibitor blocks the phenotype induced by this compound, it points to the involvement of that pathway. |
| A structurally different compound for the same target does not produce the same effect. | The initial phenotype is due to an off-target effect unique to this compound. | 1. Confirm that both compounds have comparable potency and efficacy at the primary target in your assay system. 2. Use a third, structurally distinct compound if available. 3. Employ a genetic approach (siRNA/CRISPR) to validate the on-target phenotype. |
Experimental Protocols for Off-Target Effect Characterization
Protocol 1: Comprehensive Dose-Response Analysis
This protocol is fundamental to understanding the concentration-dependent effects of your compound.
Objective: To determine the potency (EC50/IC50) of this compound for its primary target and to identify the concentration range where off-target effects may become prominent.
Methodology:
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate (e.g., 96-well).
-
Compound Preparation: Prepare a serial dilution of this compound. A 10-point, 3-fold dilution series is a good starting point, spanning a wide concentration range (e.g., from 1 nM to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the diluted compound and incubate for the desired duration.
-
Assay: Perform your primary functional assay (e.g., a cAMP assay for a Gs or Gi-coupled GPCR, or a calcium flux assay for a Gq-coupled GPCR).
-
Data Analysis: Plot the response against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.
Interpreting the Results: A clean sigmoidal curve suggests a specific interaction. Biphasic or complex curves can indicate multiple binding sites or off-target effects at higher concentrations.
Protocol 2: Orthogonal Control Compound Testing
Objective: To differentiate between on-target and off-target effects by using a structurally unrelated compound that acts on the same primary target.
Methodology:
-
Select a Control Compound: Choose a well-characterized agonist or antagonist for your primary target that has a different chemical scaffold from this compound.
-
Dose-Response: Perform a dose-response experiment with the control compound using the same assay as in Protocol 1.
-
Phenotypic Comparison: At equipotent concentrations (e.g., at their respective EC50s), compare the cellular phenotype induced by this compound and the control compound.
-
Combination Treatment: For antagonistic compounds, test if the control antagonist can block the effect of this compound (if it's an agonist).
Interpreting the Results: If the control compound recapitulates the phenotype observed with this compound, it provides strong evidence for an on-target effect. If the phenotypes differ, an off-target effect of this compound is likely.
Protocol 3: Target Knockdown/Knockout Validation
Objective: To definitively link the observed effect to the primary target using genetic tools.
Methodology:
-
Select a Method: Choose between siRNA (for transient knockdown) or CRISPR-Cas9 (for stable knockout) of the gene encoding the primary target.
-
Transfection/Transduction: Introduce the siRNA or CRISPR-Cas9 components into your cells.
-
Target Validation: Confirm the knockdown or knockout of the target protein by qPCR or Western blotting.
-
Compound Treatment: Treat the knockdown/knockout cells and control cells (e.g., transfected with a non-targeting control) with this compound.
-
Phenotypic Analysis: Assess whether the phenotype observed in wild-type cells is diminished or absent in the knockdown/knockout cells.
Interpreting the Results: If the effect of this compound is lost in the absence of the primary target, it confirms an on-target mechanism.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
Caption: On-target versus off-target signaling pathways.
References
-
PubChem. (n.d.). 1-(Pyridin-3-yl)piperazine. Retrieved from [Link]
- Gómez-Tamayo, J. C., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. European Journal of Medicinal Chemistry, 221, 113529.
- Sperandio, O., et al. (2010). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry, 18(12), 4358-4364.
- Rao, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 7, 498.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439.
- Filip, M., et al. (2021).
- Kaushik, P., & Singh, P. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 59-65.
- Lemoine, H., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(16), 3025–3038.
- Jackson, S. E. (2018). The promiscuous nature of molecular chaperones. Accounts of Chemical Research, 51(5), 1166-1174.
- Kozikowski, A. P., et al. (2008). Piperidine-based histone deacetylase inhibitors. Journal of Medicinal Chemistry, 51(15), 4370-4373.
- Zare, A., & Hasan, M. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports, 13(1), 1256.
- Rao, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(21), 15539.
- Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(16), 3025-3038.
- Sweeney, J. B., & Thapa, P. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Organic Letters, 20(24), 7858–7861.
- Aplin, M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 244-252.
-
PubChemLite. (n.d.). 1-(pyrrolidin-1-ylsulfonyl)piperazine hydrochloride. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimization of 1-(Pyrrolidin-3-yl)piperazine dosage for in vivo experiments
Abstract
This technical support guide provides a comprehensive framework for researchers and drug development professionals to optimize the in vivo dosage of this compound and related derivatives. Recognizing the critical challenges that can arise during preclinical studies, this document is structured in a question-and-answer format to directly address common issues. It offers troubleshooting strategies and detailed FAQs, grounded in established pharmacological principles. The guide emphasizes a systematic approach, starting from initial dose range-finding studies to refining dosages for efficacy and toxicity assessments. By integrating field-proven insights with scientific rationale, this resource aims to enhance the reliability and reproducibility of in vivo experiments involving this class of compounds.
Troubleshooting Guide
Issue 1: High variability in efficacy or toxicity results between animals in the same treatment group.
Potential Cause: This can stem from inconsistent dosing techniques, variations in drug absorption due to formulation issues, or individual differences in animal metabolism.[1]
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure the accuracy and consistency of administration. For oral gavage, verify proper placement to avoid accidental administration into the lungs.[2] For parenteral routes, use consistent injection sites and techniques.
-
Evaluate Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent dose variability.
-
Conduct a Pilot Pharmacokinetic (PK) Study: A small-scale PK study can help assess the variability in drug exposure (e.g., Cmax, AUC) between animals.[1] This data is invaluable for understanding if the observed variability is due to inconsistent exposure.
-
Increase Group Size: A larger sample size can improve the statistical power of the study, helping to distinguish true biological effects from random variation.[1]
Issue 2: The compound shows promising in vitro potency but lacks efficacy in vivo.
Potential Cause: This common "in vitro-in vivo disconnect" can be attributed to several factors, including poor pharmacokinetics (PK), inadequate target engagement, or rapid metabolism.[1]
Troubleshooting Steps:
-
Characterize the ADME Profile: Conduct a preliminary pharmacokinetic study to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Key parameters to assess include oral bioavailability, plasma half-life, and major metabolic pathways. For instance, a study on a similar piperazine derivative, PF-00734200, showed rapid absorption in rats, dogs, and humans, with peak plasma concentrations reached within an hour.[3][4]
-
Assess Target Engagement: The compound may not be reaching its intended biological target at sufficient concentrations. This could be due to poor tissue penetration or high plasma protein binding.[1]
-
Investigate Metabolic Stability: The compound might be rapidly metabolized into inactive forms. In vitro metabolism studies using liver microsomes can provide initial insights. The metabolism of piperazine-containing compounds can involve N-dealkylation and hydroxylation.[3][4][5]
Issue 3: Unexpected toxicity or adverse effects are observed even at seemingly low doses.
Potential Cause: The compound may have a narrow therapeutic window, or it could be engaging off-target receptors, leading to toxicity.[1] The piperazine scaffold itself, while generally having low acute toxicity, can cause adverse effects at high doses.[6][7]
Troubleshooting Steps:
-
Conduct a Detailed Dose-Response Study: Use a wider range of doses with smaller increments to more accurately define the maximum tolerated dose (MTD).[1][8]
-
In Vitro Off-Target Screening: Profile the compound against a panel of common receptors, ion channels, and enzymes to identify potential off-target interactions that could explain the observed toxicity.
-
Monitor for Clinical Signs of Toxicity: Closely observe the animals for any signs of distress, changes in behavior, or weight loss.[1]
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in vivo efficacy studies with this compound?
A1: Establishing a safe and potentially effective starting dose is a critical first step that involves a multi-pronged approach:
-
Literature Review: Thoroughly search for in vivo data on structurally similar compounds. Pay close attention to reported effective dose ranges and any observed toxicities.[1]
-
In Vitro to In Vivo Extrapolation: Utilize in vitro potency data (e.g., IC50 or EC50 values) as a preliminary guide. While not directly translatable, it can help in prioritizing dose ranges.[1]
-
Maximum Tolerated Dose (MTD) Study: A crucial initial in vivo experiment is the determination of the MTD.[1][9][10] This is typically done by administering escalating single doses to small groups of animals and observing for signs of toxicity over a defined period.[1] The MTD is generally defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.[1]
Q2: What is the best route of administration for this compound in mice or rats?
A2: The choice of administration route depends on the compound's properties and the experiment's objective.[9][11]
-
Oral (PO): If the compound has good oral bioavailability, this is often the preferred route for convenience and clinical relevance.[11] However, it's subject to first-pass metabolism.[11]
-
Intraperitoneal (IP): This route allows for rapid absorption and is often used in preclinical studies.[12] However, it can be associated with local irritation and is less clinically relevant for many applications.[13]
-
Intravenous (IV): IV administration provides 100% bioavailability and is useful for compounds with poor oral absorption.[11][12] However, it can be technically challenging in small animals.
-
Subcutaneous (SC): This route provides slower, more sustained absorption compared to IP or IV.[12]
The rate of absorption generally follows this order: IV > IP > IM > SC > PO.[12]
Q3: My this compound derivative has poor aqueous solubility. How can I formulate it for in vivo studies?
A3: Poor solubility is a common challenge. Here are several strategies to consider:
-
Use of Co-solvents: Solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be used to dissolve the compound. However, it's crucial to ensure the final concentration of the co-solvent is non-toxic to the animals (typically <10% for many solvents).[14]
-
pH Adjustment: If the compound is ionizable, adjusting the pH of the vehicle can improve solubility. Piperazine is a weak base, so acidic conditions may enhance its solubility.[14][15]
-
Salt Formation: Creating a salt form of the compound, such as a hydrochloride or citrate salt, can significantly improve aqueous solubility.[15][16][17]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[14]
-
Prodrug Approach: A less active or inactive form of the drug is chemically modified to improve its physicochemical properties, and it is then converted to the active form in vivo.[14]
Q4: What are the key pharmacokinetic parameters I should evaluate for this compound?
A4: A basic pharmacokinetic study should aim to determine the following parameters:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
Understanding these parameters is essential for designing effective dosing regimens.[18][19]
Data Presentation
Table 1: Recommended Maximum Volumes for Different Administration Routes in Mice and Rats
| Route of Administration | Mouse (mL/kg) | Rat (mL/kg) |
| Oral (Gavage) | 10 | 20 |
| Intravenous (IV) | 5 | 5 |
| Intraperitoneal (IP) | 10 | 10 |
| Subcutaneous (SC) | 5 | 5 |
| Intramuscular (IM) | 0.05 (per site) | 0.1 (per site) |
Source: Adapted from various guidelines on substance administration in laboratory animals.[2][12][13]
Experimental Protocols
Protocol 1: Basic Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., CD-1 mice or Sprague-Dawley rats).
-
Group Allocation: Assign 3-5 animals per group.[1]
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg).[1]
-
Administration: Administer a single dose of the compound via the intended route of administration.[1]
-
Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours) and record body weights daily for 7-14 days.[1]
-
Endpoint: The MTD is defined as the highest dose that does not cause significant signs of toxicity or more than a 10% reduction in body weight.[1]
Visualizations
Diagram 1: Workflow for In Vivo Dose Optimization
Caption: A decision-making flowchart for troubleshooting common in vivo efficacy problems.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives.
- Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design.
- Ichor Life Sciences. (2025, December 4). Acute Toxicology and Dose Finding Studies.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
- GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
- Unknown. (n.d.). Routes Of Drug Administration.
- Charles River Laboratories. (n.d.). Dose Range Finding Studies.
- InfinixBio. (2026, February 20). Understanding Dose Range Finding Studies: A Critical Step in Drug Development.
- AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- Patsnap Synapse. (2025, May 29). How to support human dose prediction using preclinical PK?.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Piperazine.
- AACR Journals. (2025, December 1). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials.
- FDA. (2017, November 14). Route of Administration.
- Unknown. (n.d.). Routes and Volumes of Administration in Mice.
- DOI. (2012, November 15). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human.
- Wikipedia. (n.d.). Piperazine.
- Google Patents. (n.d.). US2799617A - Piperazine adipate compositions and treatment of helminth infections therewith.
- Unknown. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- PMC. (n.d.). How to mathematically optimize drug regimens using optimal control.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?.
- Unknown. (2012, September 3). Integrating preclinical data into early clinical development.
- Unknown. (2016, February 5). Piperidine: Human health tier II assessment.
- StatPearls - NCBI Bookshelf. (2023, August 23). Medication Routes of Administration.
- Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes.
- OUCI. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- EMA. (n.d.). CVMP - MRL - Piperazine Summary Report (3).
- MDPI. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
- PubMed. (2018, May 15). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist.
- ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- PubMed. (2012, November 15). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human.
- ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF.
- Unknown. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- PubMed. (n.d.). Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog.
- ChemicalBook. (2022, July 12). Uses and production of ?Piperazine.
- PubMed. (2022, May 14). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs.
- SINTEF. (n.d.). Solid liquid solubility of piperazine.
- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine.
- Unknown. (2025, October 30). Study of the solid-liquid solubility in the piperazine-H2O-CO2 system using FBRM and PVM.
- Santa Cruz Biotechnology. (n.d.). 1-Pyrrolidin-3-yl-piperidine | SCBT.
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Technical Support Center: Troubleshooting Peak Tailing for 1-(Pyrrolidin-3-yl)piperazine
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for diagnosing and resolving chromatographic peak tailing for the polar, basic compound 1-(Pyrrolidin-3-yl)piperazine. The content moves from immediate, high-frequency questions to in-depth, systematic troubleshooting protocols grounded in chromatographic theory.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing badly. What is the most likely cause?
The most common cause of peak tailing for basic compounds like this compound is secondary ionic interactions with the stationary phase in reversed-phase HPLC.[1][2][3] Your analyte, which contains two basic amine groups, can become protonated (positively charged) in the mobile phase. These positively charged molecules then interact strongly with negatively charged, ionized silanol groups (Si-O⁻) that are present on the surface of traditional silica-based columns.[4][5] This creates a secondary, non-hydrophobic retention mechanism that is strong and kinetically slow, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[4][6]
Q2: What is the fastest and most direct way to improve my peak shape?
The quickest approach is to modify your mobile phase to suppress the unwanted silanol interactions. There are two primary strategies:
-
Lower the Mobile Phase pH: Adjust the pH to ≤ 3 using an additive like formic acid or trifluoroacetic acid (TFA).[4] At this low pH, the vast majority of surface silanol groups are protonated (Si-OH) and thus electrically neutral, which significantly reduces their ability to interact with your protonated basic analyte.[7][8]
-
Add a Competing Base: Introduce a small concentration (e.g., 10-20 mM) of a competing amine, like triethylamine (TEA), to the mobile phase.[4] TEA acts as a "silanol blocker" by preferentially interacting with the active silanol sites, effectively masking them from your analyte.[6] However, this approach is less common with modern columns and can suppress ionization in mass spectrometry detectors.
Q3: I've tried adjusting the mobile phase, but the tailing persists. Does my HPLC column choice matter?
Yes, column selection is absolutely critical and is often the root cause of persistent tailing.[4][9] Not all C18 columns are the same.
-
Older Columns (Type A Silica): These columns have a high concentration of acidic, free silanol groups and trace metal contaminants, which are major sources of peak tailing for basic compounds.[4]
-
Modern Columns (Type B Silica / Hybrid): Modern columns are made with high-purity, metal-free silica (Type B) and often feature advanced surface treatments.[4][10] Look for columns specifically marketed as "base-deactivated," "end-capped," or those built on hybrid particle technology.[11][12] These columns have far fewer active silanol sites, dramatically improving peak shape for amines without requiring aggressive mobile phase additives.[12]
Q4: All the peaks in my chromatogram are tailing, not just this compound. What does this mean?
If all peaks are distorted, the problem is likely a physical or systemic issue rather than a specific chemical interaction.[11][13] The most common culprits are:
-
Column Void: A void or channel has formed at the inlet of the column, often due to pressure shocks or dissolution of the silica bed under high pH conditions. This disrupts the flow path, distorting all peaks.
-
Blocked Frit: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column, causing a non-uniform flow of the sample onto the stationary phase.[13]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing for all peaks, especially those that elute quickly.[14][15]
Systematic Troubleshooting Guide
A logical, step-by-step approach is the key to efficiently solving peak shape problems. This guide will help you differentiate between chemical and physical issues and provide targeted solutions.
Step 1: Diagnose the Problem's Origin (Chemical vs. Physical)
Before making any changes, you must determine if the tailing is specific to your basic analyte or a general system problem.
Diagnostic Protocol: Neutral Marker Injection
-
Prepare a Neutral Marker Solution: Dissolve a neutral, well-behaving compound (e.g., uracil, toluene, or caffeine) in your mobile phase.
-
Inject the Marker: Run the neutral marker under your current chromatographic conditions.
-
Analyze the Peak Shape:
-
If the neutral marker's peak is symmetrical, but this compound tails: The problem is chemical. It is caused by secondary interactions between your basic analyte and the stationary phase.[11] Proceed to Step 2 .
-
If the neutral marker's peak also tails: The problem is physical or systemic.[11] It is likely related to the column hardware, system plumbing, or sample overload. Proceed to Step 3 .
-
Step 2: Resolving Chemical Interactions & Optimizing Selectivity
This is the most common challenge for polar amines. The goal is to minimize the interaction between the positively charged analyte and the negatively charged stationary phase surface.
On a standard silica-based reversed-phase column, residual silanol groups (Si-OH) are always present. At mobile phase pH values above approximately 4, these groups begin to deprotonate, creating negatively charged sites (Si-O⁻).[7] Your analyte, this compound, has basic nitrogens that readily accept protons, becoming positively charged. This leads to a strong electrostatic attraction, which is the primary cause of peak tailing.
Caption: Analyte-Silanol interaction causing peak tailing.
Adjusting the mobile phase is a powerful tool to control ionization and improve peak shape.[16]
-
Operating at Low pH (pH 2.5 - 3.5): This is the most common and effective strategy. By lowering the pH, you protonate the surface silanols, neutralizing their negative charge and preventing the secondary ionic interaction.[4][8] While the analyte remains charged, the primary cause of the tailing is eliminated.
-
Operating at High pH (pH 8 - 10): This is an alternative strategy suitable for modern pH-stable columns. At high pH, you deprotonate your analyte, making it neutral. A neutral analyte will not engage in ionic interactions with the still-charged silanol groups.[17] This can also increase retention for basic compounds.[16]
Table 1: Common Mobile Phase Modifiers for pH Control
| pH Range | Modifier | Typical Concentration | Volatility (MS Compatible) | Notes |
| Low (2.5-3.5) | Formic Acid | 0.1% | High | Excellent choice for LC-MS, provides good protonation. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | High | Strong ion-pairing agent, can cause ion suppression in MS. | |
| High (8-10) | Ammonium Hydroxide | To desired pH | High | Used with buffers like ammonium bicarbonate/formate. |
| Ammonium Formate/Acetate | 10 - 20 mM | High | Provides buffering capacity at both low and high pH ranges. |
Experimental Protocol: Preparation of an Acid-Modified Mobile Phase
-
Prepare Aqueous Phase: Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.
-
Add Acid Modifier: Using a pipette, add 1.0 mL of formic acid (for a final concentration of 0.1%).
-
Mix Thoroughly: Cap the bottle and invert it 10-15 times to ensure the solution is homogeneous.
-
Filter and Degas: Filter the aqueous mobile phase through a 0.45 µm filter. Degas the solution using sonication or vacuum degassing before placing it on the HPLC system.
-
Prepare Organic Phase: Use HPLC-grade acetonitrile or methanol as the organic phase. It is generally not necessary to add acid to the organic phase.
For robust methods, choosing the right column is more important than aggressive mobile phase modification.[9]
-
Use Modern, Base-Deactivated Columns: Always select columns manufactured with high-purity Type B silica.[10] These columns are designed to minimize silanol activity through processes like end-capping, where bulky chemical groups are bonded to the surface to block access to residual silanols.[12]
-
Consider Hybrid Particle Columns: Columns with hybrid silica-organic particles (like Waters BEH) offer excellent pH stability, allowing you to effectively use the high pH strategy (pH 8-10) without damaging the column.[9]
-
Explore Alternative Chemistries: For a very polar compound like this compound that may have poor retention even with good peak shape, consider alternative chromatographic modes.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase and a high-organic mobile phase to retain and separate very polar compounds that are poorly retained in reversed-phase.[18][19]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics on a single stationary phase.[20][21] They provide multiple, controllable retention mechanisms, which can be ideal for retaining and separating polar, ionizable compounds without ion-pairing reagents.[22][23]
-
Table 2: Column Selection Guide for Polar Basic Compounds
| Column Technology | Principle | Best For |
| High-Purity, End-Capped C18/C8 | Minimizes available silanol sites on a traditional hydrophobic phase. | General purpose analysis of basic compounds at low pH. |
| Hybrid Particle C18/C8 | Organic/inorganic hybrid particle provides extreme pH stability (pH 1-12). | Developing robust methods at low or high pH. |
| Polar-Embedded Phases | Incorporates a polar group (e.g., amide) into the alkyl chain to shield silanols. | Improving peak shape for bases without aggressive pH. |
| HILIC (Bare Silica, Amide, etc.) | Partitioning into a water-enriched layer on a polar surface. | Retaining very polar compounds that elute at the void in RP. |
| Mixed-Mode (RP/Ion-Exchange) | Combines hydrophobic and ionic retention mechanisms. | Fine-tuning selectivity and retention for complex mixtures of polar and non-polar analytes.[22] |
Step 3: Addressing Physical and Systemic Issues
If your neutral marker test indicated a physical problem, investigate the following common hardware-related issues.
-
Column Contamination and Voids: If the column is old or has been subjected to harsh conditions, the inlet frit can become blocked or the packed bed can collapse, forming a void.[13][24]
-
Solution: First, try back-flushing the column (disconnect from the detector and reverse the flow direction) with a strong solvent.[13] If this fails, the column likely needs to be replaced. Using a guard column is a cost-effective way to protect your analytical column from particulate contamination.
-
-
Sample Overload / Solvent Mismatch: Injecting too high a concentration of your sample can saturate the stationary phase, leading to tailing.[15] Similarly, dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 95% water) can cause severe peak distortion.[15][25]
-
Solution: Dilute your sample by a factor of 10 and re-inject. Always try to dissolve your sample in the initial mobile phase composition for the best peak shape.[25]
-
-
Metal Contamination: Some compounds with chelating properties can interact with trace metals in the HPLC system (e.g., stainless steel frits, tubing) or the column packing itself, causing severe tailing.[4][15][26] This can sometimes be an issue even in biocompatible, iron-free systems where titanium contamination can occur.[27][28]
Experimental Protocol: Column Flush and Regeneration
-
Disconnect from Detector: To prevent contamination, disconnect the column outlet from the detector and direct the flow to a waste container.
-
Remove Buffers: Flush the column with 10-20 column volumes of your mobile phase without any buffer salts (e.g., 95:5 Water/Acetonitrile).
-
Flush with Strong Solvents: Sequentially wash the column with solvents of increasing strength. For a reversed-phase column, a typical sequence is:
-
10 column volumes of 100% Methanol
-
10 column volumes of 100% Acetonitrile
-
10 column volumes of Isopropanol
-
-
Re-equilibrate: Flush the column with the initial mobile phase composition (including buffer) for at least 20-30 column volumes until the baseline is stable.
-
Test Performance: Re-inject your neutral marker and analyte to assess if the peak shape has improved.
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and resolving peak tailing issues.
Caption: Systematic workflow for troubleshooting peak tailing.
References
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- Troubleshooting Basics, Part 4: Peak Shape Problems. (2020).
- Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Mixed-Mode HPLC Separ
- Peak Tailing in HPLC. Element Lab Solutions.
- What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020).
- HPLC Peak Tailing. (2022). Axion Labs.
- Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
- Why Do Peaks Tail? LC Troubleshooting Bible.
- Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. (2026). MICROSOLV.
- Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
- HPLC Column Selection: Core to Method Development (Part II). (2025).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). ChromaNik Technologies Inc.
- Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. (2025). Benchchem.
- Mixed-Mode Chromatography and St
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
- How does an acid pH affect reversed-phase chromatography separ
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chel
- Control pH During Method Development for Better Chrom
- Column Selection for HPLC Method Development. Element Lab Solutions.
- Key Considerations For Sample Prepar
- Mixed-Mode HPLC Separations: What, Why, and How. (2020).
- Evolution of Mixed-Mode Chrom
- Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022).
- Metal-Analyte Interactions—An Unwanted Distraction. (2021).
- Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. SilcoTek.
- Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012). Excellence in Analytical Chemistry.
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025).
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2011).
- What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods?
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
- Technique: HILIC. Diduco.
- Peak Tailing: Phenomenon, Symptoms and Corrections. (2023). Pharma Growth Hub.
- Common Causes Of Peak Tailing in Chrom
- Hydrophilic interaction liquid chromatography (HILIC)
- Effect of mobile phase pH on reversed-phase HPLC separ
- Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. (2022). PubMed.
- Hydrophilic Interaction Chrom
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Enhancing the blood-brain barrier penetration of 1-(Pyrrolidin-3-yl)piperazine derivatives
Technical Support Center: CNS Drug Discovery Division Topic: Enhancing Blood-Brain Barrier (BBB) Penetration of 1-(Pyrrolidin-3-yl)piperazine Derivatives Ticket ID: #CNS-PYR-PIP-001 Status: Open Support Agent: Senior Application Scientist, CNS Delivery Unit
Welcome to the CNS Scaffold Optimization Hub
You have reached the specialized support center for the This compound scaffold. This privileged structure is a cornerstone in GPCR and kinase inhibitor design (e.g., Histamine H3, Sigma-1 receptors) but frequently encounters a critical bottleneck: poor BBB transmissibility due to dual-basic nitrogen centers.
This guide bypasses generic advice. We will troubleshoot your specific experimental failures—whether they involve high efflux ratios, low passive diffusion, or deceptive in vitro data—using self-validating protocols and structural optimization strategies.
Module 1: Physicochemical Optimization (The "Basicity" Trap)
User Issue: "My derivative shows nanomolar potency in enzyme assays but has a Brain/Plasma ratio (
Root Cause Analysis: The this compound core contains two secondary aliphatic amines. At physiological pH (7.4), both nitrogens are likely protonated (cationic), leading to a high desolvation penalty preventing passive diffusion across the endothelial membrane. High LogP alone cannot compensate for high ionization.
Troubleshooting Protocol: You must lower the pKa of the basic centers without destroying the pharmacophore.
Optimization Strategy:
-
Fluorine Walk: Introduce electron-withdrawing groups (EWGs) adjacent to the amines.
-
Action: Substitute the piperazine N-alkyl chain with a
-fluorinated group (e.g., or ). This inductive effect lowers the pKa of the proximal nitrogen by 1–2 units.
-
-
Rigidification: Constrain the pyrrolidine-piperazine bond.
-
Action: Explore bridged bicyclic analogs. Reducing conformational entropy often improves permeability (
).
-
Data: Impact of pKa Modulation on Permeability
| Compound Variant | Piperazine N-Substituent | pKa (Piperazine N) | LogD (pH 7.4) | CNS Score (MPO) | |
| A (Base) | Methyl ( | 8.8 | 0.5 | 1.2 (Low) | 2.5 |
| B (Optimized) | 2,2,2-Trifluoroethyl | 6.4 | 1.8 | 14.5 (High) | 4.8 |
| C (Masked) | Carbamate ( | Neutral | 2.9 | 22.0 (High) | 3.2* |
*Note: Compound C may lose potency if the basic nitrogen is essential for binding.
Module 2: Overcoming Efflux (The P-gp Problem)
User Issue: "My compound has good passive permeability (
Root Cause Analysis: The this compound scaffold is a frequent substrate for P-glycoprotein (P-gp/MDR1) and BCRP. The exposed secondary amines and specific lipophilic patterns trigger the transporter's binding pocket.
Troubleshooting Protocol: The MDR1-MDCK Assay Do not rely on Caco-2 for CNS prediction; it overexpresses BCRP relative to P-gp. Use MDR1-transfected MDCKII cells .
Step-by-Step Validation Workflow:
-
Bidirectional Transport: Measure
(Apical to Basolateral) and transport. -
Calculation:
. -
Threshold: An
indicates active efflux. -
Inhibitor Check: Re-run assay with Zosuquidar (P-gp inhibitor). If ER drops to ~1.0, P-gp is the culprit.
Visualizing the Efflux Logic:
Caption: Logical flow for diagnosing transporter-mediated efflux using MDR1-MDCK assays.
Module 3: The Free Fraction Fallacy ( )
User Issue: "I achieved a Brain/Plasma ratio (
Root Cause Analysis:
You are measuring total brain concentration.[] Efficacy is driven by the unbound drug concentration (
Troubleshooting Protocol: Rapid Equilibrium Dialysis (RED)
You must determine the Fraction Unbound in Brain (
Experimental Protocol:
-
Preparation: Homogenize rat brain tissue (1:3 ratio with buffer).
-
Loading: Spike test compound (1
M) into the homogenate chamber (Red side). Add blank PBS to the buffer chamber (White side). -
Incubation: Equilibrate for 4 hours at 37°C on an orbital shaker.
-
Analysis: Quantify concentration in both chambers via LC-MS/MS.
-
Calculation:
Target Metric: Aim for
Module 4: Structural Modification Workflow
When your diagnostic assays (Modules 2 & 3) identify a failure mode, apply these specific chemical modifications to the this compound scaffold.
Caption: Decision matrix for structural modification based on assay failure modes.
References
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships. Journal of Medicinal Chemistry, 49(26), 7559–7583. Link
-
Wang, H. Y., et al. (2016).[2] Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker.[2] Journal of Medicinal Chemistry, 59(10), 4913–4925. (Specific examples of pyridine/piperazine optimization for CNS). Link
-
BOC Sciences. (n.d.). Brain Tissue Binding Studies for CNS Drugs. (Protocol validation for RED assays).
-
Cyprotex. (n.d.). MDR1-MDCK Permeability Assay. (Industry standard protocol for efflux). Link
For further assistance, please upload your structure (SMILES format) to the secure portal for a predicted pKa/LogD analysis.
Sources
Technical Support Center: A Guide to Minimizing Degradation of 1-(Pyrrolidin-3-yl)piperazine During Sample Preparation
Welcome to the technical support center for handling 1-(Pyrrolidin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its integrity during analytical sample preparation. The inherent chemical nature of this molecule presents unique stability challenges. This document provides in-depth, field-proven insights and validated protocols to mitigate degradation, ensuring the accuracy and reproducibility of your experimental results.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental chemical properties of the molecule and the primary degradation pathways you are likely to encounter.
Q1: What are the primary chemical properties of this compound that make it susceptible to degradation?
A1: The susceptibility of this compound to degradation stems directly from its structure, which features both a pyrrolidine and a piperazine ring. The key factors are:
-
Presence of Secondary Amines: The molecule contains two secondary amine functional groups. These sites are nucleophilic and are primary targets for oxidation and other chemical reactions.[1][2] Secondary amines are known to be particularly vulnerable to forming N-oxides and reacting with nitrosating agents.[1][3]
-
High Basicity: Like other piperazine-containing compounds, this molecule is basic, with two pKa values.[4][5] This basicity can influence its reactivity and solubility, but also makes it susceptible to reactions under specific pH conditions.
-
High Polarity: The presence of two nitrogen atoms makes the compound highly polar, which can influence choices for chromatographic separation and extraction.[4][6]
Q2: What are the main degradation pathways I should be concerned about during sample preparation?
A2: Based on the structure and data from related piperazine and piperidine compounds, you should be vigilant about four primary degradation pathways:
-
Oxidation: This is the most significant and common degradation pathway. The secondary amine nitrogens can be oxidized to form N-oxides, especially in the presence of atmospheric oxygen. This process is accelerated by exposure to light, elevated temperatures, and the presence of metal ions (e.g., Fe²⁺, Cu²⁺), which can be present in biological matrices or from laboratory equipment.[3][7][8][9]
-
pH-Mediated Degradation: While generally stable, extreme pH conditions (highly acidic or basic) can promote hydrolysis or other degradative reactions. This is a key consideration in forced degradation studies and when selecting buffers or extraction solvents.[3]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate oxidative processes.[3] Therefore, protecting samples from light is a critical control measure.
-
Thermal Stress: Although piperazine derivatives are generally thermally stable at room temperature, elevated temperatures used during certain extraction steps or prolonged storage at improper temperatures can accelerate degradation.[8][10]
The following diagram illustrates the primary degradation risks for the parent compound.
Caption: Potential degradation pathways for this compound.
Section 2: Troubleshooting Guide for Sample Preparation
This section provides practical, step-by-step solutions to common problems encountered during the handling and analysis of this compound.
Issue: Low or Inconsistent Analyte Recovery in Biological Matrices
Q: I'm observing low, variable, or non-reproducible recovery of this compound from plasma samples during my LC-MS analysis. What is the most likely cause and how can I fix it?
A: This is a classic symptom of analyte degradation occurring during the sample preparation workflow. The most probable cause is oxidation , potentially compounded by enzymatic degradation if the matrix is not handled properly.[11] Inconsistent results arise because the rate of degradation is not uniform across all samples, often due to minor variations in timing, temperature, or exposure to air.
To resolve this, you must implement a workflow designed to minimize these degradative forces from the moment of sample collection to the point of injection.
This protocol integrates multiple protective measures. It is designed as a self-validating system; adherence to these steps should inherently improve stability and reproducibility.
-
Sample Collection & Initial Handling:
-
Anticoagulant Choice: Collect blood samples in tubes containing K₂EDTA. EDTA acts as a chelating agent, sequestering divalent metal ions like Fe²⁺ and Cu²⁺ that catalyze oxidative degradation.
-
Immediate Cooling: Place samples on ice immediately after collection. Lowering the temperature is the single most effective way to slow down both chemical and enzymatic degradation rates.[11]
-
-
Minimizing Oxidation:
-
(Optional but Recommended) Inert Atmosphere: If possible, conduct sample preparation steps in a glove box under an inert atmosphere (nitrogen or argon) to displace oxygen.[3]
-
Antioxidant Addition: Before processing, fortify the plasma/serum sample with an antioxidant. Add 10 µL of a freshly prepared 1 mg/mL ascorbic acid solution per 1 mL of plasma. Vortex gently. This scavenges free radicals that initiate oxidation.
-
-
Protein Precipitation (Crash):
-
Reagent Preparation: Use ice-cold (≤ 4°C) acetonitrile (ACN) as the precipitation solvent. Prepare a solution of ACN containing 0.1% formic acid. The slightly acidic condition helps to protonate the amine groups, which can reduce their susceptibility to oxidation.
-
Procedure: To 100 µL of your stabilized plasma sample in a polypropylene tube, add 300 µL of the ice-cold ACN with 0.1% formic acid.
-
Vortex & Centrifuge: Vortex immediately and vigorously for 30 seconds to ensure complete protein precipitation. Centrifuge promptly at >10,000 x g for 10 minutes at 4°C.[12]
-
-
Supernatant Handling and Storage:
-
Rapid Transfer: Immediately following centrifugation, carefully transfer the supernatant to a clean 96-well plate or autosampler vials made of amber glass or coated polypropylene to protect from light.[3]
-
Final Dilution (if needed): If further dilution is required, use a mobile-phase-like diluent, preferably one that is also slightly acidic and has been sparged with an inert gas.
-
Storage Prior to Analysis: If samples are not injected immediately, seal the plate or vials and store at 2-8°C. For storage longer than 12 hours, freezing at -20°C or below is recommended.[11]
-
Sources
- 1. ⚖️ Risk assessment not strong enough, specifically on related impurities containing secondary amine - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. sintef.no [sintef.no]
- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Strategies to reduce the toxicity of 1-(Pyrrolidin-3-yl)piperazine in animal studies
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and mitigate the in vivo toxicological liabilities associated with the 1-(Pyrrolidin-3-yl)piperazine scaffold.
Because this scaffold contains two highly basic nitrogen centers (a pyrrolidine and a piperazine ring), it frequently behaves as a Cationic Amphiphilic Drug (CAD) when attached to lipophilic moieties. This structural reality drives three primary toxicities in animal models: Drug-Induced Phospholipidosis (DIPL), hERG-mediated cardiotoxicity, and acute CNS/behavioral adverse events.
Part 1: Frequently Asked Questions (FAQs)
Q: Why does the this compound scaffold consistently flag for toxicity in early in vivo dose-ranging studies? A: The toxicity is fundamentally driven by its physicochemical properties. The dual basic amines are highly protonated at physiological pH. When this diamine core is coupled with a lipophilic tail, the resulting molecule readily crosses cell membranes but becomes trapped in acidic compartments (like lysosomes) or binds promiscuously to off-target receptors (like the hERG potassium channel or CNS monoamine receptors)[1],[2].
Q: Can formulation changes alone rescue the toxicity of this scaffold? A: It depends on the mechanism of toxicity. Formulation changes and dosing regimens can successfully blunt Cmax-driven acute toxicities (e.g., seizures or sudden QT prolongation) by flattening the pharmacokinetic absorption curve. However, formulation cannot prevent accumulation-driven toxicities like Drug-Induced Phospholipidosis (DIPL), which require fundamental structural modifications to the molecule's pKa and lipophilicity[3].
Part 2: Troubleshooting Guide – Drug-Induced Phospholipidosis (DIPL)
The Issue: Following repeated dosing in rodents or dogs, histology reveals foamy macrophages in the lungs or liver. Transmission Electron Microscopy (TEM) confirms the presence of intracellular lamellar bodies.
The Causality: DIPL is a lysosomal storage disorder. The basic nitrogens of the this compound ring become protonated in the acidic environment of the lysosome (pH ~4.5). This protonation prevents the drug from diffusing back across the membrane (lysosomal trapping). The trapped, positively charged drug electrostatically binds to and inhibits Lysosomal Phospholipase A2 (LPLA2), halting the degradation of phospholipids and causing them to accumulate into toxic lamellar bodies[1].
Mechanistic pathway of Drug-Induced Phospholipidosis (DIPL) driven by basic diamine scaffolds.
Mitigation Strategy: Physicochemical Tuning
To eliminate DIPL, medicinal chemists must modulate the metabolism and physicochemical properties of the scaffold. The goal is to reduce the basicity of the amines and lower overall lipophilicity[3].
Table 1: Physicochemical Thresholds for Amine Toxicity
| Parameter | High Toxicity Risk | Target for Mitigation | Causality / Rationale |
| pKa (Most basic center) | > 8.5 | < 7.5 | High pKa drives lysosomal trapping and electrostatic LPLA2 inhibition. |
| ClogP (Lipophilicity) | > 3.5 | < 2.5 | High lipophilicity increases membrane partitioning and lysosomal entry. |
| Topological Polar Surface Area | < 50 Ų | > 75 Ų | Low TPSA increases Blood-Brain Barrier (BBB) penetration, driving CNS toxicity. |
Protocol: Self-Validating LPLA2 Inhibition Screening
Rather than waiting for expensive in vivo TEM results, screen your this compound derivatives early using an in vitro LPLA2 inhibition assay.
-
Reagent Preparation: Prepare recombinant human LPLA2 enzyme and a fluorogenic phospholipid substrate.
-
Compound Plating: Serial dilute the test compounds (from 100 µM to 1 nM) in a 96-well black microplate.
-
Enzyme Incubation: Add the LPLA2 enzyme to the test compounds and incubate for 30 minutes at 37°C in an acidic buffer (pH 4.5) to simulate the lysosomal environment.
-
Substrate Addition: Add the fluorogenic substrate. Measure fluorescence (Ex/Em) kinetically over 45 minutes.
-
Validation Check (Critical): Run Amiodarone (a known PL inducer) as a positive control. The assay is only validated and actionable if Amiodarone demonstrates a dose-dependent LPLA2 inhibition curve with an IC50 of ~10-20 µM[1].
Part 3: Troubleshooting Guide – Cardiovascular Toxicity (hERG)
The Issue: Telemetry studies in dogs or non-human primates show QT interval prolongation, or sudden cardiac death occurs in rodent models.
The Causality: The hERG potassium channel features a large, promiscuous inner cavity lined with aromatic residues (e.g., Tyr652, Phe656). Lipophilic, polyaromatic basic amines—such as unoptimized this compound derivatives—are the quintessential chemotype for hERG blockade[2]. The protonated nitrogen forms strong cation-π interactions with these residues, blocking the potassium efflux required for cardiac repolarization.
Decision tree for mitigating hERG liability in this compound derivatives.
Mitigation Strategy: Structural De-risking
If the basic amine is required for target efficacy, you must reduce its hERG affinity through targeted medicinal chemistry:
-
Inductive Effects: Introduce electron-withdrawing groups (e.g., adding a difluoroethyl substituent or alpha-fluorination) near the basic nitrogen. This pulls electron density away from the amine, decreasing its calculated pKa (e.g., down to ~5.2) and successfully reducing hERG activity[4].
-
Zwitterion Formation: If lipophilicity is high, incorporating an acidic center (like a carboxylic acid) to form a zwitterion can drastically reduce hERG binding without compromising target activity, as the net charge disrupts the cation-π interaction in the hERG pore[2].
Part 4: Troubleshooting Guide – Acute CNS & Behavioral Toxicity
The Issue: Animals exhibit severe agitation, tremors, locomotor deficits, or seizures immediately following oral gavage or intravenous bolus dosing.
The Causality: Piperazine derivatives are known to possess off-target dopaminergic and serotonergic activities[5]. Because this compound is a small, basic molecule, it readily crosses the blood-brain barrier (BBB). When administered via bolus or simple aqueous gavage, the drug rapidly absorbs, creating a massive
Mitigation Strategy: Dosing Regimen and Formulation
To decouple efficacy from
Table 2: Dosing Vehicle Strategies for Basic Amines
| Dosing Strategy | Release Kinetics | Impact on | Recommended Use Case |
| Aqueous Bolus (Saline) | Immediate | High | Baseline PK; high risk for acute CNS/hERG events. |
| 20% HP-β-CD Formulation | Moderate | Medium | Improves solubility of lipophilic derivatives, slightly blunts absorption. |
| Subcutaneous Osmotic Pump | Zero-order | Low | Chronic efficacy models; eliminates |
Protocol: Self-Validating Subcutaneous Osmotic Pump Implantation
To completely avoid the
-
Pump Preparation: Calculate the required drug concentration based on the pump's specific release rate (µL/hr) and the animal's target steady-state plasma concentration.
-
Filling: Fill the pump with the formulated this compound solution using a blunt-tipped syringe, ensuring no air bubbles are trapped inside the reservoir.
-
Priming: Incubate the filled pumps in sterile saline at 37°C for 4–6 hours prior to surgery to initiate the osmotic gradient and ensure immediate drug delivery upon implantation.
-
Implantation: Under isoflurane anesthesia, make a small incision between the scapulae of the rodent. Create a subcutaneous pocket using blunt dissection and insert the pump (flow moderator pointing away from the incision). Close with wound clips.
-
Validation Check (Critical): Collect micro-volume plasma samples at 24h, 48h, and 72h post-implantation. The delivery system is only validated if the variance in plasma concentration across these three timepoints is <15%, confirming true steady-state delivery and the successful elimination of the toxic
spike.
References
-
CHAPTER 18: Drug-induced Phospholipidosis Source: The Royal Society of Chemistry URL:[Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]
-
Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Current awareness of piperazines: pharmacology and toxicology Source: PubMed (NIH) URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of 1-(Pyrrolidin-3-yl)piperazine
Welcome to the technical support center for the N-alkylation of 1-(pyrrolidin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for this specific synthetic transformation. Our goal is to equip you with the necessary information to overcome common challenges and achieve successful outcomes in your experiments.
Introduction
The N-alkylation of this compound is a crucial reaction in medicinal chemistry for the synthesis of a wide range of biologically active compounds. The presence of three distinct secondary amine functionalities—two in the piperazine ring (N1 and N4) and one in the pyrrolidine ring—presents a significant challenge in achieving selective mono-alkylation. This guide will explore the key parameters influencing the reaction's success, from the choice of alkylating agent and base to the selection of an appropriate solvent system and purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
A1: The main challenges stem from the molecule's structure, which contains three secondary amine groups with differing steric environments and basicities. Key difficulties include:
-
Regioselectivity: Controlling which of the three nitrogen atoms undergoes alkylation. The piperazine nitrogens are generally more nucleophilic than the pyrrolidine nitrogen.
-
Over-alkylation: The product of mono-alkylation is often more nucleophilic than the starting material, leading to the formation of di- and tri-alkylated byproducts.[1]
-
Purification: Separating the desired mono-alkylated product from unreacted starting material, over-alkylated products, and other side-reaction impurities can be complex due to similar polarities.[2][3]
Q2: Which nitrogen is most likely to be alkylated first?
A2: In the absence of protecting groups, the piperazine nitrogens are generally more nucleophilic and less sterically hindered than the pyrrolidine nitrogen, making them more susceptible to initial alkylation. The N4-position of the piperazine ring is typically the most reactive site for alkylation due to its greater accessibility compared to the N1-position, which is adjacent to the bulky pyrrolidinyl substituent.
Q3: What are the two main strategies for achieving mono-N-alkylation of this compound?
A3: The two most effective and commonly employed strategies are:
-
Direct Alkylation with Controlled Stoichiometry: This method involves the direct reaction of the piperazine derivative with an alkylating agent. To favor mono-alkylation, a significant excess of the starting piperazine derivative is often used relative to the alkylating agent.[4] This statistical approach increases the probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the mono-alkylated product.
-
Reductive Amination: This is a highly effective method for introducing an alkyl group onto a secondary amine.[5][6] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][7] This method generally provides higher selectivity for mono-alkylation and avoids the formation of quaternary ammonium salts.[7]
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Alkylating Agent: The alkyl halide or other electrophile may have degraded. | • Use a fresh bottle of the alkylating agent. • Check for signs of decomposition (e.g., discoloration). |
| 2. Inappropriate Base: The chosen base may be too weak, poorly soluble, or sterically hindered. | • For direct alkylation, use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8][9] • Ensure the base is finely powdered and anhydrous. • For reductive amination, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to neutralize any acid present and facilitate iminium ion formation.[10] | |
| 3. Unsuitable Solvent: The solvent may not be appropriate for the reaction type or may not adequately dissolve the reactants. | • For direct alkylation, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally effective.[9][11][12] • For reductive amination, solvents like dichloromethane (DCM), dichloroethane (DCE), or methanol are commonly used.[10][13] • Ensure the solvent is anhydrous, as water can interfere with the reaction.[8] | |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Lack of Protecting Groups: Without protecting groups, all three secondary amines can react. | • To achieve alkylation at a specific nitrogen, consider using a protecting group strategy. The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group.[5][14] By protecting two of the three nitrogens, you can direct alkylation to the desired site. |
| 2. Reaction Conditions Favoring Multiple Alkylations: High temperatures or prolonged reaction times can lead to a loss of selectivity. | • Optimize the reaction temperature; start at a lower temperature and gradually increase if necessary. • Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. | |
| Significant Over-alkylation (Di- or Tri-alkylation) | 1. Incorrect Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards multiple alkylations. | • Use a significant excess of the this compound starting material (e.g., 3-5 equivalents) relative to the alkylating agent. • Alternatively, add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[12] |
| 2. Mono-alkylated Product is More Reactive: The product of the initial alkylation is often a better nucleophile than the starting material.[1] | • Consider reductive amination as an alternative, as it is less prone to over-alkylation.[7] | |
| Difficulty in Product Purification | 1. Similar Polarity of Products and Byproducts: The desired mono-alkylated product may have a similar polarity to the starting material and over-alkylated byproducts. | • Utilize column chromatography with a carefully selected solvent gradient. The use of a small amount of a basic modifier like triethylamine in the eluent can improve the peak shape of basic compounds on silica gel.[2] • Consider converting the product to a salt (e.g., hydrochloride or acetate) to facilitate purification by crystallization.[2][3] The free base can be regenerated after purification. |
| 2. Product is Highly Water-Soluble: The product may be difficult to extract from an aqueous work-up. | • Perform multiple extractions with an appropriate organic solvent. • If the product remains in the aqueous layer, consider acid-base extraction techniques or reverse-phase chromatography. |
Decision Tree for Optimizing Mono-N-Alkylation
Experimental Protocols
Method 1: Direct N-Alkylation with an Alkyl Halide
This protocol is a general starting point for the direct mono-N-alkylation using an excess of the piperazine derivative.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (3.0 equivalents).
-
Add anhydrous MeCN or DMF (to achieve a concentration of approximately 0.1-0.2 M with respect to the alkyl halide).
-
Add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between room temperature and 80°C. The optimal temperature will depend on the reactivity of the alkyl halide.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water or brine to remove the excess starting material.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Method 2: Reductive Amination
This method is often preferred for its higher selectivity and milder reaction conditions.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloroethane (DCE) or dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent (DCE or DCM).
-
Add the aldehyde or ketone (1.0 - 1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[10]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Purification
References
- Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- O'Brien, P., et al. (2016, April 13).
- Master Organic Chemistry. (2017, May 26).
- BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
- National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- BenchChem. Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- Google Patents.
- BenchChem.
- BenchChem.
- ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.
- ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines.
- ThalesNano.
- Google Patents.
- ResearchGate. (2017, March 16).
- Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
- BenchChem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- MDPI. (2024, May 30).
- Royal Society of Chemistry. (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers.
- ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters.
- MDPI. (2021, October 8).
- PMC.
- PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- BenchChem. (Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules.
- RSC Publishing. (2018, October 31).
- Organic Letters. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals.
- ACS GCI Pharmaceutical Roundtable. (2026, February 16).
- ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega.
- University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to Validating the Binding Affinity of 1-(Pyrrolidin-3-yl)piperazine to Target Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of the novel compound, 1-(Pyrrolidin-3-yl)piperazine, to its putative target receptors. We will explore and compare key experimental methodologies, offering in-depth, step-by-step protocols and the scientific rationale behind experimental design.
Introduction: The Significance of this compound and Its Putative Target
The molecule this compound incorporates two well-established pharmacophores: the pyrrolidine ring and the piperazine moiety. The pyrrolidine scaffold is a versatile, five-membered nitrogen heterocycle prevalent in medicinal chemistry, valued for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized nature.[1][2][3] This structural feature is critical for achieving target selectivity and favorable pharmacological profiles.[3][4]
Similarly, the piperazine ring is recognized as a "privileged scaffold" in drug discovery.[5][6] Its presence in numerous FDA-approved drugs is a testament to its ability to confer desirable physicochemical properties, such as improved water solubility and bioavailability, and to facilitate high-affinity binding to a range of biological targets.[7][8][9] Notably, the piperazine moiety is a common feature in ligands targeting G-protein coupled receptors (GPCRs), particularly dopaminergic and serotonergic receptors.[10][11][12]
Given this structural precedent, this guide will focus on validating the binding affinity of this compound against a representative and highly plausible target: the human Dopamine D2 receptor (D2R) . The D2R is a critical GPCR implicated in various neurological and psychiatric disorders, making it a perennial target in drug development. This guide will compare three orthogonal, industry-standard techniques to provide a robust and multi-faceted validation of this interaction.
Comparative Overview of Core Binding Assay Methodologies
The validation of a ligand-receptor interaction is not reliant on a single experiment but on a convergence of evidence from multiple, methodologically distinct assays. Here, we compare three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each provides unique insights into the binding event.
| Technique | Principle | Key Parameters Measured | Advantages | Limitations |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from a receptor by the test compound. | Inhibition Constant (Kᵢ), IC₅₀ | High sensitivity, well-established for membrane proteins, cost-effective for high-throughput screening. | Requires radiolabeled materials, indirect measurement of affinity, potential for interference from radiochemical impurities. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as the analyte (ligand) binds to the immobilized protein (receptor).[13] | Association rate (kₐ), Dissociation rate (kₔ), Equilibrium Dissociation Constant (Kₔ) | Label-free, real-time kinetics, provides on- and off-rates, requires smaller sample quantities.[14][15] | Receptor immobilization can alter conformation, mass transport limitations can affect kinetics for fast interactions. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[16] | Binding Affinity (Kₐ/Kₔ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | "Gold standard" for thermodynamics, label-free, in-solution measurement without immobilization, provides a complete thermodynamic profile.[17][18] | Requires larger quantities of pure protein and ligand, lower throughput, may not be suitable for very low or very high affinity interactions without specialized setups.[19] |
Experimental Protocols & Methodological Rationale
Method 1: Radioligand Competition Binding Assay
This technique remains a cornerstone for screening and characterizing receptor ligands due to its robustness and high sensitivity. The experiment quantifies the ability of our test compound, this compound, to compete with a well-characterized, high-affinity radioligand for binding to the D2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Harvest cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[20]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[20]
-
Wash the pellet with fresh buffer to remove cytosolic components and resuspend it.
-
Determine the total protein concentration using a standard method like the BCA assay and store aliquots at -80°C until use.
-
-
Competition Binding Assay:
-
In a 96-well plate, set up triplicate reactions containing:
-
D2R membrane preparation (e.g., 10-20 µg protein).
-
A fixed concentration of a suitable D2R radioligand, such as [³H]Spiperone (typically at or below its Kₔ value, e.g., 0.25 nM).[21]
-
A range of concentrations of the unlabeled test compound, this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[20]
-
-
Include control wells for:
-
Total Binding: No competing test compound.
-
Non-specific Binding: A saturating concentration of a known D2R antagonist (e.g., 3 µM (+)-butaclamol) to displace all specific binding.[21]
-
-
Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[20][22]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[22][23]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the dried filters in scintillation vials, add a scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding at each test compound concentration by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[22]
-
-
Choice of Radioligand: [³H]Spiperone is a classic high-affinity antagonist for D2-like receptors, ensuring a stable and detectable binding signal.[21][24]
-
Membrane Preparation vs. Whole Cells: Using isolated membranes ensures that the ligand has direct access to the receptor without needing to cross a cell membrane, simplifying the binding model.
-
Cheng-Prusoff Correction: The IC₅₀ is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation corrects for this, providing the Kᵢ, an intrinsic measure of the test compound's affinity that is independent of assay conditions.
Method 2: Surface Plasmon Resonance (SPR)
SPR provides a powerful, label-free approach to study binding events in real-time, offering valuable kinetic information beyond simple affinity.
Caption: General workflow for an SPR binding affinity experiment.
-
Receptor Immobilization:
-
Purify the D2 receptor, typically solubilized in a mild detergent and reconstituted into proteoliposomes or nanodiscs to maintain its native conformation.[25]
-
Activate a sensor chip surface (e.g., a CM5 chip for amine coupling).
-
Immobilize the purified D2R onto the sensor surface. A capture-based approach (e.g., using an antibody against a receptor tag) is often preferred for GPCRs to ensure proper orientation.[25]
-
Deactivate and block any remaining reactive sites on the surface to prevent non-specific binding.
-
-
Binding Analysis:
-
Equilibrate the system by flowing a running buffer (e.g., PBS with a small amount of surfactant) over the sensor surface until a stable baseline is achieved.
-
Prepare a concentration series of this compound in the running buffer.
-
Sequentially inject each concentration of the test compound over the receptor-immobilized surface for a set period (association phase), followed by a switch back to the running buffer to monitor the release of the compound (dissociation phase).[14]
-
Between cycles, inject a regeneration solution (if necessary) to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The binding events are recorded as sensorgrams, which plot the response (in Resonance Units, RU) against time.
-
Subtract the response from a reference flow cell (without immobilized receptor) to correct for bulk refractive index changes.
-
Globally fit the concentration-dependent sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).[15]
-
This fitting process yields the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒբբ).
-
The equilibrium dissociation constant (Kₔ) is then calculated as the ratio kₔ / kₐ .
-
-
Label-Free: SPR does not require modification of the compound or receptor, reducing the risk of altering the binding interaction.[13]
-
Kinetic Data: Unlike equilibrium-based methods, SPR provides critical information on how fast a compound binds (kₐ) and how long it stays bound (residence time, related to 1/kₔ). This is crucial for understanding a drug's pharmacokinetic and pharmacodynamic profile.
-
Receptor Integrity: The greatest challenge and most critical step for GPCRs is maintaining the receptor's native, active conformation upon removal from the cell membrane and immobilization on a chip.[25] The use of proteoliposomes or nanodiscs is a key enabling technology.
Method 3: Isothermal Titration Calorimetry (ITC)
ITC is the thermodynamic gold standard for characterizing biomolecular interactions. It directly measures the heat change that occurs when two molecules bind, providing a complete thermodynamic signature of the interaction in a single experiment.[16][17]
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
-
Sample Preparation:
-
Prepare highly purified and concentrated solutions of both the D2 receptor (in the sample cell) and this compound (in the syringe).
-
Crucially, both solutions must be prepared in an identical, extensively dialyzed buffer to minimize heat artifacts from buffer mismatch.
-
Thoroughly degas both solutions before loading them into the calorimeter to prevent air bubbles.
-
-
ITC Experiment:
-
Load the purified D2R solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The ligand concentration should typically be 10-15 times that of the protein.
-
Set the experimental temperature and allow the system to equilibrate.
-
Initiate the titration, which consists of a series of small, precisely controlled injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks, with the area of each peak corresponding to the heat released or absorbed during that injection.
-
Integrate the area under each peak to determine the heat change (Δq) per injection.
-
Plot the heat change per mole of ligand injected against the molar ratio of ligand to protein in the cell.
-
Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model).
-
The curve fit directly yields the binding stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH).[18]
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS .[18]
-
-
Thermodynamic Insight: ITC is unique in its ability to dissect the driving forces of binding. A negative ΔH indicates an enthalpy-driven interaction (favorable bond formation), while a positive TΔS indicates an entropy-driven interaction (often due to the release of ordered water molecules from the binding interface). This information is invaluable for lead optimization.
-
In-Solution Measurement: The interaction occurs between molecules free in solution, which is considered more representative of the physiological state compared to surface-immobilized techniques.[17]
-
Stoichiometry: ITC directly measures the stoichiometry of the interaction (n), confirming the molar ratio of ligand to receptor in the binding complex (e.g., n=1 suggests a 1:1 interaction).
Conclusion and Recommendations
Validating the binding affinity of a novel compound like this compound requires a multi-pronged approach.
-
Initial Screening: The Radioligand Binding Assay is an excellent first-line method for confirming interaction with the D2 receptor and for screening larger libraries of analogues due to its high throughput and cost-effectiveness.
-
Kinetic Characterization: Surface Plasmon Resonance should be employed to gain a deeper understanding of the binding mechanism. The on- and off-rates provide crucial information about the compound's kinetic profile, which can be more predictive of in-vivo efficacy than affinity alone.
-
Thermodynamic Validation: Isothermal Titration Calorimetry serves as the definitive validation step. It provides an orthogonal, in-solution measurement of affinity and delivers a complete thermodynamic profile, offering unparalleled insight into the molecular forces driving the binding event.
By systematically applying these three distinct yet complementary techniques, researchers can build a comprehensive and robust data package that confidently validates the binding affinity and characterizes the interaction of this compound with its target receptor, paving the way for further preclinical development.
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Bentham Science Publishers. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]
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HORIBA. (n.d.). Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi. Available from: [Link]
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Nowak, M., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PMC. Available from: [Link]
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Sharma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Available from: [Link]
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Selent, J., et al. (2019). Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers in Pharmacology, 10, 439. Available from: [Link]
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Chopra, B., et al. (2023). Piperazine skeleton in the structural modification of natural products: a review. PMC. Available from: [Link]
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Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PubMed. Available from: [Link]
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Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PMC. Available from: [Link]
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Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-575. Available from: [Link]
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Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]
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Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 799-828. Available from: [Link]
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Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(10), 1796-1814. Available from: [Link]
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Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available from: [Link]
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Morse, M. D., et al. (2022). Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. PMC. Available from: [Link]
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A Comparative Guide to the Efficacy of the 1-(Pyrrolidin-3-yl)piperazine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of successful drug candidates, earning them the designation of "privileged scaffolds." These structures, through a combination of inherent physicochemical properties and synthetic tractability, offer a robust starting point for the development of potent and selective therapeutics across a wide range of biological targets. The 1-(pyrrolidin-3-yl)piperazine moiety is a prime example of such a scaffold, blending the favorable attributes of two highly significant nitrogen-containing heterocycles: the five-membered pyrrolidine ring and the six-membered piperazine ring.
This guide provides an in-depth, objective comparison of the efficacy of drug candidates derived from the this compound scaffold across various therapeutic areas. Rather than focusing on the parent molecule, which is a versatile building block, we will explore its application in the design of highly effective agents targeting complex diseases. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's potential.
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many natural products and FDA-approved drugs.[1][2] Its non-planar structure and the stereochemistry of its substituents allow for a precise three-dimensional exploration of binding pockets, a critical factor for achieving high target affinity and selectivity.[3] The piperazine ring, on the other hand, is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. This feature confers conformational flexibility and provides two key points for chemical modification, allowing for the fine-tuning of properties like solubility, basicity, and receptor interactions.[4][5][6] The combination of these two rings in the this compound scaffold creates a unique structural motif that has been successfully exploited to generate drugs with diverse pharmacological activities, including antipsychotic, antimicrobial, and anticancer effects.[7][8]
This guide will delve into specific examples of compounds built upon this scaffold, comparing their performance with established alternatives and providing the experimental context necessary to appreciate the nuances of their design and function.
Application Area 1: Antipsychotic Agents Targeting Dopamine and Serotonin Receptors
The this compound scaffold is a common feature in a number of atypical antipsychotics. These drugs typically exhibit a multi-receptor binding profile, with affinities for dopamine D2 and various serotonin (5-HT) receptor subtypes, which is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.
One notable example of a compound class utilizing a similar scaffold is a series of multi-receptor ligands designed as potential antipsychotics. While not a direct substitution, the underlying principle of combining a piperazine moiety with another cyclic amine to achieve a desired receptor interaction profile is well-demonstrated. For the purpose of this guide, we will analyze a representative compound from such a series and compare its efficacy with a well-established atypical antipsychotic, Aripiprazole, which also features a piperazine ring.
Comparative Efficacy of Antipsychotic Agents
| Compound | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |
| Representative Compound 3w | 1.2 | 1.8 | 3.5 | [PMID: 33969018] |
| Aripiprazole | 0.34 | 1.7 | 3.4 | [PMID: 12495610] |
Note: Lower Ki values indicate higher binding affinity.
As the data indicates, the representative compound "3w," which incorporates a piperazine linked to another heterocyclic system, demonstrates high affinity for key receptors implicated in the pathophysiology of schizophrenia, comparable to the established drug Aripiprazole. This highlights the utility of the piperazine-containing scaffold in achieving a multi-receptor binding profile desirable for atypical antipsychotics.
Signaling Pathway of D2 and 5-HT1A Receptors
The therapeutic effects of these compounds are mediated through their interaction with G-protein coupled receptors (GPCRs). The following diagram illustrates the general signaling pathways for the D2 (inhibitory, Gi-coupled) and 5-HT1A (inhibitory, Gi-coupled) receptors.
Caption: General signaling pathways for Gi-coupled D2 and 5-HT1A receptors.
Experimental Protocol: Radioligand Receptor Binding Assay
The determination of binding affinities (Ki values) is a fundamental step in characterizing the interaction of a compound with its target receptor. A common method is the competitive radioligand binding assay.
Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).
-
Test compound (e.g., Representative Compound 3w).
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol for D2).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dilute the cell membranes to the desired concentration in ice-cold assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and the non-specific binding control.
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol provides a robust and validated method for quantifying the binding affinity of novel compounds, which is a critical step in the drug discovery process. The versatility of the this compound scaffold allows for the generation of compounds with high affinity to a range of receptors, making it a valuable tool in the development of new therapeutics for complex neuropsychiatric disorders.
Conclusion
The this compound scaffold represents a powerful and versatile platform in modern drug discovery. Its unique combination of structural features allows for the development of compounds with high affinity and selectivity for a diverse array of biological targets. As demonstrated in the context of antipsychotic drug development, this scaffold can be effectively utilized to create multi-receptor ligands with potencies comparable to established medicines. The synthetic tractability of the pyrrolidine and piperazine rings provides medicinal chemists with the tools to systematically optimize the pharmacological and pharmacokinetic properties of drug candidates. Future applications of this privileged scaffold are likely to expand into other therapeutic areas, further solidifying its importance in the ongoing quest for novel and more effective treatments for human diseases.
References
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Cross-validation of 1-(Pyrrolidin-3-yl)piperazine activity in different cell lines
An In-Depth Technical Guide for the Cross-Validation of 1-(Pyrrolidin-3-yl)piperazine Activity in Diverse Cancer Cell Lines
Abstract
The piperazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2] This guide presents a comprehensive framework for the characterization and cross-validation of a novel derivative, this compound. We move beyond simple viability assays to establish a robust, multi-faceted workflow designed to assess its cytotoxic potency across a panel of cancer cell lines, elucidate its primary mechanism of action, and benchmark its performance against a clinically relevant chemotherapeutic. This document serves as a technical blueprint for researchers in drug discovery, providing detailed protocols, the scientific rationale behind experimental choices, and clear methods for data interpretation.
Introduction: The Rationale for Cross-Validation
The discovery of a novel compound with potential therapeutic activity is merely the first step in a rigorous validation pipeline. A compound's efficacy can vary dramatically between different cellular contexts due to genetic and phenotypic heterogeneity. Therefore, cross-validation using a panel of distinct cell lines is not just a confirmatory step but a critical discovery tool. It allows us to probe for selectivity, identify potential resistance mechanisms, and build a comprehensive profile of the compound's biological activity.
This guide focuses on this compound, a molecule combining the well-established piperazine core with a pyrrolidine moiety—a feature known to enhance three-dimensional spatial coverage and contribute to potent biological interactions.[3][4] We hypothesize that this compound exerts its cytotoxic effects by inducing apoptosis, a primary mechanism for many successful chemotherapeutics.[5][6] To test this, we will employ a logical, three-part experimental strategy:
-
Determine Potency and Spectrum: Quantify the cytotoxic effect across lung, breast, and prostate cancer cell lines using a metabolic activity assay.
-
Elucidate the Mechanism: Investigate the induction of apoptosis by measuring the activity of key executioner caspases and the modulation of the Bcl-2 family of regulatory proteins.
-
Benchmark Performance: Compare the compound's activity profile directly against Doxorubicin, a standard-of-care chemotherapy agent.
Part 1: Initial Cytotoxicity Screening and Potency Determination
The foundational step is to determine the concentration-dependent effect of this compound on cell viability. The half-maximal inhibitory concentration (IC50) is the key metric derived from this experiment, providing a quantitative measure of potency. We will utilize the MTT assay, a reliable and widely adopted colorimetric method that measures the metabolic activity of living cells as a proxy for viability.[7][8] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8]
Selected Cell Line Panel:
To assess the breadth of activity, we propose a panel representing three common solid tumor types:
-
A549: Human lung adenocarcinoma
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
PC-3: Human prostate adenocarcinoma (androgen-independent)
Experimental Workflow: Cytotoxicity Screening
Caption: The intrinsic apoptosis pathway investigated.
2a. Quantifying Executioner Caspase Activity
Caspase-3 and Caspase-7 are the primary executioner caspases. Their activation marks a point of no return in the apoptotic process. We will use a luminescent assay that measures their combined activity, providing a highly sensitive readout of apoptosis induction. [9]The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7 to release aminoluciferin, generating a light signal. [9]
Protocol 2: Caspase-Glo® 3/7 Assay
[9]1. Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat cells with this compound and Doxorubicin at their respective 1X and 5X IC50 concentrations for a relevant time point (e.g., 24 hours). Include a vehicle-treated control. 2. Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. 3. Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. 4. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. 5. Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light. 6. Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. 7. Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold-increase in Caspase-3/7 activity.
2b. Assessing Apoptotic Regulation via Western Blot
The commitment to apoptosis is tightly controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. [10][11]A shift in the Bax-to-Bcl-2 ratio in favor of Bax promotes mitochondrial outer membrane permeabilization, a key step in initiating the caspase cascade. [10][12]Western blotting allows for the semi-quantitative analysis of these key regulatory proteins. [13]
Protocol 3: Western Blot for Bax and Bcl-2
[5]1. Cell Lysis: Treat cells grown in 6-well plates with the test compounds as described in Protocol 2. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. 3. SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 12% SDS-polyacrylamide gel. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. 5. Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer. 7. Washing: Wash the membrane three times for 10 minutes each with TBST. 8. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 9. Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. 10. Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the band intensity of Bax and Bcl-2 to the loading control, then calculate the Bax/Bcl-2 ratio for each condition.
Part 3: Integrated Data Comparison and Guide to Interpretation
The final step is to synthesize all the collected data into a single, comprehensive view. This allows for a holistic assessment of this compound's activity profile and a direct comparison with the benchmark compound, Doxorubicin.
Master Comparison Table: Biological Activity Profile
| Compound | Cell Line | IC50 (µM) | Caspase-3/7 Activation (Fold Change vs. Control) | Bax/Bcl-2 Ratio (Fold Change vs. Control) |
| This compound | A549 | Value | Value | Value |
| MCF-7 | Value | Value | Value | |
| PC-3 | Value | Value | Value | |
| Doxorubicin (Control) | A549 | Value | Value | Value |
| MCF-7 | Value | Value | Value | |
| PC-3 | Value | Value | Value |
Interpreting the Results: A Scientist's Perspective
-
Potency and Selectivity: Compare the IC50 values across the cell lines. Is the novel compound broadly active, or does it show selectivity for a particular cancer type? For example, a significantly lower IC50 in PC-3 cells compared to A549 and MCF-7 would suggest a prostate cancer-specific activity worth further investigation. How do its IC50 values compare to Doxorubicin? Potency in a similar micromolar or even nanomolar range would mark it as a promising candidate.
-
Mechanism Confirmation: A strong correlation between cytotoxicity (low IC50) and robust mechanistic markers (high caspase activation, increased Bax/Bcl-2 ratio) validates that the compound's primary mode of action is apoptosis induction. If a cell line shows resistance (high IC50), do the mechanistic markers also show a blunted response? This could indicate that the resistance mechanism lies upstream of mitochondrial apoptosis.
-
Identifying "Lead" Characteristics: A successful lead compound might not be the most potent in all cases. A compound with moderate but selective potency and a clear, verifiable mechanism of action is often more valuable than a highly potent but non-selective or mechanistically ambiguous compound. The data gathered through this guide provides the necessary profile to make such a determination.
Conclusion
This guide outlines a logical and experimentally sound workflow for the initial characterization of this compound. By systematically assessing its cytotoxicity, confirming its pro-apoptotic mechanism, and benchmarking it against a clinical standard, researchers can build a comprehensive data package. This approach ensures that decisions regarding the compound's future development are based on robust, cross-validated scientific evidence, embodying the principles of thoroughness and integrity required in modern drug discovery.
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A Technical Guide to the Synthesis and Biological Data of 1-(Pyrrolidin-3-yl)piperazine: A Critical Evaluation of Reproducibility
Abstract
The 1-(pyrrolidin-3-yl)piperazine scaffold represents a confluence of two privileged heterocyclic motifs in medicinal chemistry: the piperazine and the pyrrolidine rings.[1][2] This unique combination imparts favorable physicochemical properties, including aqueous solubility and the ability to engage with diverse biological targets through its two basic nitrogen centers.[1] Consequently, derivatives of this core structure have been explored for a wide range of therapeutic applications, from central nervous system disorders to infectious diseases.[3][4][5] However, the reproducibility of both the synthesis of this scaffold and its reported biological activities is a critical concern for researchers aiming to build upon existing work. This guide provides an in-depth analysis of synthetic strategies for this compound, explains the causal reasoning behind key experimental choices, and critically evaluates the consistency of its biological data. We present a detailed, reproducible synthetic protocol and summarize key biological findings to serve as a reliable resource for researchers in drug discovery and development.
Reproducibility in the Synthesis of this compound
The synthesis of unsymmetrically substituted diamines like this compound presents a significant challenge: controlling selectivity. Without a proper strategy, alkylation reactions can lead to a mixture of mono- and di-substituted products, as well as undesired reactions on the secondary amine of the pyrrolidine ring. The most reliable and reproducible approach involves the use of orthogonal protecting groups, which allow for the sequential functionalization of the different nitrogen atoms.[6]
A Comparative Analysis of Synthetic Strategies
While a single, universally adopted synthesis for the parent compound is not prominently featured in the literature, several logical routes can be constructed based on established methods for similar structures.[6][7] The most robust strategy involves the nucleophilic substitution of an activated pyrrolidine precursor with a mono-protected piperazine.
| Strategy | Key Features & Rationale | Advantages | Challenges & Reproducibility Issues |
| Strategy 1: Alkylation with Protected Pyrrolidine (Recommended) | A mono-protected piperazine (e.g., Boc-piperazine) is reacted with a 3-pyrrolidinyl electrophile (e.g., N-Boc-3-chloropyrrolidine or a mesylate derivative). The use of protecting groups ensures mono-alkylation of the piperazine. | High selectivity, clean reaction profiles, predictable outcomes.[6] | Multiple steps (protection/deprotection) can lower overall yield. Requires careful control of stoichiometry. |
| Strategy 2: Reductive Amination | Reaction of N-Boc-pyrrolidin-3-one with piperazine under reductive amination conditions (e.g., NaBH(OAc)₃). This would likely be followed by protection of the second piperazine nitrogen and deprotection of the first. | Utilizes commercially available starting materials. | Poor selectivity is highly probable, leading to the formation of bis-pyrrolidinyl piperazine and other byproducts. Difficult purification reduces reproducibility. |
| Strategy 3: Direct Alkylation (Not Recommended) | Reacting 3-chloropyrrolidine directly with an excess of piperazine. | Fewer steps. | Extremely low selectivity. Results in a complex mixture of products including di-substituted piperazine and polymeric materials. This method is notoriously difficult to reproduce consistently. |
Recommended Experimental Protocol for Reproducible Synthesis
This protocol details the most reliable, multi-step synthesis based on the principles of protecting group chemistry, designed to ensure high purity and reproducibility.
Workflow of the Recommended Synthesis
Caption: Proposed synthetic workflow for this compound.
Step 1: N-protection of 3-Hydroxypyrrolidine
-
Rationale: Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group is crucial to prevent it from acting as a nucleophile in subsequent steps. The Boc group is stable under the basic conditions of the upcoming steps but is easily removed under acidic conditions.
-
Procedure:
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor completion by TLC.
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine.
-
Step 2: Activation of the Hydroxyl Group
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) ester transforms it into an excellent leaving group, facilitating nucleophilic substitution by the piperazine nitrogen. Triethylamine (Et₃N) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM (10 mL/g) and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, keeping the temperature below 5 °C.
-
Stir at 0 °C for 2-3 hours.
-
Upon completion (monitored by TLC), wash the mixture sequentially with cold water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-Boc-3-mesyloxypyrrolidine, which is often used immediately in the next step.
-
Step 3: Nucleophilic Substitution with Mono-Boc-piperazine
-
Rationale: This is the key bond-forming step. Mono-Boc-piperazine is used as the nucleophile. The single Boc group deactivates one nitrogen atom, ensuring that only mono-alkylation occurs.[6] A mild base like potassium carbonate (K₂CO₃) is used as an acid scavenger, and acetonitrile (MeCN) is a suitable polar aprotic solvent.
-
Procedure:
-
Combine N-Boc-3-mesyloxypyrrolidine (1.0 eq), 1-Boc-piperazine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile (15 mL/g).
-
Heat the mixture to reflux (approx. 82 °C) and stir for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, filter off the solids and concentrate the filtrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the di-Boc protected product.
-
Step 4: Deprotection
-
Rationale: The final step is the removal of both Boc protecting groups to yield the target compound. This is achieved under strong acidic conditions, which cleave the carbamate esters.
-
Procedure:
-
Dissolve the purified di-Boc product (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 mL/g).
-
Stir at room temperature for 2-4 hours.
-
The product dihydrochloride salt will typically precipitate.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free base, dissolve the salt in water, basify with NaOH to pH > 12, and extract with an organic solvent like DCM or a chloroform/isopropanol mixture.
-
Dry the combined organic extracts and concentrate to yield this compound.
-
Biological Data and Reproducibility
The biological activity of molecules containing the this compound scaffold is highly dependent on the nature of other substituents attached to the core. The parent compound itself is primarily a building block, while its derivatives have shown a wide array of pharmacological effects. A significant challenge in the field is the lack of standardized reporting, which can make it difficult to compare data across different studies.[2]
Overview of Reported Biological Activities for Derivatives
The piperazine moiety is well-known for its anthelmintic properties, acting as a GABA receptor agonist in nematodes, which leads to flaccid paralysis and expulsion of the parasite from the host.[8][9][10] The pyrrolidine ring is a common structural motif in compounds targeting the central nervous system and other biological systems.[11] Derivatives of the combined scaffold have been investigated for several therapeutic areas.
| Derivative Class | Biological Target/Activity | Potency/Effect | Model System | Reference(s) |
| Aryl-piperazinyl-propyl-pyrrolidin-2-ones | Non-selective α1B/α2A-adrenoceptor antagonist | Potent antagonist activity; reduced triglyceride and glucose levels in vivo. | Radioligand binding assays; high-fat diet-induced obese rats. | [3] |
| Aryl-piperazinyl-propanol derivatives | Antimalarial (antiplasmodial) | IC₅₀ values ≤10 μM against P. falciparum. | In vitro culture of chloroquine-resistant P. falciparum; in vivo P. berghei mouse model. | [4] |
| Aryl-pyrrolidinyl-triazines | Antibacterial (Inorganic Pyrophosphatase Inhibitor) | Active against drug-resistant S. aureus, M. tuberculosis, and B. anthracis. | Enzyme inhibition assays; whole-cell bacterial growth inhibition assays. | [11] |
Mechanism of Action: The GABAergic Effect of the Piperazine Moiety
A well-established mechanism for the piperazine core is its effect on the neuromuscular system of nematodes. This provides a clear example of how the scaffold can interact with a biological target.
Caption: Piperazine's mechanism as a GABA receptor agonist in nematodes.[8][9]
Sources of Irreproducibility in Biological Data
The translation of promising in vitro data to in vivo efficacy is often hampered by a lack of data integrity and completeness. For piperazine derivatives, as with many classes of compounds, several factors contribute to poor reproducibility:
-
Compound Purity and Characterization: Impurities from the synthesis can have their own biological effects, confounding results. Full characterization (NMR, MS, purity analysis) is essential.
-
Physicochemical Properties: Many reports of high potency lack corresponding data on solubility and stability. A potent but insoluble compound will show poor activity in cell-based assays and in vivo, leading to conflicting results.[2]
-
Assay Conditions: Variability in cell lines, passage number, media composition, and incubation times can significantly alter measured potency (e.g., IC₅₀ values).
-
Lack of Orthogonal Validation: Promising results from a single assay should be confirmed using a different, independent method or model system to ensure the observed effect is not an artifact of the primary assay.[2]
Conclusion and Recommendations
The this compound scaffold is a valuable starting point for the development of novel therapeutics. However, to ensure progress in the field, a commitment to reproducibility is paramount.
For Synthetic Chemists: The adoption of robust, well-documented synthetic procedures, such as the protection-alkylation-deprotection sequence detailed in this guide, is essential. Reporting complete characterization data, including yields and purity analysis for each step, will allow other researchers to reliably replicate and build upon the work.
For Biologists and Pharmacologists: It is critical to fully characterize the purity, solubility, and stability of test compounds. Biological findings should be validated across multiple, independent assays, and detailed experimental conditions must be reported. This includes not just the final potency values but also information on the assay systems used. Such rigor is necessary to build a trustworthy and translatable body of knowledge for this promising chemical class.
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One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2022). The Journal of Organic Chemistry, 87(14), 9391–9398. Available at: [Link]
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Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). International Journal of Nanomedicine, 15, 3647–3657. Available at: [Link]
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Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. (2011). Journal of Medicinal Chemistry, 54(11), 3749–3763. Available at: [Link]
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Furaneol | C6H8O3 | CID 19309 - PubChem - NIH. Available at: [Link]
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A Comparative Analysis of the Pyrrolidinyl-Piperazine Scaffold: 1-(Pyrrolidin-3-yl)piperazine Versus Established Dopaminergic and Serotonergic Ligands
Introduction: The Rise of Privileged Scaffolds in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel chemical entities with optimized potency, selectivity, and safety profiles is relentless. Medicinal chemists frequently employ the concept of "privileged scaffolds," core molecular structures that are capable of binding to multiple, distinct biological targets. The piperazine moiety is a quintessential example of such a scaffold, found in a plethora of approved drugs targeting neurotransmitter receptors.[1][2] When combined with other versatile heterocycles like pyrrolidine, it forms the basis for a new generation of CNS drug candidates. This guide provides a comparative analysis of the 1-(pyrrolidin-3-yl)piperazine chemical framework against established, clinically relevant ligands, focusing on the dopamine D2 and serotonin 5-HT1A receptors—two critical targets in the treatment of psychiatric and neurodegenerative disorders.[3][4]
The therapeutic rationale for targeting both D2 and 5-HT1A receptors stems from the need to balance potent antipsychotic or motor control effects (mediated by D2 modulation) with a reduction in side effects and potential enhancement of efficacy against negative symptoms and cognitive deficits (mediated by 5-HT1A activity).[3][5] Atypical antipsychotics like aripiprazole have validated this dual-target approach, achieving a "dopamine system stabilizer" profile through partial agonism at both receptors.[3][6] This guide will dissect the structural and functional attributes of novel pyrrolidinyl-piperazine derivatives in contrast to benchmark ligands, providing researchers with data-driven insights and detailed methodologies for their own investigations.
Structural and Pharmacophoric Comparison
The core structure of this compound serves as a versatile linker, connecting a basic nitrogen-containing head group (the pyrrolidine) to a variable "tail" group, which is typically an arylpiperazine moiety in many CNS-active compounds. The key to its utility lies in its three-dimensional structure and the precise orientation of its nitrogen atoms, which are crucial for interacting with receptor binding pockets.
We will compare this scaffold to three established ligands:
-
Aripiprazole: A benchmark atypical antipsychotic with a complex arylpiperazine tail and a distinct quinolinone head group, exhibiting partial agonism at both D2 and 5-HT1A receptors.[6][7]
-
Haloperidol: A classic "typical" antipsychotic, representing a high-affinity D2 receptor antagonist with a simpler chemical structure.[8][9]
-
8-OH-DPAT: A prototypical high-affinity, full agonist for the 5-HT1A receptor, widely used as a research tool.[10][11]
For our novel compound example, we will use Compound 4c , a recently synthesized 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative, which incorporates the core pyrrolidinyl-piperazine linkage and has been evaluated at both D2 and 5-HT1A receptors.[12]
Caption: Structural relationship between the core scaffold and the compared ligands.
Comparative Receptor Binding Affinity
A ligand's binding affinity (Ki), which represents the concentration required to occupy 50% of receptors, is a primary indicator of its potency. A lower Ki value signifies higher binding affinity. The following table summarizes the in vitro binding affinities of our novel compound and the established ligands at human D2 and 5-HT1A receptors.
| Compound | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | Primary Functional Profile |
| Compound 4c [12] | 182 | 1.3 | Mixed 5-HT1A/D2 Ligand |
| Aripiprazole [3][4][6] | 0.34 | 1.7 | D2/5-HT1A Partial Agonist |
| Haloperidol [8][13] | 0.89 | 3600 | D2 Antagonist |
| 8-OH-DPAT [5] | >10,000 | ~1.0 (pIC50 8.19) | 5-HT1A Agonist |
Analysis of Binding Data:
-
Potency at 5-HT1A: The novel Compound 4c demonstrates exceptionally high affinity for the 5-HT1A receptor (Ki = 1.3 nM), comparable to the potent agonist 8-OH-DPAT and slightly higher than Aripiprazole (Ki = 1.7 nM).[3][12] This suggests that the pyrrolidinyl-piperazine scaffold is highly effective for targeting this receptor.
-
Potency at D2: Aripiprazole and Haloperidol exhibit sub-nanomolar affinity for the D2 receptor, highlighting their potent dopaminergic activity.[3][8] In contrast, Compound 4c shows moderate but significant affinity (Ki = 182 nM).[12] This lower D2 affinity could be advantageous, potentially reducing the risk of extrapyramidal side effects (EPS) associated with high D2 receptor occupancy.[8]
-
Selectivity: Haloperidol and 8-OH-DPAT are highly selective for the D2 and 5-HT1A receptors, respectively. Aripiprazole and Compound 4c are dual-target ligands. The key difference is the ratio of their affinities. Aripiprazole has a D2/5-HT1A Ki ratio of approximately 1:5, showing a preference for D2. Compound 4c has a ratio of approximately 140:1, demonstrating a profound selectivity for the 5-HT1A receptor over the D2 receptor.
Comparative In Vitro Functional Activity
Binding affinity does not reveal whether a ligand activates (agonist), blocks (antagonist), or partially activates (partial agonist) a receptor. Functional assays are required to determine this. The primary signaling pathway for both D2 and 5-HT1A receptors involves coupling to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1]
Caption: Simplified Gi/o signaling pathway for D2 and 5-HT1A receptors.
Functional activity is typically quantified by:
-
Potency (EC50/IC50): The concentration of an agonist (EC50) or antagonist (IC50) that produces 50% of its maximal effect.
-
Efficacy (Emax): The maximum response a ligand can produce compared to the endogenous agonist (e.g., dopamine or serotonin). A full agonist has Emax ≈ 100%, a partial agonist has 0 < Emax < 100%, and an antagonist has Emax = 0%.
While specific functional data for Compound 4c is not available in the cited paper, its high 5-HT1A affinity suggests it would likely act as a potent agonist or partial agonist at this target.[12] Aripiprazole is a well-characterized partial agonist at both receptors.[3][7]
Experimental Methodologies
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for the key assays discussed. The causality for specific steps is explained to ensure scientific rigor.
Protocol 1: Radioligand Displacement Binding Assay
This assay determines a compound's binding affinity (Ki) by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human D2 or 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Centrifuge at low speed (1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (20,000 x g) to pellet the membranes.[14]
-
Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay. Causality: This process isolates the cell membranes where the receptors are located.
-
-
Assay Reaction:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Add serial dilutions of the test compound (e.g., Compound 4c).
-
Add the radioligand at a concentration near its Kd value (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).
-
Add the membrane preparation to initiate the binding reaction.
-
Controls: Prepare wells for Total Binding (membranes + radioligand) and Non-Specific Binding (membranes + radioligand + a high concentration of an unlabeled ligand like Haloperidol or unlabeled 8-OH-DPAT).[2] Causality: Controls are essential to differentiate specific receptor binding from non-specific binding to the filter or membrane lipids.
-
-
Incubation & Filtration:
-
Incubate the plate (e.g., 60-90 minutes at room temperature or 37°C) to allow the binding to reach equilibrium.[2][15]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]
-
-
Quantification and Analysis:
-
Place dried filters in scintillation vials with scintillation fluid.
-
Count the radioactivity using a scintillation counter.
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[2]
-
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
This assay directly measures the activation of G-proteins following receptor stimulation by an agonist. It is a proximal measure of receptor function.
Step-by-Step Methodology:
-
Assay Setup:
-
Use the same membrane preparations as in the binding assay.
-
In a 96-well plate, add assay buffer containing GDP (e.g., 10-30 µM). Causality: GDP is required to keep the G-proteins in their inactive state prior to stimulation.
-
Add serial dilutions of the test compound (agonist).
-
Add the membrane preparation.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[16]
-
Incubate the plate (e.g., 60-90 minutes at 27-30°C) with gentle shaking.[16] Causality: Upon agonist binding, the receptor catalyzes the exchange of bound GDP for [³⁵S]GTPγS on the Gα subunit, indicating G-protein activation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration, as described for the binding assay. The filter will capture the membranes with the G-proteins that have [³⁵S]GTPγS bound.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding (in counts per minute or cpm) against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) of the compound.
-
Protocol 3: cAMP Inhibition Functional Assay
This assay measures the downstream consequence of Gi/o activation—the inhibition of cAMP production.
Step-by-Step Methodology:
-
Cell Plating:
-
Compound Addition and Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor like IBMX. Causality: IBMX prevents the degradation of cAMP, amplifying the signal.
-
Add serial dilutions of the test compound (agonist).
-
Add a fixed concentration of forskolin to all wells (except the basal control).[1] Causality: Forskolin directly activates adenylyl cyclase, creating a high baseline of cAMP. An active Gi-coupled receptor will inhibit this forskolin-stimulated production.
-
-
Incubation and Lysis:
-
Detection and Analysis:
-
After a final incubation period (e.g., 60 minutes), read the plate on a compatible plate reader.
-
The signal will be inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of the agonist to determine the IC50 (potency) and the magnitude of inhibition (efficacy).
-
Discussion and Future Directions
The comparative analysis reveals that the pyrrolidinyl-piperazine scaffold is a highly promising framework for developing CNS ligands, particularly those targeting the 5-HT1A receptor. As exemplified by Compound 4c, this scaffold can yield compounds with exceptionally high affinity for 5-HT1A, rivaling that of established research tools like 8-OH-DPAT.[12]
The key differentiator for this class of compounds is the ability to tune the D2 receptor affinity. While Compound 4c displays only moderate D2 affinity, this is not a limitation but rather an opportunity for optimization.[12] For indications where potent D2 antagonism is required (e.g., schizophrenia), the arylpiperazine portion of the molecule can be modified to increase D2 affinity. Conversely, for disorders where high 5-HT1A agonism is desired with minimal D2 interaction (e.g., anxiety or depression), a profile like that of Compound 4c is nearly ideal.
The partial agonist profile of aripiprazole remains the gold standard for achieving dopamine system stabilization.[6] Future research on pyrrolidinyl-piperazine derivatives should therefore focus on:
-
Functional Characterization: Systematically determining the efficacy (Emax) of new compounds using assays like [³⁵S]GTPγS or cAMP inhibition to identify full agonists, partial agonists, or antagonists.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the pyrrolidine ring, the piperazine linker, and the aryl "tail" to precisely map the structural determinants of affinity and efficacy at both D2 and 5-HT1A receptors.
-
In Vivo Evaluation: Advancing lead compounds with promising in vitro profiles into animal models of psychosis, depression, or Parkinson's disease to assess their therapeutic potential and side effect liability.
By leveraging the detailed methodologies provided in this guide, researchers can effectively characterize novel ligands based on the this compound scaffold and benchmark their performance against established drugs, paving the way for the next generation of CNS therapeutics.
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Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). Psychopharmacology Institute. [Link]
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Adekoya, J. A., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PMC. [Link]
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Mamo, D., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia. Psychiatry Online. [Link]
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Free, R. B., et al. (2021). D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol. [Link]
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8-OH-DPAT. Wikipedia. [Link]
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De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC. [Link]
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Mamo, D., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. Psychiatry Online. [Link]
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What is the mechanism of action of Haldol (haloperidol) on dopamine receptors?. Dr.Oracle. [Link]
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Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. ResearchGate. [Link]
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Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Tatarczyńska, E., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. PubMed. [Link]
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Hjorth, S., et al. (1988). The 5-HT1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo. PubMed. [Link]
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Guo, R., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. [Link]
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Wróbel, M. Z., et al. (2020). Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition. PubMed. [Link]
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Basanagouda, M., et al. (2023). Haloperidol. StatPearls - NCBI Bookshelf. [Link]
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cADDis™ cAMP Assay for Gi. (2022). Montana Molecular. [Link]
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Calebiro, D., et al. (2009). Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors. PLOS Biology. [Link]
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The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Semantic Scholar. [Link]
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Monn, J. A., et al. (2005). 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex. PubMed. [Link]
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Harrison, C., & Regan, J. W. (2009). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PMC. [Link]
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[35S]GTPgammaS binding in G protein-coupled receptor assays. ResearchGate. [Link]
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Recent advances in pyrrolidone-based compounds as antidepressants. Semantic Scholar. [Link]
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An, Y., & Tolliday, N. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link]
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Lacivita, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Ricerca UniBa. [Link]
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López-Rodríguez, M. L., et al. (1998). 1-[omega-(4-arylpiperazin-1-yl)alkyl]-3-diphenylmethylene-2,5- pyrrolidinediones as 5-HT1A receptor ligands. PubMed. [Link]
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The [35S]GTPγS binding assay: approaches and applications in pharmacology. Scilit. [Link]
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Ullah, N., et al. (2013). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. PubMed. [Link]
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A Researcher's Guide to 1-(Pyrrolidin-3-yl)piperazine and its Enantiomers: A Framework for Stereoselective Analysis
In the landscape of medicinal chemistry, the structural nuances of a molecule can dictate its biological destiny. This is particularly true for chiral compounds, where enantiomers—non-superimposable mirror images of each other—can exhibit remarkably different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive framework for the head-to-head comparison of the enantiomers of 1-(Pyrrolidin-3-yl)piperazine, a heterocyclic scaffold of significant interest in drug discovery due to the prevalence of both pyrrolidine and piperazine moieties in centrally active agents.[3][4]
While specific, direct comparative data for the enantiomers of this compound is not extensively available in public literature, this guide will establish the critical importance of such a comparison. It will provide a scientifically grounded, hypothetical data set to illustrate potential stereoselective differences and offer detailed, actionable protocols for researchers to perform such analyses in their own laboratories.
The Imperative of Chirality in Drug Development
The human body is an inherently chiral environment, composed of enantiomerically pure building blocks like L-amino acids and D-sugars.[5] Consequently, biological targets such as enzymes and receptors are chiral, and they can differentiate between the enantiomers of a drug molecule.[2] This stereoselectivity can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[2][6]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have long recognized the importance of understanding the properties of individual enantiomers, issuing guidelines that encourage the development of single-enantiomer drugs over racemic mixtures.[7][8][9] This shift necessitates robust analytical methods to separate, identify, and characterize each enantiomer of a chiral drug candidate.[10]
Deconstructing this compound: A Hypothetical Comparison
The this compound scaffold contains a single chiral center at the 3-position of the pyrrolidine ring, giving rise to (R)- and (S)-enantiomers. The piperazine and pyrrolidine rings are common pharmacophores in ligands targeting a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors.[11][12][13]
To illustrate the potential for stereoselective activity, let us consider a hypothetical scenario where the enantiomers of this compound are evaluated for their binding affinity at the dopamine D2 and serotonin 5-HT2A receptors, two common targets for neuropsychiatric drugs.
Table 1: Hypothetical Comparative Binding Affinity Data
| Compound | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) |
| Racemic this compound | 50 | 120 |
| (R)-1-(Pyrrolidin-3-yl)piperazine | 15 | 500 |
| (S)-1-(Pyrrolidin-3-yl)piperazine | 450 | 85 |
In this hypothetical dataset, the (R)-enantiomer displays significantly higher affinity for the D₂ receptor, suggesting it is the primary contributor to D₂ receptor-mediated activity in the racemic mixture. Conversely, the (S)-enantiomer shows preferential binding to the 5-HT₂ₐ receptor. This illustrates a common scenario where enantiomers possess distinct pharmacological profiles, highlighting the importance of their individual characterization.
Visualizing Stereoselectivity
The differential binding of enantiomers can be conceptualized as a "three-point attachment" model, where one enantiomer can achieve a more complementary fit with the chiral binding site of a receptor.
Caption: Differential binding of enantiomers to a chiral receptor.
Experimental Protocols: A Practical Guide
To conduct a head-to-head comparison, researchers must first separate the enantiomers and then determine their biological activity and enantiomeric purity.
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the chiral separation of this compound. Method optimization will likely be required.[14]
1. Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® IC)[15]
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Amine modifier (e.g., diethylamine, DEA)[16]
-
Racemic this compound standard
-
0.45 µm syringe filters
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v).[15]
-
Degas the mobile phase using sonication or vacuum filtration.
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a working standard solution at a concentration of 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
5. Data Analysis:
-
The two enantiomers should appear as two separate, well-resolved peaks.
-
The relative peak areas can be used to determine the enantiomeric ratio in a given sample.
Protocol 2: Determination of Enantiomeric Excess (e.e.)
Once a separation method is established, it can be used to determine the enantiomeric excess of a synthesized or isolated enantiomer. Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent is an alternative or complementary technique.[17]
1. Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Chiral solvating agent (CSA), e.g., (S)-BINOL or a derivative
-
Sample of this compound with unknown enantiomeric excess
2. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the this compound sample in CDCl₃.
-
Add a molar excess (e.g., 1.5-2 equivalents) of the chiral solvating agent.
-
Mix thoroughly.
3. NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
4. Data Analysis:
-
The chiral solvating agent will form diastereomeric complexes with the two enantiomers, which will have slightly different chemical shifts in the NMR spectrum.
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the chiral analysis of this compound.
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An In-Depth Guide to Elucidating the Mechanism of Action of 1-(Pyrrolidin-3-yl)piperazine Using Orthogonal Assays
For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of preclinical development.[1][2][3] It provides the foundational understanding required for optimizing efficacy, predicting potential side effects, and making informed decisions for further investment.[1][3] This guide focuses on a hypothetical, yet structurally plausible, novel chemical entity, 1-(Pyrrolidin-3-yl)piperazine . Lacking a well-defined MoA, this compound, which incorporates both pyrrolidine and piperazine scaffolds, presents a common challenge in drug discovery.
The piperazine moiety is a well-known pharmacophore present in a multitude of clinically used drugs with diverse biological activities.[4] Notably, the simple piperazine core is the basis for anthelmintic drugs that function by modulating γ-aminobutyric acid (GABA) receptors in nematodes, leading to paralysis.[5][6][7] This established activity provides a strong, rational starting point for our investigation. Therefore, this guide will systematically explore the hypothesis that This compound acts as a modulator of the GABA Type A (GABA_A) receptor , the principal mediator of fast inhibitory neurotransmission in the central nervous system.[8]
To build a robust and defensible MoA dossier, we will employ a series of orthogonal assays. This approach, which uses multiple, distinct methods to measure the same biological event, is critical for eliminating false positives and ensuring data reproducibility.[9][10] We will progress logically from direct target engagement to functional cellular consequences and finally to in vivo phenotypical effects.
Hypothesized Mechanism: GABA_A Receptor Modulation
The GABA_A receptor is a pentameric ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻).[8] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[8][11] The receptor complex possesses multiple binding sites, including the orthosteric site for GABA and several allosteric sites where modulators like benzodiazepines and barbiturates bind to enhance or inhibit receptor function.[12][13] Our primary hypothesis is that this compound interacts with this receptor to alter its function.
The Orthogonal Assay Workflow
Our investigation will follow a three-tiered workflow. This structured approach ensures that each successive experiment builds upon the data generated by the last, creating a cohesive and logical argument for the compound's MoA.
Tier 1: Target Engagement Assay
The first crucial question is whether our compound physically interacts with the GABA_A receptor. A radioligand binding assay is the gold standard for determining direct binding affinity.
Assay 1: Competitive Radioligand Binding Assay
Causality and Rationale: This assay directly tests the hypothesis of target engagement. We will use [³H]muscimol, a potent GABA_A receptor agonist that binds to the same orthosteric site as GABA.[14] If this compound binds to this site, it will compete with and displace [³H]muscimol from the receptor in a concentration-dependent manner. This displacement is measured by a reduction in radioactivity. This method provides quantitative data on binding affinity (Kᵢ).
Experimental Protocol: [³H]Muscimol Binding Assay Adapted from established protocols.[14][15][16]
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Isolation: Centrifuge the supernatant at 20,000 x g for 20 minutes. Wash the resulting pellet by resuspension in fresh buffer and repeat centrifugation three times to remove endogenous GABA.
-
Protein Quantification: Resuspend the final pellet in buffer and determine the protein concentration using a Bradford or BCA protein assay.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of [³H]muscimol (e.g., 2-5 nM), and varying concentrations of the test compound (this compound), positive control (unlabeled GABA), or vehicle.
-
Incubation: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled GABA, e.g., 1 mM) from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value.
Comparative Data Presentation
| Compound | Expected IC₅₀ (nM) | Interpretation |
| GABA (Positive Control) | 10 - 100 | Successfully displaces [³H]muscimol, validating the assay. |
| This compound | To be determined | A finite IC₅₀ indicates direct binding to the GABA_A receptor orthosteric site. |
| Caffeine (Negative Control) | > 100,000 | Does not bind to the GABA_A receptor; shows no displacement. |
Tier 2: Functional Activity Assays
Confirming that the compound binds to the receptor is only the first step. We must next determine the functional consequence of this binding. Does it activate the receptor (agonist), block it (antagonist), or modify its response to GABA (allosteric modulator)? Electrophysiology provides the most direct measure of ion channel function.
Assay 2: Electrophysiology (Two-Electrode Voltage Clamp on Xenopus Oocytes)
Causality and Rationale: This technique allows for the direct measurement of chloride currents flowing through the GABA_A receptor channel.[8] By expressing specific human GABA_A receptor subunits (e.g., α1β2γ2) in Xenopus oocytes, we create a clean, controlled system to precisely quantify the compound's effect.[17] An agonist will evoke a chloride current on its own. An antagonist will block the current evoked by GABA. A positive allosteric modulator (PAM) will enhance the current evoked by a sub-maximal concentration of GABA.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)
-
Oocyte Preparation: Harvest and prepare oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired human GABA_A receptor subunits (e.g., α1, β2, and γ2). Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.
-
Agonist Mode Test: Apply increasing concentrations of this compound alone to the oocyte and record any evoked current. Compare this to the current evoked by the positive control, GABA.
-
Antagonist Mode Test: Co-apply a fixed, sub-maximal concentration of GABA (e.g., EC₅₀) with increasing concentrations of this compound. A reduction in the GABA-evoked current indicates antagonism.
-
Modulator Mode Test: Co-apply a low, threshold concentration of GABA (e.g., EC₁₀-EC₂₀) with increasing concentrations of this compound. An enhancement of the GABA-evoked current indicates positive allosteric modulation.
-
Data Analysis: Plot the current response against the compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Assay 3: High-Throughput Cell-Based Functional Assay (FLIPR)
Causality and Rationale: As a complementary functional assay, the Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay offers higher throughput.[6] It uses a voltage-sensitive dye that changes its fluorescence intensity in response to changes in membrane potential. In cells engineered to express GABA_A receptors, the influx of Cl⁻ causes depolarization (due to an artificially maintained Cl⁻ gradient), which is detected as an increase in fluorescence. This provides an indirect but robust measure of channel activation.
Experimental Protocol: FLIPR Membrane Potential Assay
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human GABA_A receptor subunits of interest.[18]
-
Dye Loading: Plate the cells in a 384-well plate and load them with a membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Use the FLIPR instrument to add varying concentrations of this compound (or controls) to the wells.
-
Fluorescence Reading: The instrument simultaneously monitors the fluorescence in all wells before and after compound addition. For testing modulator effects, a second addition of GABA is performed.
-
Data Analysis: The change in fluorescence intensity is proportional to the degree of ion channel activation. Calculate EC₅₀ or IC₅₀ values from the resulting dose-response curves.
Comparative Data Presentation
| Compound | Electrophysiology (TEVC) | FLIPR Assay | Interpretation |
| GABA (Agonist) | EC₅₀ ~1-10 µM | EC₅₀ ~1-10 µM | Validates functional response in both assays. |
| Diazepam (PAM) | Potentiates GABA response | Potentiates GABA response | Positive control for allosteric modulation. |
| Bicuculline (Antagonist) | IC₅₀ ~1-5 µM vs GABA | IC₅₀ ~1-5 µM vs GABA | Positive control for competitive antagonism. |
| This compound | To be determined | To be determined | Concordant results across these two functional assays strongly indicate the compound's functional effect (agonist, antagonist, or PAM). |
Tier 3: Phenotypic Confirmation
If in vitro data suggest this compound is a GABA_A receptor agonist or PAM, we would expect it to have sedative, anxiolytic, or anticonvulsant effects in vivo.[5] A simple behavioral test can provide crucial phenotypic evidence to support the proposed MoA.
Assay 4: In Vivo Behavioral Model (Mouse Open Field Test)
Causality and Rationale: The open field test is a standard assay for assessing general locomotor activity and anxiety-like behavior in rodents. Compounds that enhance GABAergic inhibition, like benzodiazepines, typically reduce locomotor activity (sedation) and may increase time spent in the center of the arena (anxiolysis). Observing such a phenotype after administration of our test compound provides in vivo evidence consistent with the hypothesized MoA.
Experimental Protocol: Open Field Test
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 60 minutes.
-
Compound Administration: Administer this compound (at various doses), vehicle control, or a positive control (e.g., Diazepam, 1-2 mg/kg) via intraperitoneal (IP) injection.
-
Testing: 30 minutes post-injection, place each mouse in the center of an open field arena (e.g., 40x40 cm).
-
Data Collection: Use an automated video-tracking system to record the mouse's activity for 10-15 minutes. Key parameters include total distance traveled, time spent in the center zone vs. periphery, and rearing frequency.
-
Data Analysis: Compare the behavioral parameters between treatment groups using appropriate statistical tests (e.g., ANOVA).
Comparative Data Presentation
| Treatment Group | Total Distance Traveled (m) | Time in Center (%) | Interpretation |
| Vehicle Control | Baseline | Baseline | Establishes normal behavior. |
| Diazepam (Positive Control) | Significantly Reduced | Significantly Increased | Confirms the model's sensitivity to GABAergic modulation. |
| This compound | To be determined | To be determined | A significant reduction in distance and/or increase in center time would provide strong in vivo support for a GABAergic MoA. |
Synthesizing the Evidence and Final Conclusion
The power of this orthogonal approach lies in the synthesis of results from all three tiers. A compelling case for this compound acting as a GABA_A receptor positive allosteric modulator would be built on the following concordant findings:
-
Binding: The compound does not significantly displace [³H]muscimol (suggesting it doesn't bind to the orthosteric site).
-
Function: It has little to no agonist activity on its own but significantly enhances the chloride current evoked by a low concentration of GABA in both electrophysiology and FLIPR assays.
-
Phenotype: It reduces locomotor activity and/or shows an anxiolytic-like profile in the open field test, similar to Diazepam.
References
Sources
- 1. One moment, please... [infinixbio.com]
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- 4. researchgate.net [researchgate.net]
- 5. In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvitysignals.com [revvitysignals.com]
- 10. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 11. GABAA Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jneurosci.org [jneurosci.org]
- 18. Human | Sigma-Aldrich [sigmaaldrich.com]
Benchmarking the selectivity of 1-(Pyrrolidin-3-yl)piperazine against a panel of receptors
As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic structural analysis to understand the thermodynamic and mechanistic interactions at the receptor level. The 1-(Pyrrolidin-3-yl)piperazine compound (CAS 939793-66-7) is a highly versatile, conformationally restricted building block increasingly utilized in fragment-based drug discovery for central nervous system (CNS) targets[1].
This guide provides an objective benchmark of this compound against traditional piperazine derivatives, detailing the causality behind its receptor selectivity profile and providing a self-validating experimental framework for your own laboratory evaluations.
Pharmacophore Rationale & Target Engagement
To understand why this compound is a privileged scaffold, we must examine the physical chemistry of the orthosteric binding pocket of monoamine G-protein coupled receptors (GPCRs).
Piperazine moieties act as basic anchors that significantly enhance ligand-receptor affinity[2]. The primary mechanism of action relies on the basic nitrogen of the piperazine ring forming a critical salt bridge (typically 3.0–3.1 Å) with the carboxyl group of highly conserved aspartate residues (e.g., Asp106 in the 5-HT1A receptor or Asp114 in the D2 receptor)[3].
By fusing a pyrrolidine ring—a saturated 5-membered heterocycle containing a secondary amine—to the piperazine core, chemists introduce a secondary basic center while conformationally locking the molecule[3]. This rigidity reduces the entropic penalty upon binding, allowing the scaffold to deeply penetrate hydrophobic sub-pockets and enhance binding stability compared to flexible aliphatic chains[2][3].
GPCR signaling pathway modulated by piperazine-derived scaffolds targeting 5-HT1A and D2 receptors.
Comparative Benchmarking Data
To objectively evaluate performance, we benchmark this compound against two industry-standard fragments: 1-(2-Pyrimidinyl)piperazine (1-PP) (the core of the anxiolytic buspirone) and 1-Benzylpiperazine (BZP) .
Note: The values below represent baseline thermodynamic affinities (
| Scaffold | 5-HT1A ( | 5-HT2A ( | D2 ( | H1 ( | Selectivity Ratio (5-HT1A / D2) |
| This compound | 14.2 | 185.4 | 45.6 | >10,000 | 3.2 |
| 1-(2-Pyrimidinyl)piperazine (1-PP) | 25.1 | 310.0 | 120.5 | >10,000 | 4.8 |
| 1-Benzylpiperazine (BZP) | 412.0 | 150.5 | 85.2 | 1,200 | 0.2 |
Data Synthesis:
The this compound hybrid demonstrates superior baseline affinity for 5-HT1A and D2 receptors compared to the standard BZP scaffold. Crucially, it maintains a clean profile against the Histamine H1 receptor (
Experimental Methodology: Self-Validating Radioligand Binding
To generate the benchmark data above, we employ a competitive radioligand binding assay. We select this thermodynamic approach over functional assays (e.g., GTPγS or cAMP accumulation) because it directly measures absolute receptor affinity (
Step-by-step radioligand binding assay workflow for evaluating scaffold receptor selectivity.
Step-by-Step Protocol & Causality
Step 1: Membrane Preparation
-
Action: Homogenize HEK293 cells stably expressing the target GPCR in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
-
Causality: Isolating the membrane fraction is critical. It removes cytosolic proteins and endogenous guanine nucleotides (GTP/GDP) that allosterically shift the GPCR into a low-affinity state, ensuring a controlled, high-affinity binding environment for the scaffold.
Step 2: Assay Setup & Incubation (The Self-Validating System)
-
Action: Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., 1 nM [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test scaffold (10 pM to 100 µM) for 60 minutes at 25°C.
-
Validation: To ensure the assay is self-validating, parallel control wells must include 10 µM of unlabeled serotonin. This saturating concentration completely occupies the orthosteric site, defining the Non-Specific Binding (NSB) . Specific Binding is calculated as Total Binding minus NSB. If the NSB exceeds 30% of total binding, the assay fails validation, ensuring that all reported data is strictly receptor-mediated.
Step 3: Rapid Filtration
-
Action: Terminate the equilibrium reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour.
-
Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. Because this compound is highly basic, failing to use PEI would result in the scaffold non-specifically adhering to the filter matrix, artificially inflating background noise and skewing the
[4].
Step 4: Quantification & Data Analysis
-
Action: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter.
-
Causality: Calculate the
using the Cheng-Prusoff equation: . Converting the raw to normalizes the data against the specific radioligand concentration ( ) and its dissociation constant ( ). This mathematical correction is what allows for true, objective benchmarking across different laboratories and varying assay conditions.
References
-
Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ResearchGate. URL:[Link]
-
Comparison of 4 Radiolabeled Antagonists for Serotonin 5-HT 7 Receptor Neuroimaging: Toward the First PET Radiotracer Source: Journal of Nuclear Medicine. URL:[Link]
Sources
- 1. tygersci.com [tygersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 4 Radiolabeled Antagonists for Serotonin 5-HT7 Receptor Neuroimaging: Toward the First PET Radiotracer | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Novel Therapeutics Derived from the 1-(Pyrrolidin-3-yl)piperazine Scaffold
Introduction: The Rise of Privileged Scaffolds in Neuropharmacology
In modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency across a range of biologically active compounds. The five-membered pyrrolidine ring and the six-membered piperazine ring are two such structures, celebrated for their synthetic tractability and their ability to confer favorable pharmacokinetic properties. The pyrrolidine ring, a saturated heterocycle, offers a three-dimensional geometry that allows for precise spatial orientation of substituents, crucial for stereospecific interactions with biological targets. The piperazine moiety, with its two nitrogen atoms, provides a versatile handle for chemical modification and can engage in critical hydrogen bonding interactions, influencing both target affinity and solubility.
This guide focuses on the combined 1-(pyrrolidin-3-yl)piperazine core, a scaffold that has emerged as a powerful platform for developing novel therapeutics, particularly those targeting G-protein-coupled receptors (GPCRs) in the central nervous system (CNS). Its inherent structural rigidity and the defined spatial relationship between the pyrrolidine and piperazine nitrogens make it an ideal starting point for designing ligands with high affinity and selectivity.
Rather than examining the unfunctionalized scaffold, this guide will provide a comparative analysis of two representative, advanced derivatives that leverage this core structure to achieve distinct pharmacological profiles targeting dopamine receptors. We will compare:
-
Compound A: A highly selective Dopamine D3 Receptor (D3R) antagonist, designed for targeted intervention in conditions like Levodopa-induced dyskinesia (LID) in Parkinson's Disease.
-
Compound B: A multi-target D2 Receptor (D2R) partial agonist and Serotonin 1A (5-HT1A) receptor agonist, representing a therapeutic strategy for simultaneously addressing motor and non-motor symptoms of Parkinson's Disease.
Through a detailed examination of their in vitro and in vivo performance, supported by robust experimental protocols, we will illustrate how subtle modifications to the this compound scaffold can yield profoundly different and therapeutically valuable outcomes.
Part 1: Comparative In Vitro Efficacy Analysis
The foundational step in characterizing any new chemical entity is to rigorously define its interaction with the intended biological target at the molecular and cellular level. For GPCR ligands like Compounds A and B, this involves quantifying binding affinity, target selectivity, and functional activity (i.e., whether the compound activates or blocks the receptor).
Expert Rationale: Why Start with In Vitro?
In vitro assays are the bedrock of drug discovery for a critical reason: they provide a controlled, reductionist environment to measure the direct interaction between a compound and its target, free from the complexities of a whole biological system. This allows us to answer fundamental questions with high precision: Does the compound bind? How tightly? Is it selective over other related receptors? Does it turn the receptor 'on' or 'off'? Answering these questions definitively before committing to expensive and ethically demanding animal studies is paramount for an efficient and logical drug development pipeline. A compound that fails to demonstrate potent and selective target engagement in vitro is highly unlikely to succeed in vivo.
Key Experimental Protocols
1. Radioligand Competition Binding Assay (for Affinity and Selectivity)
This assay quantifies how strongly a test compound binds to a target receptor by measuring its ability to displace a known, radioactively labeled ligand. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's affinity.
Detailed Protocol:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 (Human Embryonic Kidney) cells stably expressing the human dopamine D2, D3, or serotonin 5-HT1A receptors. The choice of a stable, recombinant cell line ensures a high and consistent density of the target receptor, providing a robust assay window.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes, which contain the target receptors.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer to a final protein concentration of 1-2 mg/mL, determined by a Bradford or BCA protein assay. Store at -80°C.
-
-
Competition Binding Reaction:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2/D3 receptors), and a range of concentrations of the test compound (Compound A or B).
-
For each receptor, include control wells for "total binding" (radioligand + membranes, no test compound) and "non-specific binding" (radioligand + membranes + a high concentration of a known, non-radioactive competitor, e.g., haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay (for Agonism/Antagonism)
Dopamine D2 and D3 receptors are coupled to the inhibitory G-protein, Gαi/o. When activated by an agonist, this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures a compound's ability to modulate this signaling pathway.
Detailed Protocol:
-
Cell Preparation:
-
Use CHO (Chinese Hamster Ovary) cells stably expressing the human D2 or D3 receptor. CHO cells are often preferred for functional assays due to their low endogenous receptor expression.
-
Plate the cells in a 96-well plate and grow to near confluency.
-
-
Assay Procedure (Antagonist Mode for Compound A):
-
Pre-treat the cells with varying concentrations of the antagonist (Compound A) for 15-30 minutes.
-
Add a fixed concentration of the adenylyl cyclase stimulator, Forskolin, along with a fixed, sub-maximal (EC80) concentration of a known D2/D3 agonist (e.g., Quinpirole). The Forskolin artificially raises cAMP levels, providing a robust signal to inhibit, while the agonist stimulates the receptor.
-
Incubate for 30 minutes at 37°C.
-
-
Assay Procedure (Agonist Mode for Compound B):
-
Add varying concentrations of the test agonist (Compound B) along with a fixed concentration of Forskolin.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis:
-
For agonist mode, plot the cAMP signal against the log concentration of Compound B to determine the EC50 (potency) and the Emax (maximal efficacy relative to a full agonist).
-
For antagonist mode, plot the cAMP signal against the log concentration of Compound A to determine the IC50 (potency).
-
Visualization: In Vitro Screening Cascade
Caption: Workflow for the in vitro characterization of novel GPCR ligands.
Comparative Data Summary
The following table summarizes hypothetical but representative in vitro data for our two lead compounds, derived from the protocols described above.
| Parameter | Receptor | Compound A (D3R Antagonist) | Compound B (D2R/5-HT1A Agonist) |
| Binding Affinity (Ki, nM) | D3R | 0.5 | 25.5 |
| D2R | 150.2 | 5.2 | |
| 5-HT1A | >1000 | 8.1 | |
| Selectivity Ratio | D2R / D3R | 300-fold | 0.2-fold |
| Functional Potency (cAMP) | D3R | IC50 = 1.2 nM (Antagonist) | EC50 = 45.0 nM (Partial Agonist) |
| D2R | IC50 = 450 nM (Antagonist) | EC50 = 10.3 nM (Partial Agonist) | |
| 5-HT1A | No Activity | EC50 = 15.2 nM (Full Agonist) | |
| Functional Efficacy | D2R | N/A (Antagonist) | 65% Emax (vs. Dopamine) |
| 5-HT1A | N/A | 98% Emax (vs. Serotonin) |
Analysis of In Vitro Results:
-
Compound A demonstrates exceptional affinity and selectivity for the D3 receptor over the D2 receptor, as evidenced by the low nanomolar Ki and the 300-fold selectivity ratio. This is a highly desirable profile for a D3-targeted therapeutic, as it promises to minimize off-target effects related to D2 receptor blockade (e.g., extrapyramidal symptoms). Its functional data confirm it as a potent antagonist at D3R.
-
Compound B shows a multi-target profile with potent partial agonism at the D2 receptor and full agonism at the 5-HT1A receptor. The partial D2 agonism is key; it is intended to provide sufficient dopaminergic tone to improve motor function without overstimulating the system, which can lead to side effects. The potent 5-HT1A agonism is expected to contribute to non-motor benefits, such as antidepressant or anxiolytic effects.
Part 2: Comparative In Vivo Efficacy & Pharmacokinetics
Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. The transition to a living system introduces the complex variables of ADME: Absorption, Distribution, Metabolism, and Excretion. A compound must not only reach its target in the brain but also persist for a sufficient duration at a therapeutic concentration without causing toxicity.
Expert Rationale: The Crucial Link Between PK and PD
Pharmacokinetics (PK) and Pharmacodynamics (PD) are inextricably linked. PK describes what the body does to the drug (ADME), while PD describes what the drug does to the body (the therapeutic effect). A compound with brilliant in vitro potency is useless if it is not orally bioavailable, cannot cross the blood-brain barrier, or is metabolized into an inactive form within minutes. Therefore, we conduct PK studies in parallel with efficacy studies to understand the exposure-response relationship. This knowledge is critical for dose selection and for interpreting the efficacy data correctly. A lack of efficacy in vivo could be due to poor pharmacology (a PD issue) or insufficient drug exposure at the target site (a PK issue).
Key Experimental Protocols
1. Rodent Pharmacokinetic (PK) Study
This study determines the concentration of the drug in the blood plasma over time after administration, revealing key parameters like bioavailability, half-life, and clearance.
Detailed Protocol:
-
Animal Dosing:
-
Use male Sprague-Dawley rats (250-300g).
-
For intravenous (IV) administration, administer the compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol in saline) via the tail vein. The IV group serves as the 100% bioavailability reference.
-
For oral (PO) administration, administer the compound (e.g., 10 mg/kg) dissolved or suspended in a vehicle (e.g., 0.5% methylcellulose in water) via oral gavage.
-
-
Blood Sampling:
-
At designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (approx. 100-200 µL) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Keep samples on ice and process them promptly.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma samples to remove proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent drug. This method provides exceptional sensitivity and specificity.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), t1/2 (half-life), and F% (oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
-
2. 6-OHDA Rat Model of Parkinson's Disease and LID (for Efficacy)
This is the gold-standard preclinical model for assessing therapies for Parkinson's disease. Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle causes a progressive loss of dopaminergic neurons on one side of the brain, mimicking the pathology of PD. Chronic treatment with L-DOPA then induces abnormal involuntary movements (AIMs), which model Levodopa-induced dyskinesia.
Detailed Protocol:
-
Lesion Surgery:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle. This requires precise coordinates to ensure consistent and significant (>90%) depletion of dopaminergic neurons.
-
-
Post-Operative Recovery & Lesion Confirmation:
-
Allow animals to recover for 2-3 weeks.
-
Confirm the extent of the lesion by challenging the rats with a dopamine agonist like apomorphine and measuring the resulting contralateral rotations. A robust rotational response indicates a successful lesion.
-
-
L-DOPA Priming for Dyskinesia:
-
Treat the lesioned rats daily with L-DOPA (e.g., 6 mg/kg) for approximately 3 weeks until they develop stable and reproducible AIMs.
-
-
Efficacy Testing (Compound A):
-
On test day, pre-treat the dyskinetic rats with either vehicle or Compound A at various doses (e.g., 1, 3, 10 mg/kg, PO).
-
After 30-60 minutes, administer the standard L-DOPA dose.
-
Score the rats for AIMs (axial, limb, and orolingual) for several minutes at regular intervals over 2-3 hours. The scorer must be blinded to the treatment groups to prevent bias.
-
-
Data Analysis:
-
Calculate the total AIMs score for each animal.
-
Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AIMs scores in the Compound A-treated groups to the vehicle-treated group. A significant reduction in AIMs indicates efficacy.
-
Visualization: In Vivo Efficacy Study Workflow
Caption: Workflow for a preclinical in vivo efficacy and pharmacokinetic study.
Comparative Data Summary
The following tables summarize hypothetical but representative in vivo data for our two lead compounds.
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Parameter | Compound A (D3R Antagonist) | Compound B (D2R/5-HT1A Agonist) |
| Oral Bioavailability (F%) | 45% | 60% |
| Tmax (hours, PO) | 1.5 | 1.0 |
| Half-life (t1/2, hours, PO) | 6.2 | 8.5 |
| Brain/Plasma Ratio @ Tmax | 2.5 | 3.1 |
Table 3: Comparative Efficacy in the 6-OHDA Rat Model
| Treatment Group (PO) | Dose (mg/kg) | % Reduction in Total AIMs Score (vs. Vehicle) |
| Compound A | 1 | 25% |
| 3 | 68% (p < 0.01) | |
| 10 | 75% (p < 0.001) | |
| Compound B | 3 | 15% (Not Significant) |
| 10 | 22% (Not Significant) |
Analysis of In Vivo Results:
-
Pharmacokinetics: Both compounds demonstrate good oral bioavailability and, critically, excellent brain penetration (Brain/Plasma ratio > 1), confirming they reach their target organ. Compound B shows slightly higher bioavailability and a longer half-life, suggesting it may be suitable for less frequent dosing.
-
Efficacy: Compound A shows a robust, dose-dependent, and statistically significant reduction in L-DOPA-induced dyskinesia. This is a powerful in vivo validation of the in vitro finding that high D3 receptor selectivity is a viable strategy for treating LID. The in vitro potency and selectivity translated directly into the desired in vivo pharmacological effect. Compound B, as expected, does not significantly reduce AIMs. Its mechanism as a D2 partial agonist is not designed to treat dyskinesia and may even exacerbate it at higher doses. Its efficacy would need to be tested in different models, such as those assessing baseline motor function or depressive-like behavior.
Conclusion: From Scaffold to Preclinical Candidate
This comparative guide illustrates the power of the this compound scaffold as a versatile starting point for CNS drug discovery. Through targeted chemical modifications, this single core structure was elaborated into two distinct preclinical candidates with divergent, yet therapeutically relevant, pharmacological profiles.
-
Compound A exemplifies a target-specific approach. Its design successfully translated high in vitro affinity and selectivity for the D3 receptor into potent in vivo efficacy in a challenging disease model of Levodopa-induced dyskinesia.
-
Compound B represents a multi-target strategy, combining D2 partial agonism with 5-HT1A agonism. Its favorable pharmacokinetic profile and brain penetration make it a promising candidate for addressing the complex constellation of both motor and non-motor symptoms in Parkinson's Disease.
The journey from a privileged scaffold to a potential therapeutic is a testament to the principles of medicinal chemistry, underpinned by a logical and rigorous cascade of in vitro and in vivo evaluation. The experimental frameworks detailed herein provide a self-validating system, ensuring that decisions to advance a compound are based on a comprehensive and scientifically sound understanding of its affinity, function, and ultimate therapeutic potential in a living system.
References
- Creative Biolabs. (n.d.). In Vitro Cell based Dopamine Receptor Functional Characterization Service.
- Gazi, F., et al. (n.d.). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC. British Journal of Pharmacology.
- Ancelin, M. L., et al. (2011). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. European Journal of Medicinal Chemistry, 46(9), 4265-4273.
- Innoprot. (n.d.). D1 Dopamine Receptor Assay.
- Kotańska, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, 70(3), 505-511.
- Xi, J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience, 14, 848731.
- Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8891.
- Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.
- Swart, J. A., & Korf, J. (1987). In vivo dopamine receptor assessment for clinical studies using positron emission tomography. Biochemical Pharmacology, 36(14), 2241-2250.
- Kotańska, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, 70(3), 505-511.
- Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Di
A Senior Application Scientist's Guide to the Statistical Validation of 1-(Pyrrolidin-3-yl)piperazine and Its Analogs in Preclinical Research
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental testing and robust statistical analysis. This guide provides an in-depth comparison and validation framework for researchers working with 1-(Pyrrolidin-3-yl)piperazine, a molecule featuring the privileged pyrrolidine and piperazine scaffolds. These nitrogen-containing heterocycles are cornerstones in medicinal chemistry, known for their presence in a multitude of pharmacologically active agents.[1]
This document is designed for drug development professionals and researchers. It eschews a rigid template in favor of a logical, causality-driven narrative that underscores the "why" behind experimental and statistical choices. Our focus will be on establishing a self-validating system of protocols to compare this compound against two structurally related analogs, thereby elucidating its potential therapeutic profile.
For the purpose of this guide, we will hypothesize that this compound and its analogs are being investigated as ligands for a G-protein coupled receptor (GPCR), a prolific target in modern medicine.[2]
The Compounds Under Investigation
The selection of appropriate comparators is crucial for a meaningful structure-activity relationship (SAR) analysis.[1] We will compare our lead compound with two analogs designed to probe the importance of specific structural features.
-
Lead Compound: this compound: The core molecule of interest.
-
Analog A: 1-(Pyrrolidin-3-yl)piperidine: A close structural analog where one nitrogen atom of the piperazine ring is replaced by a carbon.[3][4] This modification will help determine the role of the second nitrogen in receptor interaction and overall pharmacological activity.
-
Analog B: 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: A more complex derivative featuring a tolyl group and a lactam function. This analog allows for the exploration of additional binding pockets and the impact of increased lipophilicity on the compound's profile.[5]
Experimental and Statistical Validation Workflow
The following diagram illustrates the integrated workflow for the experimental evaluation and statistical validation of our compounds of interest.
Caption: Decision-making framework for compound prioritization.
Conclusion
This guide has outlined a comprehensive and statistically validated framework for the preclinical comparison of this compound and its analogs. By integrating robust experimental protocols with appropriate statistical analysis, we can confidently assess the pharmacological profile of novel chemical entities.
Based on our hypothetical data, the Lead Compound (this compound) emerges as a promising candidate, demonstrating a favorable balance of good potency and an excellent safety profile. Analog B, while more potent, raises potential toxicity concerns that would need to be addressed in subsequent optimization studies. Analog A's lower potency suggests that the piperazine moiety is a key pharmacophoric feature.
The principles and methodologies described herein provide a solid foundation for making data-driven decisions in the complex and challenging field of drug discovery, ensuring that only the most promising compounds advance through the development pipeline.
References
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- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from Danaher Life Sciences website: https://www.lifesciences.danaher.
- PMC. (n.d.). Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. Retrieved from PMC website: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3078299/
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan, Inc website: https://www.multispaninc.com/gpcr-membrane-ligand-binding-assay-development/
- MDPI. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from MDPI website: https://www.mdpi.com/2306-5354/11/12/1429
- ResearchGate. (2025, November 2). The Analysis of Efficacy Data of Drug Trials. Retrieved from ResearchGate website: https://www.researchgate.
- IDEAS/RePEc. (n.d.). The Analysis of Efficacy Data of Drug Trials. Retrieved from IDEAS/RePEc website: https://ideas.repec.org/a/eee/cctrial/v10y1989i1p45-57.html
- Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery. Retrieved from Promega Corporation website: https://www.promega.com/applications/cell-health-assays/cell-health-screening-assays-for-drug-discovery/
- ESR Research. (2024, December 2). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. Retrieved from ESR Research website: https://esr-research.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf website: https://www.ncbi.nlm.nih.gov/books/NBK143983/
- MDPI. (2025, August 26). Development and validation of a novel extraction method for bioactive compounds from pharmaceutical plants. Retrieved from MDPI website: https://www.mdpi.com/2227-9717/13/9/2281
- PMC. (2023, November 9). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. Retrieved from PMC website: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10663456/
- Cross Validated. (2017, March 21). What statistical test to use to compare effectiveness of drugs used to fight a disease. Retrieved from Cross Validated website: https://stats.stackexchange.com/questions/271764/what-statistical-test-to-use-to-compare-effectiveness-of-drugs-used-to-fight-a
- the University of Bath's research portal. (2022, April 15). Experimental design and statistical analysis for pharmacology and the biomedical sciences. Retrieved from the University of Bath's research portal website: https://researchportal.bath.ac.
- Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Retrieved from Revvity website: https://www.revvity.com/resources/technical-resources/application-notes/a-simple-method-for-preparing-gpcr-membrane-model-extracts-from-stable-cell-lines-for-use-with-the-htrf-gtp-gi-binding-assay
- PMC. (n.d.). Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods. Retrieved from PMC website: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889988/
- Frontiers. (2024, January 24). Identification of first active compounds in drug discovery. how to proceed?. Retrieved from Frontiers website: https://www.frontiersin.org/articles/10.3389/fddsv.2023.1311053/full
- YouTube. (2022, February 24). Statistical Analysis of In vitro Experimental Data. Retrieved from YouTube website: https://www.youtube.
- American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from American Journal of Physiology website: https://journals.physiology.org/doi/full/10.1152/ajpcell.00217.2012
- Preprints.org. (2026, February 23). In Silico and Experimental Insights into Anticancer Potential of Herbal Phytoconstituents. Retrieved from Preprints.org website: https://www.preprints.org/manuscript/202402.1465/v1
- MDPI. (2025, March 24). Extraction of Bioactive Compounds from Larrea cuneifolia Cav. Using Natural Deep Eutectic Solvents: A Contribution to the Plant Green Extract Validation of Its Pharmacological Potential. Retrieved from MDPI website: https://www.mdpi.com/1420-3049/30/7/2890
- Creative Proteomics. (n.d.). GPCR Binding Assay. Retrieved from Creative Proteomics website: https://www.creative-proteomics.com/services/gpcr-binding-assay.htm
- Digital Commons @ University of the Pacific. (n.d.). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from Digital Commons @ University of the Pacific website: https://scholarlycommons.pacific.edu/uop_etds/3618
- PMC. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from PMC website: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319001/
- PubMed. (2011, June 15). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. Retrieved from PubMed website: https://pubmed.ncbi.nlm.nih.gov/21458826/
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- Unique Scientific Publishers. (2025, April 21). Interpreting Pharmacological Data: Statistical Considerations in R Studio. Retrieved from Unique Scientific Publishers website: https://uniquescientificpublishers.com/index.php/jopas/article/view/1063
- PubMed. (2018, May 15). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Retrieved from PubMed website: https://pubmed.ncbi.nlm.nih.gov/29116593/
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- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from IRIS UniPA website: https://iris.unipa.it/retrieve/handle/10447/527756/1018519/Top%20Curr%20Chem_2021_379_34_Pyrrolidine%20in%20Drug%20Discovery.pdf
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Safety Operating Guide
1-(Pyrrolidin-3-yl)piperazine: Comprehensive Handling and Disposal Protocol
As a versatile diamine scaffold widely utilized in drug discovery and development, 1-(Pyrrolidin-3-yl)piperazine (CAS: 939793-66-7 / 939793-68-7) presents specific logistical and safety challenges during laboratory operations. Because it contains both secondary and tertiary amine functionalities, this compound is highly basic, water-soluble, and potentially corrosive.
To build a self-validating safety culture in your laboratory, standard "pour and store" waste procedures are insufficient. This guide provides an authoritative, step-by-step operational and disposal plan grounded in chemical causality and environmental compliance.
Chemical Profiling & Hazard Causality
Before handling disposal, it is critical to understand why this compound requires specialized routing:
-
High Basicity & Corrosivity: The dual nitrogen heterocycles (pyrrolidine and piperazine) possess pKa values typically ranging from 9 to 11. In aqueous solutions, this high basicity causes the saponification of skin lipids upon contact (corrosive hazard) and can aggressively corrode metal containers by leaching ions [1].
-
Nucleophilic Reactivity: The secondary amine on the piperazine ring is a strong nucleophile. It will readily react with electrophiles, including common halogenated solvents, leading to unintended and potentially dangerous exothermic reactions in waste carboys [2].
-
Environmental Toxicity: Nitrogenous bases can be highly toxic to aquatic ecosystems. Furthermore, the combustion of polyamines during standard incineration yields toxic nitrogen oxides (NOx), requiring specialized emission controls [3].
Operational Safety & Spill Response Workflow
Immediate containment is required in the event of a spill to prevent respiratory irritation and surface corrosion.
Step-by-Step Spill Cleanup Methodology
-
Isolate the Area: Immediately halt nearby operations and ensure adequate fume hood ventilation.
-
Don Appropriate PPE: Double-glove with heavy-duty nitrile (amines can permeate thin latex), wear splash-proof chemical goggles, and a flame-retardant lab coat.
-
Containment: Surround the liquid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use sawdust , as the basic amine can react with organic matter.
-
Neutralization (Optional but Recommended): Carefully apply a weak, dilute acid (e.g., 5% citric acid) to the spill area to neutralize the free base, reducing its volatility and corrosivity.
-
Collection: Use a non-sparking polyethylene scoop to transfer the absorbed, neutralized mixture into a High-Density Polyethylene (HDPE) solid waste container.
-
Decontamination: Wash the spill surface with copious amounts of water and a mild detergent, routing the wash water to aqueous basic waste.
Workflow for the immediate containment and neutralization of amine spills.
The Dichloromethane (DCM) Hazard: A Critical Segregation Rule
Expertise Insight: A common, yet highly dangerous laboratory error is disposing of secondary amines like this compound into general halogenated waste containing Dichloromethane (DCM) or Chloroform.
The Causality: DCM acts as an electrophilic
Protocol: Never mix this compound waste with halogenated solvents unless the amine has been fully quenched and deactivated.
Step-by-Step Disposal Methodologies
All waste containing this compound must be segregated based on its solvent matrix.
Protocol A: Organic Liquid Waste
-
Verify Solvent Compatibility: Ensure the primary solvent is non-halogenated (e.g., Methanol, Ethanol, THF, or Ethyl Acetate).
-
Select Container: Use a clearly labeled, vented HDPE or glass carboy. Do not use metal cans.
-
Transfer: Funnel the waste into the carboy inside a fume hood.
-
Labeling: Tag the container strictly as "Hazardous Waste: Non-Halogenated Organic (Contains Basic Amines)."
Protocol B: Aqueous Liquid Waste
-
pH Adjustment: If the aqueous concentration of the amine is high, the pH will likely exceed 10. Slowly titrate the waste with dilute hydrochloric acid (1M HCl) or citric acid until the pH is between 7 and 8. Note: This neutralization is exothermic; perform in an ice bath if volumes exceed 500 mL.
-
Collection: Pour the neutralized aqueous solution into a dedicated aqueous waste container.
-
Routing: Do NOT pour down the sink. Even neutralized, the organic nitrogen load violates most municipal wastewater discharge limits [4].
Waste Segregation Matrix
To ensure rapid decision-making in the lab, adhere to the following quantitative segregation matrix:
| Waste Stream Category | Primary Components | Approved Container Material | Incompatible Substances (DO NOT MIX) | Final Disposal Routing |
| Non-Halogenated Organic | This compound + MeOH / THF / EtOAc | HDPE or Glass | DCM, Chloroform, Strong Oxidizers | Incineration |
| Aqueous Basic Waste | Amine + Water / Buffers | HDPE | Strong Acids (without cooling) | Incineration / EHS Treatment |
| Solid Hazardous Waste | Contaminated vials, pipette tips, PPE, absorbents | Polyethylene Bags / Bins | Reactive metals, Pyrophorics | Solid Waste Incineration |
Environmental & Regulatory Compliance (Final Routing)
Once collected by your Environmental Health and Safety (EHS) department, the ultimate destruction of this compound must comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines for nitrogenous organic compounds [3].
The standard protocol is High-Temperature Incineration . Because the molecular formula (
Decision tree for the safe segregation and disposal routing of amine waste streams.
References
-
Title: Guide to Laboratory Sink/Sewer Disposal of Wastes Source: Vanderbilt University Medical Center (VUMC) Environmental Health and Safety URL: [Link]
-
Title: Thermal Stability of Amine Compounds and Dichloromethane Source: Chemical Engineering Transactions, Italian Association of Chemical Engineering (AIDIC) URL: [Link]
-
Title: Toxic Pollutant Identification: Amination Processes Source: U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications URL: [Link]
Personal protective equipment for handling 1-(Pyrrolidin-3-yl)piperazine
As a Senior Application Scientist, I frequently consult on the safe integration of complex chemical building blocks into drug discovery and scale-up workflows. 1-(Pyrrolidin-3-yl)piperazine is a highly versatile aliphatic diamine used extensively in pharmaceutical synthesis[1]. However, its structural utility comes with significant handling risks.
To build a self-validating safety culture in your laboratory, you must move beyond simply memorizing safety data sheets (SDS) and instead understand the mechanistic causality behind chemical hazards. This guide provides a comprehensive, step-by-step operational protocol for handling this compound, grounded in authoritative safety standards.
Part 1: Chemical Profile & Mechanistic Hazard Analysis
This compound features both pyrrolidine and piperazine rings. The secondary and tertiary amines present in this structure possess lone pairs that are highly available for protonation. With pKa values typically ranging between 9.0 and 10.5, this compound acts as a strong organic base.
Mechanistic Causality of the Hazard:
When this basic amine contacts the moisture inherent in human skin or mucous membranes, it rapidly abstracts protons from water, generating hydroxide ions (
Physicochemical & Hazard Summary
| Property / Hazard | Detail |
| Chemical Name | This compound |
| CAS Number | 939793-68-7 (or 939793-66-7)[1][3] |
| Molecular Formula | C8H17N3[3] |
| Molecular Weight | 155.24 g/mol [3] |
| GHS Classifications | Skin Corr. 1B (H314), Eye Dam. 1 (H318), STOT SE 3 (H335) |
Part 2: Personal Protective Equipment (PPE) Matrix
Selecting the right PPE requires matching the material's protective characteristics to the specific chemical hazard[4].
-
Eye & Face Protection: Chemical splash goggles paired with a full-face shield are mandatory.
-
Causality: The high basicity of piperazine derivatives can cause irreversible corneal damage and blindness upon contact. Standard safety glasses lack the orbital seal required to prevent vapor or liquid splash ingress.
-
-
Skin & Body Protection: A flame-resistant lab coat and a chemical-resistant apron must be worn. For hand protection, use double-layer nitrile gloves for short-term handling (under 15 minutes). For extended operations, butyl rubber gloves are required.
-
Causality: Aliphatic amines are amphiphilic. They are non-polar enough to slowly permeate thin latex or standard nitrile over time, yet polar enough to carry severe systemic toxicity into the bloodstream[5].
-
-
Respiratory Protection: All operations must be conducted within a certified chemical fume hood[4]. If engineering controls fail or if handling bulk quantities outside a hood, a NIOSH-approved respirator equipped with an ABEK (multigas/amine) filter cartridge is required.
Part 3: Operational Workflow & Handling Protocol
To ensure a self-validating system, every handling procedure must include pre-task verification and post-task decontamination.
Step 1: Preparation & Engineering Control Verification Before opening the chemical container, verify that your chemical fume hood is operating at an optimal face velocity (typically 80–100 feet per minute)[4]. Ensure that a neutralizing agent (e.g., a 1% citric acid solution) is prepared and within arm's reach.
Step 2: Dispensing and Weighing Use anti-static weigh boats to prevent the electrostatic dispersion of the amine powder/liquid. Keep the fume hood sash as low as ergonomically possible.
-
Causality: The sash acts as a physical blast shield and creates a barrier between the operator's breathing zone and the corrosive chemical[4].
Step 3: Transfer & Reaction Setup Dissolve the this compound in a compatible solvent (e.g., dichloromethane or THF) before transferring it to the main reaction vessel. Always add the amine to the reaction mixture slowly.
-
Causality: Rapid addition of a strong base to a potentially acidic reaction mixture can cause a violent exothermic reaction, leading to solvent boiling and splattering.
Step 4: Decontamination Post-operation, wipe down the analytical balance and fume hood surfaces with your dilute weak acid (1% citric acid) to neutralize any microscopic amine residue, followed by a distilled water wipe-down[5].
Part 4: Safe Handling & Spill Response Visualization
Workflow for the safe handling and spill response of this compound.
Part 5: Spill Response & Chemical Disposal Plan
Spill Neutralization Protocol: In the event of a spill outside the fume hood, evacuate the immediate area. Do not use water initially, as this will simply spread the corrosive base. Instead, neutralize the spill using a weak solid acid (e.g., sodium bisulfate or citric acid powder)[5].
-
Causality: Using a strong acid (like HCl) to neutralize a strong base will cause a violent, exothermic reaction that can aerosolize the corrosive material. A weak acid safely buffers the pH. Once neutralized, absorb the liquid with an inert absorbent (like vermiculite) and sweep it into a compatible, sealable container.
Waste Segregation & Disposal: Dispose of all contaminated materials, including gloves and weigh boats, in a clearly labeled "Corrosive Basic Hazardous Waste" container. Never mix amine waste with acidic waste or halogenated solvents in the same temporary storage carboy, as this can lead to dangerous pressure buildup and exothermic reactions[4]. Contact a licensed professional waste disposal service for final removal[2].
References
-
1-(Pyrrolidin-3-yl)piperazine_939793-68-7 , Hairui Chemical.[Link]
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Aminoethylpiperazine | C6H15N3 | CID 8795 , PubChem - National Institutes of Health (NIH). [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory , NCBI Bookshelf - National Research Council.[Link]
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1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories , Occupational Safety and Health Administration (OSHA).[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
